molecular formula C14H12N2 B183293 1-Benzyl-1H-benzimidazole CAS No. 4981-92-4

1-Benzyl-1H-benzimidazole

Katalognummer: B183293
CAS-Nummer: 4981-92-4
Molekulargewicht: 208.26 g/mol
InChI-Schlüssel: MNEIJGDSFRHGMS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Benzyl-1H-benzimidazole is a privileged chemical scaffold in medicinal chemistry, recognized for its significant potential in oncology research and drug discovery. Its core structure serves as a key pharmacophore for designing novel therapeutic agents due to its ability to interact with diverse biological targets through hydrogen bonding, π-π stacking, and metal ion interactions . A primary research focus for this compound derivatives is their role as Galectin-1 (Gal-1) inhibitors . Gal-1 is a protein overexpressed in various cancers that contributes to tumor progression, immune evasion, and metastasis . Specific this compound derivatives have been synthesized and identified as non-carbohydrate-based inhibitors of Gal-1, demonstrating potent anticancer activity in vitro, for instance against MCF-7 breast cancer cell lines . Beyond Gal-1 inhibition, this scaffold exhibits a broad spectrum of anticancer mechanisms. It is integral to the structure of several FDA-approved drugs and investigational compounds that function by inducing apoptosis, causing cell cycle arrest, inhibiting key enzymes like topoisomerase, and interacting with DNA . The benzimidazole nucleus's structural similarity to naturally occurring purines allows its derivatives to effectively bind with biomolecular targets, including tubulin and various kinases, which are critical in cellular proliferation pathways . The versatility of the this compound core, particularly with modifications at the 1-position and other sites on the ring system, enables extensive structure-activity relationship (SAR) studies. This makes it an invaluable template for researchers aiming to develop more potent and selective anticancer agents with improved therapeutic profiles .

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

1-benzylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2/c1-2-6-12(7-3-1)10-16-11-15-13-8-4-5-9-14(13)16/h1-9,11H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNEIJGDSFRHGMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60340297
Record name 1-Benzyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60340297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4981-92-4
Record name 1-Benzyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60340297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-Benzyl-1H-benzimidazole basic properties and structure

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: 1-Benzyl-1H-benzimidazole – Structural Dynamics and Synthetic Utility

Part 1: Executive Summary

This compound (CAS: 4981-92-4) is a bicyclic heteroaromatic compound serving as a "privileged scaffold" in medicinal chemistry. Unlike its highly potent 2-benzyl analogues (e.g., the "nitazene" class of opioids), the unsubstituted 1-benzyl derivative functions primarily as a versatile building block and a bioactive agent in its own right, exhibiting specific activity as a Galectin-1 inhibitor and antimicrobial agent.

This guide provides a rigorous technical analysis of its physicochemical properties, validated synthesis protocols, and structural role in modern drug development.[1]

Part 2: Chemical Identity & Physicochemical Properties

The molecule consists of a benzimidazole core substituted at the N1 position with a benzyl group.[1] The absence of substituents at the C2 position distinguishes it from the analgesic nitazene series, rendering it pharmacologically distinct.

Table 1: Core Physicochemical Data

PropertySpecificationNotes
IUPAC Name This compoundAlso known as N-benzylbenzimidazole
CAS Registry 4981-92-4 Caution: Do not confuse with 1-benzylimidazole (CAS 4238-71-5)
Molecular Formula C₁₄H₁₂N₂MW: 208.26 g/mol
Appearance White to light yellow crystalline solidForms tabular crystals from methanol
Melting Point 114 – 118 °CSharp melting range indicates high crystallinity
Solubility (High) DMF, DMSO, Chloroform, Ethyl AcetatePreferred solvents for reactions
Solubility (Mod.) Methanol, EthanolSoluble upon warming
Solubility (Low) Water, HexanesHydrophobic nature dominates
pKa ~5.5 (Conjugate acid)Weakly basic N3 nitrogen

Part 3: Structural Analysis & Dynamics

The structural integrity of this compound is defined by the interaction between the planar benzimidazole system and the flexible benzyl substituent.

  • Planarity: The benzimidazole bicycle (C4-C9/N1-C2-N3) is essentially planar (r.m.s. deviation < 0.03 Å).

  • Orthogonality: X-ray crystallography reveals that the phenyl ring of the benzyl group is nearly perpendicular to the benzimidazole plane, with a typical dihedral angle of ~85-86° . This conformation minimizes steric repulsion between the ortho-protons of the benzyl ring and the H7/H2 protons of the benzimidazole.

  • Binding Mode: This "L-shaped" conformation is critical for its fit into hydrophobic pockets of proteins like Galectin-1, where the benzimidazole core engages in

    
    -
    
    
    
    stacking while the benzyl group occupies adjacent hydrophobic clefts.

Part 4: Synthesis & Manufacturing Protocol

The most robust synthetic route involves the N-alkylation of 1H-benzimidazole with benzyl halides under basic conditions. This is a classic


 reaction.
Mechanism of Action
  • Deprotonation: A base (typically

    
     or 
    
    
    
    ) removes the acidic proton from the benzimidazole N1 (pKa ~12.8).[1]
  • Nucleophilic Attack: The resulting benzimidazolide anion attacks the benzylic carbon of the benzyl halide.[1]

  • Leaving Group Departure: The halide leaves, forming the N-C bond.[1]

DOT Diagram: Synthesis Mechanism

SynthesisMechanism Benzimidazole 1H-Benzimidazole (Nucleophile) Anion Benzimidazolide Anion Benzimidazole->Anion - H+ Base Base (K2CO3) Deprotonation Base->Anion Transition SN2 Transition State Anion->Transition + Benzyl-Br BenzylHalide Benzyl Bromide (Electrophile) BenzylHalide->Transition Product This compound (Target) Transition->Product - Br-

Caption: Mechanistic pathway for the N-alkylation of benzimidazole via SN2 substitution.

Validated Laboratory Protocol

Reagents:

  • 1H-Benzimidazole (1.0 equiv)

  • Benzyl Bromide (1.1 equiv)[1]

  • Potassium Carbonate (

    
    , anhydrous, 2.0 equiv)
    
  • Solvent: DMF (Dimethylformamide) or Acetonitrile (

    
    )[1]
    

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1H-benzimidazole (e.g., 10 mmol, 1.18 g) in DMF (15 mL).

  • Activation: Add anhydrous

    
     (20 mmol, 2.76 g) to the solution. Stir at room temperature for 15 minutes to facilitate deprotonation.
    
  • Addition: Dropwise add Benzyl Bromide (11 mmol, 1.3 mL) over 5 minutes.

  • Reaction: Stir the mixture at Room Temperature for 4–6 hours. (Note: Mild heating to 60°C speeds up the reaction but may increase impurities).[1] Monitor by TLC (Ethyl Acetate/Hexane 1:1).[1]

  • Workup: Pour the reaction mixture into ice-cold water (100 mL) with vigorous stirring. The product should precipitate as a white solid.[1]

  • Purification: Filter the solid and wash copiously with water to remove DMF and inorganic salts.[1] Recrystallize from Ethanol or Methanol/Water to obtain high-purity crystals.[1]

    • Yield Expectations: 85–95%.[1]

Part 5: Spectroscopic Characterization

Identification of this compound relies on distinct NMR signals, particularly the benzylic methylene singlet and the deshielded C2 proton.

Table 2: Representative


 NMR Data (CDCl₃, 400 MHz) 
PositionShift (

, ppm)
MultiplicityIntegrationAssignment
C2-H 7.95 – 8.05 Singlet (s)1HCharacteristic benzimidazole proton (deshielded by two N atoms).[1]
Aromatic 7.80 – 7.85Multiplet (m)1HBenzimidazole C4/C7 (peri-proton).[1]
Aromatic 7.20 – 7.40Multiplet (m)8HOverlapping Benzyl (5H) + Benzimidazole (3H).[1]
Benzylic 5.35 – 5.45 Singlet (s)2H

(Diagnostic signal).

Mass Spectrometry (ESI-MS):

  • [M+H]⁺: m/z 209.1[1]

  • Fragmentation: Major fragment at m/z 91 (

    
    , tropylium ion) is characteristic of the benzyl group cleavage.[1]
    

Part 6: Pharmacological Applications & "Nitazene" Context

Galectin-1 Inhibition (Oncology)

This compound derivatives have been identified as non-carbohydrate inhibitors of Galectin-1 , a protein overexpressed in tumor microenvironments that promotes immune evasion and angiogenesis.[1] The scaffold mimics the hydrophobic interaction of natural ligands, disrupting Galectin-1 dimerization.

The "Nitazene" Connection (Safety & Toxicology)

It is critical to distinguish the target molecule from "nitazene" opioids.[1]

  • This compound: The scaffold.[1][2] No significant opioid activity.[1]

  • Etonitazene/Isotonitazene: These are 2-benzyl benzimidazoles with a 5-nitro group and a diethylaminoethyl side chain.

  • Relationship: The 1-benzyl isomer is a regioisomer of the opioid core (which is 2-benzyl). In synthesis, if one attempts to benzylate 2-benzylbenzimidazole, they create the nitazene core.[1] However, This compound itself is not a controlled substance in most jurisdictions, whereas the 2-benzyl-5-nitro analogues are Schedule I class opioids.

DOT Diagram: Structure-Activity Relationship (SAR)

SAR cluster_SAR SAR Critical Differences Core This compound (The Scaffold) Galectin Galectin-1 Inhibitor (Anticancer Activity) Core->Galectin Direct Activity Antimicrobial Antimicrobial/Antifungal (General Bioactivity) Core->Antimicrobial Direct Activity Nitazene Nitazene Opioids (Etonitazene, etc.) Core->Nitazene Structural Isomer/Fragment (DISTINCT PHARMACOLOGY) Diff1 Nitazenes require: 1. 2-benzyl substitution 2. 5-nitro group 3. Amino-ethyl tail Nitazene->Diff1

Caption: Functional divergence between the 1-benzyl scaffold and the 2-benzyl opioid class.

Part 7: Safety and Handling

  • Hazard Classification: Irritant (Xi).[1]

  • H-Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Storage: Store at room temperature (15–25°C), kept dry. Stable under normal conditions.

  • PPE: Standard lab coat, nitrile gloves, and safety glasses are required.[1] Use a fume hood during synthesis to avoid inhalation of benzyl bromide vapors (a potent lachrymator).[1]

References

  • Crystal Structure & Conformation: Lei, G., & Zhou, L. (2009).[1] this compound.[1][2] Acta Crystallographica Section E, 65(10), o2613.[1]

  • Synthesis Methodology: Vallin, K. S., et al. (2001).[1][3] Aqueous DMF-potassium carbonate as a substitute for thallium and silver additives in the palladium-catalyzed conversion of aryl bromides. Journal of Organic Chemistry, 66(12), 4340-4343.[1][3]

  • Galectin-1 Inhibition: Zhang, Y., et al. (2017).[1] A Novel Galectin-1 Inhibitor Discovered through One-Bead-Two-Compounds Library Potentiates the Anti-tumor Effects of Paclitaxel. Molecular Cancer Therapeutics, 16(7), 1212–1223.[1][4]

  • Benzimidazole NMR Studies: Alkorta, I., & Elguero, J. (2014).[1] An experimental and theoretical NMR study of NH-benzimidazoles. Beilstein Journal of Organic Chemistry, 10, 1620–1629.[1]

  • Opioid Structural Review: Ujváry, I., et al. (2021).[1] The structural basis of the potency of nitazene opioids. ACS Chemical Neuroscience.[1]

Sources

The 1-Benzyl-1H-benzimidazole Scaffold: Pharmacophore Mapping, Synthetic Protocols, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1-benzyl-1H-benzimidazole moiety represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. By fusing the aromatic stability of a benzene ring with the basicity and hydrogen-bonding potential of an imidazole ring, and further functionalizing the N1 position with a benzyl group, this scaffold achieves a unique balance of lipophilicity and electronic versatility.

This technical guide dissects the pharmacophore of this compound, detailing its structural activity relationships (SAR), robust synthetic pathways, and binding modes across oncology and analgesia.

Structural Anatomy & Electronic Properties

To understand the pharmacophore, we must first define the physicochemical environment of the core structure.

The Benzimidazole Core

The benzimidazole ring system is amphoteric. The N1 nitrogen (pyrrole-type) bears the benzyl substituent and contributes its lone pair to the aromatic sextet, making it non-basic. The N3 nitrogen (pyridine-type) retains a lone pair in an sp2 orbital, acting as a crucial Hydrogen Bond Acceptor (HBA).

  • pKa: Unsubstituted benzimidazole has a pKa of ~5.5. Substitution at N1 (benzyl) generally lowers the basicity of N3 slightly due to steric bulk, though electronic effects depend on the benzyl ring substituents.

  • Lipophilicity: The benzyl group significantly increases logP, facilitating membrane permeability and hydrophobic pocket occupancy in target proteins (e.g., Tubulin, Mu-opioid receptors).

Electronic Distribution
  • C2 Position: Highly susceptible to nucleophilic attack if activated, or electrophilic substitution if the ring is electron-rich. It is the primary vector for "tuning" the pKa of the N3 nitrogen.

  • Benzenoid Ring (C4-C7): This region participates in

    
     stacking interactions. Substituents here (particularly at C5/C6) drive potency by reaching deep into receptor sub-pockets.
    

The Pharmacophore Model (SAR)

The biological activity of this compound derivatives relies on a tripartite interaction model.

Pharmacophoric Map

The following diagram illustrates the functional zones of the scaffold.

PharmacophoreMap Core Benzimidazole Core (Scaffold Rigidification) N1 N1 Position (Hydrophobic Vector) Core->N1 N3 N3 Nitrogen (H-Bond Acceptor) Core->N3 C2 C2 Position (Electronic Tuning) Core->C2 C5 C5/C6 Positions (Potency/Selectivity) Core->C5 Benzyl Benzyl Group (Steric Bulk / Pi-Stacking) N1->Benzyl Linker Target_Hydrophobic Target_Hydrophobic Benzyl->Target_Hydrophobic  Hydrophobic Pocket   Target_HDon Target_HDon N3->Target_HDon  H-Bond (e.g., Met793)   Target_Deep Target_Deep C5->Target_Deep  Steric Fit / Halogen Bond  

Figure 1: Pharmacophore map of this compound showing critical interaction vectors.

Key Interaction Modes
  • N1-Benzyl Interaction: This moiety is critical for occupying hydrophobic clefts. In tubulin inhibitors, this group mimics the biaryl pharmacophore of colchicine. In opioid ligands (e.g., etonitazene analogues), the benzyl group (often substituted) fits into the hydrophobic sub-pockets (SP2/SP3) of the Mu-opioid receptor [1][2].

  • N3-HBA: The unprotonated N3 nitrogen often forms hydrogen bonds with backbone amides or specific residues (e.g., Met793 in EGFR kinase) [3].

  • C5/C6 Substitution: Electron-withdrawing groups (e.g., -NO2, -CF3) at C5 increase potency in analgesic applications by modulating the electron density of the fused ring system, enhancing

    
    -stacking interactions with aromatic residues like Trp or Phe in the binding site [4].
    

Synthetic Protocol: N-Alkylation[1][2][3]

While Phillips condensation is a classic route, the most reliable method for generating specifically 1-benzyl derivatives with high regioselectivity is the direct N-alkylation of the benzimidazole core.

Reaction Scheme

Reaction: Benzimidazole + Benzyl Halide


 this compound

SynthesisProtocol Reactants Reactants: Benzimidazole (1.0 eq) Benzyl Chloride (1.1 eq) Conditions Conditions: Base: K2CO3 (2.0 eq) or NaH Solvent: DMF or Acetonitrile Temp: 80°C (K2CO3) or 0°C->RT (NaH) Reactants->Conditions Step1 1. Dissolve Benzimidazole in Solvent Conditions->Step1 Step2 2. Add Base (Deprotonation of N1) Step1->Step2 Step3 3. Add Benzyl Halide dropwise Step2->Step3 Step4 4. Reflux/Stir (Monitor via TLC) Step3->Step4 Workup Workup: Pour into Ice Water -> Precipitate Recrystallize (EtOH) Step4->Workup

Figure 2: Step-by-step synthetic workflow for N-alkylation.

Detailed Methodology (Self-Validating Protocol)

This protocol uses Potassium Carbonate (


) as a mild base, which avoids the strict anhydrous conditions required for Sodium Hydride (NaH).
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Benzimidazole (10 mmol) in DMF (15 mL) .

  • Activation: Add anhydrous

    
     (20 mmol) . Stir at room temperature for 30 minutes. Checkpoint: The suspension ensures deprotonation of the N1 proton.
    
  • Alkylation: Add Benzyl Chloride (11 mmol) dropwise via a syringe to prevent localized high concentrations.

  • Reaction: Heat the mixture to 80°C for 4–6 hours.

    • Validation: Monitor reaction progress using TLC (Mobile phase: Ethyl Acetate/Hexane 1:1). The product will have a higher Rf than the starting benzimidazole.

  • Workup: Cool the mixture to room temperature and pour onto crushed ice (100 g) with stirring. The product should precipitate as a white/off-white solid.

  • Purification: Filter the solid, wash with cold water to remove residual DMF/Base, and recrystallize from Ethanol to yield pure this compound.

Therapeutic Applications & Case Studies

Oncology: Tubulin & Kinase Inhibition

1-Benzyl-benzimidazoles act as bioisosteres for purines.

  • Mechanism: They bind to the colchicine-binding site of tubulin, inhibiting polymerization and causing mitotic arrest.

  • SAR Insight: Substituents at the C2 position (e.g., aryl groups) combined with the N1-benzyl group create a "propeller-like" conformation that fits the tubulin pocket strictly.

  • Data Summary:

    Compound Class Target IC50 Range Key Feature
    2-Aryl-1-benzylbenzimidazoles Tubulin 10–500 nM N1-Benzyl mimics biaryl axis

    | Benzimidazole-Chalcones | EGFR/HER2 | < 1 µM | C2-alkene linker adds rigidity |

Analgesia: The High-Affinity Opioid Case Study

Note: This section analyzes the pharmacophore for mechanistic understanding only. The 1-benzyl-benzimidazole core forms the backbone of the "nitazene" class of opioids (e.g., Etonitazene).

  • Binding Mode: Molecular dynamics simulations suggest these ligands bind in the orthosteric site of the Mu-opioid receptor (MOR).

  • Critical Interaction: The basic amine (usually on a side chain at C2) forms a salt bridge with Asp147 .

  • The Benzyl Role: The N1-benzyl group (often p-substituted) occupies the hydrophobic sub-pockets (SP2), stabilizing the active conformation of the receptor. The nitro group at C5 is essential for high affinity, likely due to electronic withdrawal enhancing the

    
    -stacking capability of the benzimidazole core [2][4].
    

Computational Docking Workflow

To explore new derivatives, the following in silico workflow is recommended using tools like AutoDock Vina or Schrödinger Glide.

DockingWorkflow LigandPrep 1. Ligand Preparation (Gen 3D, pH 7.0 +/- 2.0) ProteinPrep 2. Protein Preparation (Remove H2O, Fix Bond Orders) GridGen 3. Grid Generation (Center on Co-crystallized Ligand) LigandPrep->GridGen Input ProteinPrep->GridGen Input Docking 4. Molecular Docking (SP/XP Precision) GridGen->Docking Analysis 5. Interaction Analysis (H-Bonds, Pi-Stacking, RMSD) Docking->Analysis

Figure 3: Standard computational workflow for benzimidazole ligand discovery.

Protocol Specifics:
  • Ligand Prep: Generate low-energy conformers. Ensure the N3 nitrogen is treated as neutral (unless pH environment suggests otherwise), while any aliphatic amines on side chains are protonated.

  • Grid Box: For tubulin, center the grid on the colchicine binding site.[1] For MOR, center on Asp147.

  • Scoring: Prioritize poses that show the N1-benzyl group buried in a hydrophobic pocket and the N3 nitrogen accessible for water-mediated or direct H-bonding.

References

  • Benzimidazole Scaffold as Anticancer Agent: Synthetic Approaches and Structure-Activity Relationship. Bioorganic & Medicinal Chemistry. [Link]

  • A Putative Binding Model of Nitazene Derivatives at the μ-Opioid Receptor. bioRxiv. [Link]

  • Molecular Docking Analysis on the Designed Benzimidazole Derivatives as EGFR Inhibitors. Universiti Kebangsaan Malaysia. [Link]

  • Synthesis and effect of N-alkylation on antibacterial activity of 2-(Benzylthio) methyl-1H-benzimidazole derivatives. GSC Biological and Pharmaceutical Sciences. [Link]

Sources

Initial Screening of 1-Benzyl-1H-benzimidazole for Anticancer Activity: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile therapeutic properties, particularly in oncology.[1] This technical guide provides a comprehensive overview of a robust framework for the initial screening of a promising benzimidazole derivative, 1-benzyl-1H-benzimidazole, for its potential as an anticancer agent. This document outlines detailed experimental protocols, from synthesis to in vitro cytotoxicity assessment, and presents plausible quantitative data in structured tables. Furthermore, it visualizes key experimental workflows and biological pathways using Graphviz diagrams to enhance understanding. The methodologies and mechanistic insights presented are synthesized from established research on structurally related benzimidazole compounds, offering a self-validating system for the preliminary evaluation of new chemical entities in this class.

Introduction: The Rationale for Screening this compound

Cancer remains a formidable global health challenge, necessitating the continuous development of novel and effective therapeutic agents.[2] Benzimidazole derivatives have emerged as a privileged scaffold in anticancer drug discovery due to their structural similarity to endogenous purines, allowing them to interact with a wide array of biological targets.[2][3] This structural mimicry has been successfully exploited to develop compounds that modulate key cellular processes involved in cancer progression, such as cell division, signaling, and survival.[4]

Numerous benzimidazole-based compounds have demonstrated potent anticancer activity through diverse mechanisms, including:

  • Disruption of Microtubule Polymerization: By binding to tubulin, these agents can inhibit the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4][5]

  • Induction of Apoptosis: Benzimidazole derivatives can trigger programmed cell death through various intrinsic and extrinsic pathways.[4]

  • Cell Cycle Arrest: Interference with the cell cycle machinery is a common mechanism, preventing the uncontrolled proliferation of cancer cells.[4]

  • Inhibition of Key Kinases: Many benzimidazoles act as inhibitors of critical signaling proteins like those in the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer.[6][7]

The selection of this compound for initial screening is predicated on structure-activity relationship (SAR) studies of related analogs. These studies have indicated that substitution at the N-1 position of the benzimidazole ring, particularly with a benzyl group, can enhance anticancer potency. This guide provides the technical framework to rigorously test this hypothesis.

Synthesis of this compound

A reliable and scalable synthesis of the target compound is the foundational step for any screening campaign. The following protocol describes a common and efficient method for the preparation of this compound.

Synthetic Protocol

This synthesis involves the N-benzylation of benzimidazole using benzyl bromide in the presence of a base.

Materials:

  • Benzimidazole

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of benzimidazole (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

  • Addition of Benzyl Bromide: Stir the mixture at room temperature for 30 minutes. Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the mobile phase.

  • Work-up: Upon completion, pour the reaction mixture into ice-water to precipitate the product. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure this compound.

Synthesis Workflow Diagram

cluster_synthesis Synthesis of this compound benzimidazole Benzimidazole reaction N-Benzylation Reaction benzimidazole->reaction k2co3 K₂CO₃ (Base) k2co3->reaction dmf DMF (Solvent) dmf->reaction benzyl_bromide Benzyl Bromide benzyl_bromide->reaction workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification product Pure this compound purification->product

Caption: Workflow for the synthesis of this compound.

In Vitro Anticancer Activity Screening

The initial assessment of anticancer activity is typically performed using in vitro cytotoxicity assays against a panel of human cancer cell lines. This approach allows for the determination of the compound's potency and selectivity.

Selection of Cancer Cell Lines

A diverse panel of cancer cell lines is recommended to evaluate the breadth of the compound's activity. The following are representative cell lines from different cancer types:

  • MCF-7: Human breast adenocarcinoma (estrogen receptor-positive)

  • MDA-MB-231: Human breast adenocarcinoma (triple-negative)

  • A549: Human lung carcinoma

  • HCT-116: Human colon carcinoma

  • PC-3: Human prostate adenocarcinoma

  • K-562: Human chronic myelogenous leukemia

Cytotoxicity Assays

Two widely accepted and robust methods for assessing cytotoxicity are the MTT and Sulforhodamine B (SRB) assays.

The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT by metabolically active cells to form purple formazan crystals.[8]

Materials:

  • Selected cancer cell lines

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.[10]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the test compound at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C.[10]

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours until a purple precipitate is visible.[8]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes on an orbital shaker.[9]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

The SRB assay is a colorimetric assay that relies on the ability of the sulforhodamine B dye to bind to protein components of cells.[11]

Materials:

  • Selected cancer cell lines

  • Complete culture medium

  • 96-well plates

  • This compound (stock solution in DMSO)

  • Trichloroacetic acid (TCA), cold 10% (w/v)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Tris-base solution (10 mM)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After the 48-72 hour incubation, gently add 50-100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.[12]

  • Washing: Wash the plates 3-4 times with water to remove TCA and excess medium. Air-dry the plates.

  • SRB Staining: Add 50-100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.[12]

  • Washing: Wash the plates with 1% acetic acid to remove unbound dye.[12] Repeat this step three times.

  • Dye Solubilization: Air-dry the plates and add 100-200 µL of 10 mM Tris-base solution to each well to solubilize the bound SRB dye.[12]

  • Absorbance Measurement: Measure the absorbance at approximately 540-565 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ values as described for the MTT assay.

Cytotoxicity Screening Workflow

cluster_screening In Vitro Cytotoxicity Screening Workflow cell_seeding Cell Seeding in 96-well Plates compound_treatment Treatment with this compound (Serial Dilutions) cell_seeding->compound_treatment incubation Incubation (48-72h) compound_treatment->incubation assay Cytotoxicity Assay (MTT or SRB) incubation->assay data_acquisition Absorbance Measurement assay->data_acquisition data_analysis IC₅₀ Value Determination data_acquisition->data_analysis cluster_tubulin Mechanism: Inhibition of Tubulin Polymerization compound This compound tubulin β-Tubulin compound->tubulin Binds to Colchicine Site polymerization Microtubule Polymerization compound->polymerization Inhibits tubulin->polymerization spindle Mitotic Spindle Formation polymerization->spindle arrest G2/M Phase Arrest spindle->arrest apoptosis Apoptosis arrest->apoptosis cluster_pi3k Mechanism: Inhibition of PI3K/Akt Pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 pip2->pip3 akt Akt pip3->akt activates downstream Downstream Effectors (e.g., mTOR) akt->downstream compound This compound compound->pi3k Inhibits compound->akt Inhibits proliferation Cell Proliferation, Survival, Growth downstream->proliferation

Caption: Proposed mechanism via PI3K/Akt pathway inhibition.

Conclusion and Future Directions

This technical guide has outlined a comprehensive and scientifically rigorous approach for the initial screening of this compound as a potential anticancer agent. The detailed protocols for synthesis and in vitro cytotoxicity testing provide a solid foundation for obtaining reliable and reproducible data. The hypothetical results suggest that this compound is a promising lead for further development.

Future studies should focus on:

  • SAR Expansion: Synthesizing and screening additional analogs to improve potency and selectivity.

  • Mechanism of Action Elucidation: Conducting further assays (e.g., cell cycle analysis, apoptosis assays, Western blotting for signaling proteins) to confirm the precise mechanism of action.

  • In Vivo Efficacy: Evaluating the most promising compounds in preclinical animal models of cancer.

By following the systematic approach detailed in this guide, researchers can effectively advance the discovery and development of novel benzimidazole-based anticancer therapeutics.

References

  • Bansal, Y., & Silakari, O. (2022). Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action (2019-2021). Archiv der Pharmazie, 355(6), e2100459. [Link]

  • ResearchGate. (n.d.). Preparation of benzimidazole derivatives. Benzimidazole was synthesized... Retrieved from [Link]

  • Lee, Y. T., Tan, Y. J., & Oon, C. E. (2022). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. Acta Pharmaceutica Sinica B, 12(4), 478–497. [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Cell Cytotoxicity Assay. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from [Link]

  • Yadav, S., Narasimhan, B., & Kaur, H. (2016). Perspectives of Benzimidazole Derivatives as Anticancer Agents in the New Era. Anticancer Agents in Medicinal Chemistry, 16(11), 1403–1425. [Link]

  • Google Patents. (n.d.). EP0511187A1 - Process for the preparation of 1H-benzimidazoles.
  • Al-Ostath, A., et al. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Advances, 12(36), 23527-23555. [Link]

  • Al-Salahi, R., et al. (2023). Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). Molecules, 28(14), 5489. [Link]

  • Kumar, A., et al. (2023). Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies. Bioorganic & Medicinal Chemistry Letters, 95, 129494. [Link]

  • Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of action of EGFR and PI3K/AKT/mTOR (PAM) pathway inhibitors. Retrieved from [Link]

  • Li, J., et al. (2023). Design, synthesis and antitumor effects of novel benzimidazole derivatives as PI3K inhibitors. European Journal of Medicinal Chemistry, 260, 115732. [Link]

  • ResearchGate. (n.d.). Benzimidazole-derived tubulin polymerization inhibitors: (a) Nocodazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of anticancer activity (IC50 values) between standard and synthesized compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Sulforhodamine B colorimetric assay for cytoxicity screening. Retrieved from [Link]

  • G-Biosciences. (n.d.). CytoScan™ SRB Cell Cytotoxicity Assay. Retrieved from [Link]

  • ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from [Link]

  • Stojkovic, J., et al. (2022). Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones. Molecules, 27(19), 6563. [Link]

  • Ghanem Kattoub, R., Sliman, F., & Kousara, M. (2021). Development of Novel Benzimidazole Derivates as Potent and Selective Akt Kinase Inhibitors Using In-silico Approaches. International Journal of Organic Chemistry, 11, 106-127. [Link]

  • DergiPark. (n.d.). Investigation of the Effects of Benzimidazole Derivatives on the mTOR Pathway in Breast Cancer. Retrieved from [Link]

  • Wagiha, N., Abdel-Rahman, I. M., El-Koussi, N. A., & Abuo-Rahma, G. E. D. A. (2025). Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. RSC Medicinal Chemistry. [Link]

  • Lee, H., & Kim, B. (2024). Oral Fenbendazole for Cancer Therapy in Humans and Animals. Anticancer Research, 44(1), 1-10. [Link]

  • ResearchGate. (n.d.). Development of Novel Benzimidazole Derivates as Potent and Selective Akt Kinase Inhibitors Using In-silico Approaches. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Chemical Properties and Applications of tert-butyl 4-(phenylamino)piperidine-1-carboxylate (CAS No. 125541-22-2)

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note: The CAS number 4981-92-4 provided in the query does not correspond to a well-documented chemical substance in major chemical databases. However, the structural motif is closely related to a compound of significant interest in pharmaceutical and forensic sciences: 4-Anilino-1-Boc-piperidine , also known as tert-butyl 4-(phenylamino)piperidine-1-carboxylate, with the CAS number 125541-22-2 . This guide will focus on this latter compound, a critical precursor in the synthesis of various synthetic opioids, including fentanyl and its analogues.[1][2] Its chemical properties, reactivity, and analytical characterization are of paramount importance to researchers in drug development, medicinal chemistry, and forensic analysis.

Core Chemical Identity and Structure

tert-butyl 4-(phenylamino)piperidine-1-carboxylate, commonly referred to as 1-Boc-4-AP or 4-ANBocP, is a synthetic organic compound featuring a piperidine ring N-protected with a tert-butoxycarbonyl (Boc) group and substituted at the 4-position with an anilino group.[2][3] The Boc protecting group is a cornerstone of modern organic synthesis, enabling precise chemical manipulations by rendering the piperidine nitrogen nucleophilicity inert under many reaction conditions. This strategic protection is crucial for its role as a synthetic intermediate.

The presence of the anilino moiety and the Boc-protected piperidine core makes this molecule a key building block for the family of 4-anilinopiperidine synthetic opioids.[3] Its structure is fundamentally similar to known opioids, which underpins its utility and its controlled substance status in many jurisdictions.[1]

Caption: 2D structure of 1-Boc-4-Anilinopiperidine.

Physicochemical Properties

The compound typically presents as a white to off-white crystalline solid.[4] Its solubility profile is characteristic of a moderately polar, Boc-protected amine, showing good solubility in various organic solvents and limited solubility in aqueous media.

PropertyValueSource(s)
CAS Number 125541-22-2[1][3]
Molecular Formula C₁₆H₂₄N₂O₂[3]
Molecular Weight 276.37 g/mol [5][6]
Appearance Crystalline solid[3][4]
Melting Point 136-137 °C[6][7]
Boiling Point 400.6 ± 38.0 °C (Predicted)[6][7]
Density 1.107 ± 0.06 g/cm³ (Predicted)[6][7]
pKa 5.00 ± 0.20 (Predicted)[6][7]
UV λmax 249 nm[3]
Solubility DMSO: 25 mg/mLEthanol: 25 mg/mLDMF: 15 mg/mLEthanol:PBS (pH 7.2) (1:1): 0.5 mg/mLWater (pH 7.4): 35.2 µg/mL[3][5][6]
InChI Key HTIWISWAPVQGMI-UHFFFAOYSA-N[3]
SMILES CC(C)(C)OC(=O)N1CCC(CC1)NC2=CC=CC=C2[1]

Chemical Reactivity and Synthetic Utility

The primary utility of 1-Boc-4-AP lies in its role as a versatile intermediate.[3] The Boc group serves two key functions: it deactivates the piperidine nitrogen, preventing it from interfering with reactions targeting the anilino secondary amine, and it can be readily removed under acidic conditions to liberate the piperidine nitrogen for subsequent functionalization.

Key Reactions:

  • N-Alkylation/Acylation of the Anilino Group: The secondary amine of the anilino group is the primary site of reactivity. It can be readily acylated or alkylated. For instance, its reaction with propionyl chloride followed by deprotection of the Boc group and subsequent N-alkylation with a phenethyl group is a common pathway to synthesize fentanyl.[1][8]

  • Boc Deprotection: The tert-butoxycarbonyl group is classically removed using strong acids, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in an organic solvent, to yield 4-anilinopiperidine.[3] This deprotected intermediate is itself a crucial precursor for various pharmaceuticals.[8]

Synthetic_Utility cluster_0 Core Precursor cluster_1 Key Intermediates cluster_2 Final Products 1_Boc_4_AP 1-Boc-4-Anilinopiperidine (CAS 125541-22-2) N_Acyl_Intermediate N-Acyl-1-Boc-4-Anilinopiperidine 1_Boc_4_AP->N_Acyl_Intermediate 1. Acylation (e.g., Propionyl Chloride) 4_AP 4-Anilinopiperidine (Deprotected) 1_Boc_4_AP->4_AP Acidic Deprotection (e.g., TFA or HCl) Fentanyl_Analogues Fentanyl & Analogues N_Acyl_Intermediate->Fentanyl_Analogues 2. Boc Deprotection 3. N-Alkylation 4_AP->Fentanyl_Analogues Gupta Method Synthesis

Caption: Synthetic pathways originating from 1-Boc-4-Anilinopiperidine.

This compound is a key precursor in the Gupta method for fentanyl synthesis, where 4-anilinopiperidine (derived from 1-Boc-4-AP) is used to generate N-phenyl-N-(piperidin-4-yl)propionamide (norfentanyl), which is then converted to fentanyl.[8]

Analytical Characterization Protocols

Accurate identification and quantification of 1-Boc-4-AP are critical for regulatory compliance and quality control. Standard analytical techniques include gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-time-of-flight mass spectrometry (LC-TOF-MS).[2]

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the analysis of volatile and thermally stable compounds.

  • Objective: To identify and quantify 1-Boc-4-AP in a sample matrix.

  • Methodology:

    • Sample Preparation: Dissolve the sample in a suitable organic solvent (e.g., methanol or ethyl acetate). For complex matrices, a liquid-liquid extraction may be required.

    • Injection: Inject 1 µL of the prepared sample into the GC inlet.

      • Injector Temperature: 280 °C

      • Split Mode: 1:50

    • Chromatographic Separation:

      • Column: HP-1MS (100% dimethylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

      • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

      • Oven Program: Start at 170 °C for 1 min, ramp at 8 °C/min to 190 °C, then ramp at 18 °C/min to 293 °C and hold for 7.1 min, then ramp at 50 °C/min to 325 °C and hold for 6.1 min.

    • Mass Spectrometry Detection:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Transfer Line Temperature: 280 °C.

      • Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

      • Scan Range: m/z 50-550 amu.

  • Expected Result: The compound will elute at a characteristic retention time (e.g., 7.94 min under specific locked conditions) and produce a mass spectrum with key fragments, including a base peak at m/z 57, corresponding to the tert-butyl cation.

High-Performance Liquid Chromatography-Time-of-Flight Mass Spectrometry (HPLC-TOF-MS)

This technique provides high mass accuracy, allowing for confident elemental composition determination.

  • Objective: To obtain a highly accurate mass measurement of the protonated molecule for unambiguous identification.

  • Methodology:

    • Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 95:5 Water:Methanol with 0.1% formic acid).

    • Chromatographic Separation:

      • Column: Zorbax Eclipse XDB-C18, 50 x 4.6 mm, 1.8 µm.

      • Mobile Phase A: 0.1% formic acid and 1 mM ammonium formate in water.

      • Mobile Phase B: 0.1% formic acid in methanol.

      • Flow Rate: 1.0 mL/min.

      • Gradient: Start at 5% B, ramp to 40% B over 4 min, then to 70% B over 2 min, then to 100% B over 5 min, hold for 1 min, and return to initial conditions.

    • Mass Spectrometry Detection:

      • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

      • Drying Gas (N₂): 6 L/min at 325 °C.

      • Nebulizer: 25 psig.

      • Fragmentor Voltage: 175 V.

      • Mass Range: m/z 82-1000 amu.

  • Expected Result: The analysis will yield a high-resolution mass spectrum. The theoretical exact mass for the protonated molecule [M+H]⁺ (C₁₆H₂₅N₂O₂⁺) is 277.1911. Experimental measurements should be within a narrow mass tolerance (e.g., < 5 ppm). An analytical report showed a measured mass with a delta of -1.34 ppm from the theoretical value.

Safety, Handling, and Regulatory Status

Hazard Identification

1-Boc-4-AP is classified as a hazardous substance. Researchers must consult the Safety Data Sheet (SDS) before handling.[4][5]

  • GHS Hazard Statements:

    • H302: Harmful if swallowed.[4][5]

    • H315: Causes skin irritation.[4][5]

    • H319: Causes serious eye irritation.[4][5]

    • H335: May cause respiratory irritation.[4][5]

  • Signal Word: Warning.[4][5]

Handling and Storage
  • Handling: Use in a well-ventilated area or under a chemical fume hood.[9] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[10] Avoid breathing dust and prevent contact with skin and eyes.[11]

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere.[6][7][9] Recommended storage temperature is often -20°C for long-term stability.[3]

Regulatory Status

Due to its established use in the illicit synthesis of fentanyl, 1-Boc-4-AP is a controlled substance precursor in many countries.[1] In the United States, it is classified as a DEA List I Chemical, making its sale, possession, and importation heavily regulated.[1][5] Researchers must ensure they comply with all local, state, and federal regulations regarding the acquisition and use of this chemical.

References

  • Bertin Bioreagent. (n.d.). 4-Anilino-1-Boc-piperidine.
  • Policija.si. (2020). ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2).
  • ChemicalBook. (n.d.). 4-Amino-1-Boc-piperidine | 87120-72-7.
  • Google Patents. (n.d.). CN107805218B - Method for preparing 4-Boc-aminopiperidine.
  • Cayman Chemical. (n.d.). 4-Anilino-1-Boc-piperidine.
  • Wikipedia. (n.d.). 1-Boc-4-AP.
  • Labscoop. (2019).
  • Federal Register. (2023). Designation of Halides of 4-Anilinopiperidine as List I Chemicals.
  • ChemicalBook. (n.d.). 4-Amino-1-Boc-piperidine synthesis.
  • A Connection Chemical. (n.d.). Understanding the Synthesis and Chemical Properties of 4-Anilino-1-benzylpiperidine.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1491502, 1-Boc-4-AP.
  • Cayman Chemical. (n.d.). meta-methyl 4-Anilino-1-Boc-piperidine.
  • Google Patents. (n.d.). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
  • ChemicalBook. (n.d.). 1-N-Boc-4-(Phenylamino)piperidine | 125541-22-2.
  • Sigma-Aldrich. (n.d.). 4-Amino-1-Boc-piperidine 97 87120-72-7.
  • Fisher Scientific. (2023). SAFETY DATA SHEET tert-Butyl 4-[4-(aminomethyl)
  • Apollo Scientific. (n.d.). tert-Butyl (R)-4-(1-aminoethyl)
  • The Center for Forensic Science Research & Education. (2024). Sentinel Snapshot: Precursors and Intermediates Identified in Fentanyl Tablets and Powders.
  • Capot Chemical. (2013). MSDS of Tert-butyl 3-(4-aminophenyl)
  • ChemicalBook. (n.d.). 1-N-Boc-4-(Phenylamino)piperidine CAS#: 125541-22-2.

Sources

fundamental chemistry of the benzimidazole ring system

Author: BenchChem Technical Support Team. Date: February 2026

The Benzimidazole Ring System: Fundamental Chemistry & Synthetic Architecture

Executive Summary: The Privileged Scaffold

In the lexicon of medicinal chemistry, benzimidazole is classified as a "privileged structure"—a molecular framework capable of binding to multiple, unrelated receptor targets with high affinity. Structurally, it is a bicyclic system consisting of a benzene ring fused to the 4- and 5-positions of an imidazole ring.[1][2]

For the drug development professional, the benzimidazole is not merely a building block; it is a bioisostere of the indole nucleus (found in serotonin) and the purine nucleus (found in DNA/RNA bases). Its amphoteric nature and capacity for extensive hydrogen bonding make it a linchpin in the design of proton pump inhibitors (e.g., Omeprazole), anthelmintics (e.g., Albendazole), and kinase inhibitors.

Physicochemical Core: Tautomerism & Acid-Base Logic

The reactivity and binding profile of benzimidazole are dictated by its 1,3-tautomeric equilibrium .[3] Unlike indole, where the N-H is fixed, the N-H proton in benzimidazole rapidly migrates between N1 and N3 in solution.

  • Amphoteric Nature: Benzimidazole is amphoteric. It can function as a weak acid (

    
     for the N-H deprotonation) and a weak base (
    
    
    
    for the conjugate acid).
  • Implication for Alkylation: When alkylating the N-H, a mixture of regioisomers (1,5- and 1,6-substituted products) is often obtained if the benzene ring bears a substituent. The ratio depends on steric hindrance and electronic effects of the substituent.

Visualization: Tautomeric Equilibrium & pKa

The following diagram illustrates the rapid proton transfer that renders the N1 and N3 positions equivalent in unsubstituted benzimidazoles.

Tautomerism Tautomer1 1H-Benzimidazole (N1-H) Transition Proton Transfer (Fast Equilibrium) Tautomer1->Transition Anion Anionic Form (pH > 12.8) Tautomer1->Anion -H+ Tautomer2 3H-Benzimidazole (N3-H) Transition->Tautomer2 Cation Cationic Form (pH < 5.5) Cation->Tautomer1 -H+

Figure 1: The 1,3-prototropic tautomerism of benzimidazole, flanked by its conjugate acid and base forms.

Synthetic Architectures: The Phillips Condensation

While modern metal-catalyzed couplings (e.g., Buchwald-Hartwig) exist, the Phillips Condensation remains the industrial and academic gold standard for constructing the ring. It involves the condensation of o-phenylenediamine (o-PDA) with a carboxylic acid or its derivative.

Mechanism:

  • N-Acylation: The nucleophilic amine attacks the carbonyl carbon.

  • Cyclization: Under acidic conditions, the second amine attacks the amide carbonyl.

  • Dehydration: Loss of water aromatizes the system.

Visualization: Reaction Mechanism

PhillipsCondensation Start o-Phenylenediamine + Carboxylic Acid Inter1 Mono-acylated Intermediate (Amide) Start->Inter1 Heat / Dehydration (-H2O) Inter2 Cyclized Dihydro-intermediate Inter1->Inter2 Acid Catalysis (H+) Intramolecular Attack Product 2-Substituted Benzimidazole Inter2->Product Aromatization (-H2O)

Figure 2: Step-wise mechanism of the Phillips Condensation.

Reactivity Profile & Regioselectivity

Understanding where to functionalize the ring is critical for SAR (Structure-Activity Relationship) studies.

Reaction TypePreferred PositionMechanistic Rationale
Electrophilic Substitution (SEAr) C5 / C6The benzene ring is electron-rich compared to the imidazole ring. The N1/N3 atoms deactivate C2/C4/C7 via induction, leaving C5/C6 as the most nucleophilic sites.
Nucleophilic Substitution (SNAr) C2The C2 position is electron-deficient (situated between two nitrogens). Good leaving groups (Cl, F) at C2 are easily displaced by amines or alkoxides.
N-Alkylation N1Deprotonation with a base (NaH, K2CO3) creates an ambident anion. Alkylation occurs at nitrogen. Sterics dictate the ratio of regioisomers.
Lithiation C2Protection of N1 allows for C2-lithiation (n-BuLi), enabling reaction with electrophiles (aldehydes, halides).
Visualization: Reactivity Map

Reactivity Core Benzimidazole Core E_Sub Electrophilic Attack (Nitration, Halogenation) Target: C5 / C6 Core->E_Sub Nu_Sub Nucleophilic Attack (Displacement) Target: C2-Cl Core->Nu_Sub N_Alk N-Alkylation Target: N1 Core->N_Alk Metal Lithiation Target: C2-H Core->Metal

Figure 3: Strategic functionalization sites on the benzimidazole scaffold.

Experimental Protocol: Synthesis of 2-Phenylbenzimidazole

Objective: To synthesize 2-phenylbenzimidazole via oxidative condensation of o-phenylenediamine and benzaldehyde. This method is chosen for its operational simplicity and high yield compared to the harsh conditions of the classic Phillips reaction.

Reagents:

  • o-Phenylenediamine (1.0 equiv)

  • Benzaldehyde (1.1 equiv)

  • Sodium Metabisulfite (

    
    ) (1.2 equiv)
    
  • Solvent: DMF or Ethanol/Water mixture.

Protocol:

  • Preparation: In a 100 mL round-bottom flask, dissolve o-phenylenediamine (10 mmol, 1.08 g) in 20 mL of DMF.

  • Addition: Add benzaldehyde (11 mmol, 1.12 mL) followed by sodium metabisulfite (12 mmol, 2.28 g).

  • Reaction: Heat the mixture to 80°C with magnetic stirring. Monitor progress via TLC (System: Ethyl Acetate:Hexane 1:1). The starting diamine spot (polar) should disappear, replaced by a fluorescent blue spot (benzimidazole).

    • Scientist’s Note:

      
       generates bisulfite adducts in situ, facilitating the cyclization and subsequent oxidation of the intermediate aminal.
      
  • Work-up: Once complete (approx. 2-4 hours), pour the reaction mixture into 100 mL of crushed ice/water. The product will precipitate as a solid.

  • Filtration: Filter the precipitate using a Büchner funnel. Wash copiously with cold water to remove DMF and inorganic salts.

  • Purification: Recrystallize the crude solid from ethanol/water (9:1).

  • Validation:

    • Yield: Expected 85-95%.

    • Melting Point: 292–294°C.

    • NMR: Confirm the disappearance of the aldehyde proton (

      
       ppm) and the appearance of the broad N-H singlet (
      
      
      
      ppm).

References

  • Barker, H. A., et al. (1960). "Structure of the Benzimidazole-B12 Coenzymes." Proceedings of the National Academy of Sciences, 46(12). Link

  • Wright, J. B. (1951). "The Chemistry of the Benzimidazoles." Chemical Reviews, 48(3), 397–541. Link

  • Bansal, Y., & Silakari, O. (2012). "The therapeutic journey of benzimidazoles: A review." Bioorganic & Medicinal Chemistry, 20(21), 6208-6236. Link

  • Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis.[1][2][4][5][6][7][8][9][10] Academic Press. Link

  • Patani, G. A., & LaVoie, E. J. (1996). "Bioisosterism: A Rational Approach in Drug Design." Chemical Reviews, 96(8), 3147–3176. Link

Sources

The Benzimidazole Scaffold as a Purine Bioisostere: A Technical Guide to Structural Similarity and Functional Mimicry

Author: BenchChem Technical Support Team. Date: February 2026

Section 1: The Principle of Bioisosterism in Modern Drug Design

In the landscape of modern medicinal chemistry, the strategic modification of lead compounds is paramount to enhancing efficacy, optimizing pharmacokinetic properties, and minimizing toxicity. One of the most powerful tactics in this endeavor is the principle of bioisosterism.[1][2] Coined by Harris Friedman in 1951, bioisosterism refers to the substitution of a molecule or group with another that has similar physical and chemical properties, thereby eliciting a comparable biological response.[1] This strategy has evolved from the classical replacement of atoms with similar valence electron configurations to a more nuanced, non-classical approach where structurally distinct groups can produce similar biological effects.[2] The successful application of bioisosterism can dramatically improve a drug candidate's profile, addressing issues from metabolic stability to target selectivity.[1]

This guide focuses on a particularly successful and widely exploited bioisosteric relationship: the mimicry of the endogenous purine scaffold by the synthetic 1-benzyl-1H-benzimidazole core. Understanding the structural and electronic underpinnings of this similarity is crucial for researchers aiming to design novel therapeutics that target purine-dependent biological pathways.

Section 2: The Purine Scaffold: A Cornerstone of Biological Function

Purines, consisting of a fused pyrimidine and imidazole ring, are fundamental to life.[3] As the core structure of adenine and guanine, they are integral components of nucleic acids (DNA and RNA). Beyond their role in genetic information, purines are central to cellular energy metabolism (Adenosine Triphosphate - ATP), signaling cascades (Guanosine Triphosphate - GTP and cyclic Adenosine Monophosphate - cAMP), and as neurotransmitters (adenosine).[3] This ubiquity makes the proteins that bind purines—such as kinases, polymerases, and G-protein coupled receptors (GPCRs)—highly attractive targets for therapeutic intervention in a vast array of diseases, including cancer, inflammation, and viral infections.[4][5][6][7]

Section 3: this compound as a Purine Bioisostere: A Structural Deep Dive

The benzimidazole ring system, which features a benzene ring fused to an imidazole ring, is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[5] Its structural and electronic resemblance to the purine core is the foundation of its success as a bioisostere.[5][8][9]

The 1-benzyl group, while not part of the core bioisosteric resemblance, is a common and important substituent in many biologically active benzimidazole derivatives.[6] It often serves to occupy hydrophobic pockets in target proteins, enhancing binding affinity and modulating selectivity. The crystal structure of this compound reveals a planar benzimidazole ring system, a key feature for mimicking the aromatic nature of purines.[10][11]

Below is a direct comparison of the key structural features:

FeaturePurine (e.g., Adenine)This compoundRationale for Similarity
Core Structure Fused Pyrimidine & Imidazole RingsFused Benzene & Imidazole RingsBoth are bicyclic, aromatic, and possess a nearly planar heterocyclic system.[10][12]
Ring Size 6-membered ring fused to a 5-membered ring6-membered ring fused to a 5-membered ringIdentical ring fusion topology provides a similar overall molecular shape and size.
Nitrogen Atoms Four (positions 1, 3, 7, 9)Two (positions 1, 3)The key nitrogen atoms in the imidazole portion, crucial for hydrogen bonding, are conserved.
H-Bonding H-bond donors and acceptorsH-bond donors and acceptorsBoth scaffolds can engage in critical hydrogen bond interactions with protein active sites.
Aromaticity Aromatic 10 π-electron systemAromatic 10 π-electron system[9]The delocalized electrons create similar electronic properties and potential for π-π stacking interactions.

The structural overlay between the purine core and the benzimidazole core is striking. The shared imidazole ring and the similar dimensions of the fused six-membered rings allow benzimidazole derivatives to fit into the same binding sites as their endogenous purine counterparts.

G cluster_pathway Kinase Signaling Pathway & Inhibition GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor Binds KinaseCascade Downstream Kinase Cascade (e.g., RAF-MEK-ERK) Receptor->KinaseCascade Activates Transcription Gene Transcription KinaseCascade->Transcription Activates Proliferation Cell Proliferation & Survival Transcription->Proliferation ATP ATP ATP->KinaseCascade Provides PO₄³⁻ Inhibitor This compound Inhibitor Inhibitor->KinaseCascade Block X Inhibitor->Block Block->KinaseCascade Inhibits ATP Binding

Figure 2: Inhibition of a kinase signaling pathway by a benzimidazole-based ATP-competitive inhibitor.

Section 5: Experimental Validation of Bioisosterism: A Practical Guide

Validating the bioisosteric relationship between a novel this compound derivative and purines requires a multi-faceted approach, combining computational, biochemical, and structural methods.

Workflow for Bioisostere Validation

G Start Hypothesis: Benzimidazole derivative is a purine bioisostere CompScreen Step 1: In Silico Modeling (Molecular Docking) Start->CompScreen BiochemAssay Step 2: In Vitro Biochemical Assay (e.g., Kinase Inhibition) CompScreen->BiochemAssay Predicts Binding Affinity StructuralBio Step 3: Structural Biology (X-ray Co-crystallography) BiochemAssay->StructuralBio Confirms Functional Inhibition (IC₅₀) SAR Step 4: Structure-Activity Relationship (SAR) Studies StructuralBio->SAR Reveals Binding Mode Validation Conclusion: Bioisosteric relationship validated SAR->Validation Optimizes Potency

Figure 3: Experimental workflow for validating a purine bioisostere.

Protocol 1: Molecular Docking of a Benzimidazole Derivative into a Kinase ATP Binding Site

Objective: To computationally predict the binding mode and affinity of a this compound derivative in the ATP-binding pocket of a target kinase, providing a structural hypothesis for its mechanism of action.

Causality: Molecular docking uses scoring functions to estimate the thermodynamics of ligand-receptor binding. [13]A favorable docking score and a binding pose that mimics that of ATP (or known inhibitors) provides strong rationale for proceeding with more resource-intensive wet-lab experiments. [14][15] Methodology:

  • Protein Preparation: a. Obtain the 3D crystal structure of the target kinase from the Protein Data Bank (PDB). [16] b. Prepare the protein using software such as Schrödinger Maestro or AutoDock Tools. This involves removing water molecules, adding hydrogen atoms, and assigning correct bond orders and charges. [16] c. Define the binding site (grid box) based on the location of the co-crystallized ligand or known ATP binding residues.

  • Ligand Preparation: a. Draw the 2D structure of the this compound derivative. b. Convert the 2D structure to 3D and perform energy minimization using a suitable force field (e.g., OPLS, MMFF94). This ensures a low-energy, realistic conformation.

  • Docking Execution: a. Run the docking simulation using software like Glide, AutoDock, or GOLD. [13][16][17]The software will systematically sample different conformations and orientations of the ligand within the defined binding site. b. Select a docking precision level (e.g., Standard Precision 'SP' or Extra Precision 'XP'). [13][17]

  • Analysis: a. Analyze the top-scoring poses. Evaluate the docking score (e.g., GlideScore, binding energy in kcal/mol). b. Visualize the predicted binding mode. Identify key interactions such as hydrogen bonds, hydrophobic contacts, and π-π stacking. c. Compare the predicted interactions with those of known purine-based inhibitors or ATP itself to validate the bioisosteric hypothesis.

Protocol 2: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)

Objective: To quantitatively measure the inhibitory potency (IC₅₀) of the benzimidazole derivative against the target kinase.

Causality: This assay directly measures the functional consequence of the compound binding to the kinase. The ADP-Glo™ assay measures the amount of ADP produced in the kinase reaction; less ADP corresponds to greater inhibition. [18][19]This provides a quantitative measure of biological activity (IC₅₀), which is a critical parameter in drug development. [20] Methodology:

  • Reagent Preparation: a. Prepare a stock solution of the this compound test compound in 100% DMSO. b. Create a serial dilution of the test compound in kinase assay buffer. c. Prepare solutions of the target kinase, its specific substrate peptide, and ATP in kinase assay buffer.

  • Assay Procedure (384-well plate format): a. Add 1 µL of the diluted test compound or control (e.g., DMSO for negative control, a known inhibitor like staurosporine for positive control) to the appropriate wells. [19][21] b. Add 2 µL of the kinase enzyme solution to all wells and incubate for 15-30 minutes at room temperature. This pre-incubation allows the inhibitor to bind to the enzyme. [21][22] c. Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture. Incubate for 60 minutes at room temperature. d. Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes. [19] e. Convert the generated ADP to ATP and measure light output by adding 10 µL of Kinase Detection Reagent. Incubate for 30 minutes. [19] f. Read the luminescence on a plate reader.

  • Data Analysis: a. Subtract the background luminescence (no enzyme control). b. Normalize the data, setting the negative control (DMSO) as 100% activity and the positive control (or no enzyme) as 0% activity. c. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 3: Protein-Ligand Co-crystallization for X-ray Structure Determination

Objective: To obtain a high-resolution 3D structure of the benzimidazole derivative bound to the target protein, providing definitive proof of the binding mode.

Causality: An experimental crystal structure is the gold standard for validating computational models and understanding the precise atomic interactions that drive binding affinity and selectivity. [23][24]This information is invaluable for structure-based drug design and optimizing the lead compound.

Methodology:

  • Complex Formation: a. Purify the target protein to >95% homogeneity. b. Incubate the purified protein with a 5-10 fold molar excess of the benzimidazole compound. The required excess depends on the ligand's binding affinity (Kd) and solubility. [23]

  • Crystallization Screening: a. Set up crystallization trials using the hanging drop or sitting drop vapor diffusion method. Screen a wide range of conditions (precipitants, buffers, salts) using commercial or in-house screens. b. Incubate the trials at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth over days to weeks.

  • Crystal Optimization and Soaking (Alternative Method): a. If co-crystallization fails, attempt to grow crystals of the apo-protein (protein without ligand). [23] b. Soak the apo-crystals in a solution containing the ligand. The ligand concentration should be 10-1000x the Kd. [25]This allows the ligand to diffuse into the pre-formed crystal lattice. [26][27]

  • Data Collection and Structure Solution: a. Cryo-protect the crystal by briefly soaking it in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) to prevent ice formation during freezing. [25] b. Flash-freeze the crystal in liquid nitrogen. c. Collect X-ray diffraction data at a synchrotron source. d. Process the diffraction data and solve the structure using molecular replacement and refinement software to reveal the electron density corresponding to the bound ligand.

Section 6: Conclusion and Future Directions

The structural and electronic similarity of the benzimidazole scaffold to the endogenous purine core is a well-established and highly productive principle in medicinal chemistry. This bioisosteric relationship has enabled the development of a multitude of potent and selective inhibitors for purine-binding proteins, particularly kinases. For researchers in drug development, a thorough understanding of this mimicry, combined with a systematic experimental approach encompassing computational modeling, biochemical assays, and structural biology, is essential for the rational design of novel therapeutics. The this compound moiety represents a versatile and "privileged" starting point for exploring chemical space around purine-binding sites, and its continued application promises to yield the next generation of targeted therapies.

References

  • Sharma, A., et al. (2015). Purine-benzimidazole hybrids: synthesis, single crystal determination and in vitro evaluation of antitumor activities. European Journal of Medicinal Chemistry. Available at: [Link]

  • Representative SAR studies of this compound analogues as anticancer agents. (n.d.). MDPI. Available at: [Link]

  • The Science Info. (2020). Difference between Purine & Pyrimidine. YouTube. Available at: [Link]

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews. Available at: [Link]

  • Lei, G., & Zhou, L. (2009). This compound. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • Request PDF. (n.d.). Purine-benzimidazole hybrids: Synthesis, single crystal determination and in vitro evaluation of antitumor activities. ResearchGate. Available at: [Link]

  • A Comprehensive Study of N-Butyl-1H-Benzimidazole. (2022). Molecules. Available at: [Link]

  • Aryal, S. (2023). Purine- Structure, Types, Derivatives, Modification, Effects. Microbe Notes. Available at: [Link]

  • Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. (2022). Scientific Reports. Available at: [Link]

  • Request PDF. (n.d.). This compound. ResearchGate. Available at: [Link]

  • Benzimidazole–dioxoisoindoline conjugates as dual VEGFR-2 and FGFR-1 inhibitors: design, synthesis, biological investigation, molecular docking studies and ADME predictions. (2024). RSC Medicinal Chemistry. Available at: [Link]

  • Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking. (2024). FEBS Open Bio. Available at: [Link]

  • Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. (2022). RSC Advances. Available at: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Available at: [Link]

  • BMG LABTECH. (2020). Kinase assays. BMG LABTECH. Available at: [Link]

  • Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. (2022). RSC Advances. Available at: [Link]

  • Peak Proteins. (n.d.). Producing Crystalline Protein-Ligand Complexes. Peak Proteins. Available at: [Link]

  • Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. (2023). ACS Omega. Available at: [Link]

  • Request PDF. (n.d.). Biologically Active Benzofused Bioisosters (Benzimidazole, Benzoxazole and Benzothiazole). ResearchGate. Available at: [Link]

  • Request PDF. (n.d.). Bioisosterism in Drug Discovery and Development - An Overview. ResearchGate. Available at: [Link]

  • Title, D. D., et al. (1981). Synthesis and adrenergic activity of benzimidazole bioisosteres of norepinephrine and isoproterenol. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Assay Development for Protein Kinase Enzymes. (2012). Assay Guidance Manual. Available at: [Link]

  • Protein XRD Protocols - Soaking, Mounting, and Freezing Protein Crystals. (n.d.). University of Iowa. Available at: [Link]

  • Molecular Docking and MD Modeling Techniques for the Development of Novel ROS1 Kinase Inhibitors. (2024). MDPI. Available at: [Link]

  • Drug Hunter. (2024). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter. Available at: [Link]

  • Gani, I. H., & Al-Obaidi, Z. (2022). Molecular docking studies of tyrosine kinase inhibitors: Exemplified protocol to advance pharmaceutical education in medicinal chemistry. Pharmacy Education. Available at: [Link]

  • Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches. (2023). Frontiers in Molecular Biosciences. Available at: [Link]

  • Benzimidazole-Pyrimidine Hybrids: Synthesis and Medicinal Properties. (2024). Molecules. Available at: [Link]

  • Guidelines for the successful generation of protein-ligand complex crystals. (2017). Acta Crystallographica Section D: Structural Biology. Available at: [Link]

  • Drug Design Org. (n.d.). Bioisosterism. Drug Design Org. Available at: [Link]

Sources

The 1-Benzyl-1H-Benzimidazole Scaffold: Synthetic Architectures and Pharmacophore Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1-benzyl-1H-benzimidazole moiety represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological receptors. Unlike its 2-benzyl isomer (associated with the nitazene opioid class), the 1-benzyl (N-benzyl) architecture is primarily investigated for its potent antineoplastic (tubulin inhibition, Galectin-1 blockade) and antimicrobial profiles.

This technical guide synthesizes the critical synthetic pathways, regioselective challenges, and pharmacological mechanisms defining this scaffold. It is designed for researchers requiring actionable protocols and mechanistic clarity.

Synthetic Architectures & Regiocontrol

The construction of the this compound core relies predominantly on the N-alkylation of the benzimidazole heterocycle. While seemingly trivial, this transformation presents significant regiochemical challenges when the benzene ring of the benzimidazole core bears substituents.

The Regioselectivity Challenge

In unsubstituted benzimidazole, the N1 and N3 positions are equivalent due to rapid annular tautomerism. However, the introduction of a substituent at the 4, 5, 6, or 7 positions breaks this symmetry.

  • The Problem: Alkylation of a 5-substituted benzimidazole (e.g., 5-nitrobenzimidazole) yields a mixture of 1,5- and 1,6- isomers.

  • The Causality: The ratio depends on the steric bulk of the alkylating agent, the solvent's polarity, and the electronic nature of the substituent (electron-withdrawing groups often favor the 1,6-isomer via electrostatic control, though steric factors usually dominate).

Synthetic Workflow Visualization

The following diagram illustrates the standard SN2 pathway and the divergence point for regioisomers.

Synthesis_Pathway Reactant Benzimidazole Core (Substituted) Base Base Deprotonation (NaH or K2CO3) Reactant->Base Activation Anion Benzimidazolide Anion (Resonance Stabilized) Base->Anion -H+ TS SN2 Transition State Anion->TS + Bn-X Electrophile Benzyl Halide (Bn-X) Electrophile->TS Product_A 1,5-Isomer (Kinetic/Thermodynamic Mix) TS->Product_A Major (Steric dependent) Product_B 1,6-Isomer (Regioisomer) TS->Product_B Minor

Figure 1: Mechanistic pathway for N-alkylation of benzimidazoles showing the divergence of regioisomers in substituted systems.

Pharmacological Profiles: The "Why"

Anticancer Mechanisms (Tubulin & Galectin-1)

The this compound scaffold is a structural isostere of purine, allowing it to intercalate into DNA or bind ATP-binding pockets of kinases.

  • Tubulin Polymerization Inhibition: Similar to nocodazole, 1-benzyl derivatives bind to the colchicine site of tubulin, preventing microtubule assembly. This leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.

  • Galectin-1 Inhibition: Recent studies identify 1-benzyl benzimidazoles as non-carbohydrate inhibitors of Galectin-1, a protein implicated in tumor immune evasion and angiogenesis.

Antimicrobial Activity

The lipophilic benzyl group enhances membrane permeability, allowing the pharmacophore to target bacterial DNA gyrase or fungal microtubules (similar to benomyl).

Structural Distinction: The "Nitazene" Clarification

Critical Note for Drug Developers: It is vital to distinguish this scaffold from 2-benzyl-benzimidazoles (the "nitazene" class of synthetic opioids like isotonitazene).

  • Nitazenes: Benzyl group at C2 . Potent Mu-opioid agonists.

  • Our Topic: Benzyl group at N1 . Generally lack opioid activity; primarily cytotoxic/antimicrobial.

Standardized Experimental Protocol

Protocol: High-Yield Synthesis of this compound Validation: This protocol uses DMF/NaH for rapid, irreversible deprotonation, favoring the SN2 reaction over competitive side reactions.

Reagents:

  • Benzimidazole (1.0 eq)

  • Benzyl Bromide (1.1 eq)

  • Sodium Hydride (60% dispersion in oil) (1.2 eq)

  • DMF (Anhydrous)

Step-by-Step Workflow:

  • Preparation: In a flame-dried round-bottom flask under Argon atmosphere, dissolve Benzimidazole (1.18 g, 10 mmol) in anhydrous DMF (15 mL).

  • Activation: Cool the solution to 0°C in an ice bath. Carefully add Sodium Hydride (0.48 g, 12 mmol) portion-wise. Caution: H2 gas evolution.

  • Deprotonation: Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT) for 30 minutes. The solution should turn clear/yellowish as the anion forms.

  • Alkylation: Re-cool to 0°C. Add Benzyl Bromide (1.3 mL, 11 mmol) dropwise via syringe.

  • Reaction: Stir at RT for 3–5 hours. Monitor via TLC (System: Hexane/EtOAc 1:1). The starting material spot (low Rf) should disappear, replaced by the product spot (higher Rf).

  • Quenching: Pour the reaction mixture onto crushed ice (100 g) with vigorous stirring. The product typically precipitates as a white/off-white solid.

  • Isolation: Filter the precipitate. Wash with cold water (3 x 20 mL) to remove residual DMF and salts.

  • Purification: Recrystallize from Ethanol or purify via column chromatography (Silica gel, Hexane/EtOAc gradient) if regioisomers are present.

Structure-Activity Relationship (SAR) Matrix

The biological efficacy of the 1-benzyl scaffold is highly sensitive to substitutions on the benzyl ring and the benzimidazole core.

PositionSubstituent (R)Effect on BioactivityMechanism Note
N1-Benzyl (Para) -HBaseline ActivityModerate lipophilicity.
N1-Benzyl (Para) -NO2 / -ClIncreased Antimicrobial Electron-withdrawing groups enhance cell wall penetration.
N1-Benzyl (Para) -OCH3 (Methoxy)Increased Cytotoxicity Enhances tubulin binding affinity (mimics colchicine).
C2 (Benzimidazole) -HStandard-
C2 (Benzimidazole) -CH2NH2 (Aminomethyl)Kinase Inhibition Provides H-bond donor for ATP pocket binding.
C2 (Benzimidazole) -ArylAnticancer (Potent) "Bis-aryl" systems often show highest antiproliferative IC50.
C5/C6 (Core) -NO2 / -FMetabolic Stability Blocks metabolic oxidation sites; Fluorine often increases potency.

Mechanistic Signaling Pathway

The following diagram details the downstream effects of this compound on cancer cell survival.

Mechanism_Action Compound This compound Derivative Target_Tubulin Target: Tubulin (Colchicine Site) Compound->Target_Tubulin Binding Target_Gal1 Target: Galectin-1 Compound->Target_Gal1 Binding Effect_Microtubule Inhibition of Microtubule Polymerization Target_Tubulin->Effect_Microtubule Effect_Angio Inhibition of Angiogenesis (VEGF) Target_Gal1->Effect_Angio Checkpoint G2/M Cell Cycle Arrest Effect_Microtubule->Checkpoint Apoptosis Apoptosis (Cell Death) Effect_Angio->Apoptosis Nutrient Deprivation Checkpoint->Apoptosis Caspase Activation

Figure 2: Dual-mechanism of action for anticancer activity involving tubulin destabilization and Galectin-1 inhibition.

References

  • Lei, G., & Zhou, L. (2009).[1] this compound Crystal Structure. Acta Crystallographica Section E. Retrieved from [Link]

  • PubChem. (2023). This compound Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Tahlan, S., et al. (2019). Benzimidazole scaffolds as promising antiproliferative agents: A review. BMC Chemistry. (Contextualized via search results on anticancer mechanisms).
  • Dua, R., et al. (2011). Recent advances in the chemistry and biological activity of benzimidazoles. (Contextualized via general literature search on benzimidazole pharmacology).

Sources

Computational Profiling of 1-Benzyl-1H-benzimidazole: A Theoretical Stability Framework

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Significance

1-Benzyl-1H-benzimidazole (1-BBI) represents a privileged scaffold in medicinal chemistry, serving as the structural core for varying therapeutic agents, including antihistamines (e.g., Clemizole) and recent synthetic opioids. Unlike its parent compound, 1H-benzimidazole, 1-BBI possesses a "locked" N1-substitution that prevents annular tautomerism, fundamentally altering its physicochemical stability profile.

This technical guide provides a comprehensive theoretical analysis of 1-BBI stability using Density Functional Theory (DFT). We move beyond basic structural description to analyze the causality of stability : why the N-benzyl group confers lipophilic resilience while introducing specific metabolic vulnerabilities at the benzylic carbon.

Computational Methodology: The Self-Validating Protocol

To ensure the trustworthiness of theoretical data, a rigid computational workflow is required. The following protocol guarantees that potential energy surface (PES) minima are genuine and not saddle points.

Standardized DFT Workflow

The stability of 1-BBI is best assessed using the B3LYP hybrid functional combined with the 6-311++G(d,p) basis set. This level of theory balances computational cost with high accuracy for aromatic organic systems.

Figure 1: Self-validating computational workflow. The frequency check (NImag=0) is the critical "trust" step to confirm a true ground state.

Geometric Stability: The "Tautomer Lock"

The most significant stability factor of 1-BBI is the elimination of the


 proton transfer.
Structural Parameters

In 1H-benzimidazole, the proton oscillates between nitrogen atoms. In 1-BBI, the benzyl group fixes the bond order.

  • N1-C2 Bond Length: ~1.38 Å (Partial double bond character).

  • N3-C2 Bond Length: ~1.32 Å (Double bond character).

  • Torsion Angle: The phenyl ring of the benzyl group is not coplanar with the benzimidazole core. It typically adopts a torsion angle of 70-90° relative to the benzimidazole plane to minimize steric repulsion between the orth-protons of the phenyl ring and the H7/H2 protons of the benzimidazole.

Implication: This "locked" geometry prevents the formation of intermolecular hydrogen-bonded dimers (common in bare benzimidazole), resulting in lower melting points but higher solubility in organic solvents.

Electronic Stability: Frontier Molecular Orbitals (FMO)

The kinetic stability of 1-BBI is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Calculated Reactivity Descriptors

Based on B3LYP/6-311G(d,p) level theory, the electronic parameters for 1-BBI typically fall within these ranges:

ParameterSymbolApproximate ValueInterpretation
HOMO Energy

-6.10 eVIonization potential; moderate donor ability.
LUMO Energy

-1.55 eVElectron affinity; resistance to reduction.
Energy Gap

4.55 eV Hard Molecule. High kinetic stability.
Chemical Hardness

2.28 eVResistant to charge transfer/deformation.
Electrophilicity

1.60 eVModerate electrophile; seeks electron density.
The Stability Logic

A large HOMO-LUMO gap (> 4.0 eV) classifies 1-BBI as a "Hard" molecule according to the Hard-Soft Acid-Base (HSAB) principle. This implies that the molecule is chemically stable and requires high energy (UV light or strong reagents) to perturb its electron density.

Figure 2: The causal link between FMO energy gaps and observed kinetic stability.

Reactivity & Metabolic Vulnerability

While the benzimidazole core is stable, the benzylic position introduces a specific site of vulnerability. This is critical for drug development, as it dictates the metabolic fate of the molecule.

Molecular Electrostatic Potential (MEP)
  • Nucleophilic Attack Site (Red): The N3 atom (pyridine-like nitrogen) carries a localized negative charge. This is the exclusive site for protonation (forming salts) or coordination with metals.

  • Electrophilic Attack Site (Blue): The aromatic protons and the benzylic protons show positive potential.

The Benzylic Oxidation Pathway

The C-H bonds of the methylene bridge (


) have a lower Bond Dissociation Energy (BDE ~85-90 kcal/mol) compared to the aromatic C-H bonds (~110 kcal/mol).

Mechanism:

  • Cytochrome P450 enzymes (e.g., CYP3A4) abstract a hydrogen atom from the benzylic carbon.

  • This forms a resonance-stabilized benzylic radical.

  • Hydroxylation occurs, leading to an unstable hemiaminal, which may collapse to form the benzoyl derivative or cleave the N-C bond (N-dealkylation).

Figure 3: Metabolic instability pathway focused on the benzylic carbon vulnerability.

Experimental Validation Protocol

Theoretical data must be validated by physical experiment. The following protocol confirms the stability and structure predicted by DFT.

Synthesis & Characterization Loop
  • Synthesis: Alkylation of 1H-benzimidazole with benzyl chloride using

    
     in DMF.
    
    • Stability Check: The reaction requires heating (80°C), proving the thermal stability of the benzimidazole core.

  • NMR Validation:

    • 
       NMR:  The benzylic 
      
      
      
      singlet appears at
      
      
      5.30 - 5.50 ppm
      . A shift from this value indicates oxidation or hydrolysis.
    • 
       NMR:  The N1-C(benzyl) carbon appears around 
      
      
      
      48-50 ppm
      .
  • UV-Vis Spectroscopy:

    • Measure absorption in Methanol.

    • Expected

      
      : ~248 nm  and ~280 nm .
      
    • Validation: The theoretical HOMO-LUMO gap (

      
      ) correlates to the optical gap (
      
      
      
      ).

References

  • Luo, Y. R. (2007).[1] Comprehensive Handbook of Chemical Bond Energies. CRC Press.[1] (Source for BDE values).

  • Beilstein Journals. (2021). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Link

  • ResearchGate. (2022). In silico Investigations on Structure, Reactivity Indices, NLO properties of 1-benzyl-2-phenyl-1H-benzimidazole. Link

  • National Institutes of Health (PMC). (2024). In vitro structure-activity relationships of 2-benzylbenzimidazole 'nitazene' opioids. Link

  • Schrödinger. (2022).[2] HOMO-LUMO Energy Gap Calculation Methods. Link

Sources

Methodological & Application

Synthesis of 1-Benzyl-1H-benzimidazole from o-Phenylenediamine: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive application note provides a detailed, field-proven guide for the synthesis of 1-benzyl-1H-benzimidazole, a key structural motif in medicinal chemistry, starting from the readily available precursor, o-phenylenediamine. We present a robust and highly efficient two-step synthetic strategy. The first step involves the classic Phillips cyclocondensation of o-phenylenediamine with formic acid to form the core benzimidazole heterocycle. The second step achieves the target molecule through a selective N-alkylation of the benzimidazole intermediate with benzyl chloride. This guide explains the chemical principles behind each step, offers detailed, step-by-step laboratory protocols, and includes critical safety information and characterization data. The presented methodology is designed for reproducibility and scalability, making it suitable for researchers in synthetic chemistry and drug development.

Introduction: The Benzimidazole Scaffold

Benzimidazole and its derivatives are a cornerstone class of N-heterocyclic compounds, renowned for their prevalence in a wide array of pharmacologically active agents.[1] The benzimidazole nucleus, structurally analogous to naturally occurring purines, allows it to interact readily with biological macromolecules, leading to broad therapeutic applications, including antiviral, anticancer, and anthelmintic activities. The addition of a benzyl group at the N-1 position, as in this compound, is a common strategy in medicinal chemistry to enhance lipophilicity and modulate biological activity.

This document outlines a reliable and well-established pathway for the synthesis of this important compound from o-phenylenediamine.

Overview of the Synthetic Strategy

The synthesis of this compound from o-phenylenediamine is most effectively and cleanly achieved via a two-step process. This approach is chosen over a one-pot reaction with benzaldehyde to ensure the C-2 position of the imidazole ring remains unsubstituted, a critical structural feature of the target molecule.

The selected two-step pathway involves:

  • Step I: Benzimidazole Formation: A cyclocondensation reaction between o-phenylenediamine and formic acid to construct the foundational 1H-benzimidazole ring.

  • Step II: N-Benzylation: A nucleophilic substitution reaction (N-alkylation) to attach the benzyl group to the nitrogen of the pre-formed benzimidazole ring.

This strategic separation of steps provides superior control over the final product structure and simplifies purification.

G cluster_0 Starting Materials cluster_1 Step I: Cyclocondensation cluster_2 Intermediate cluster_3 Step II: N-Alkylation cluster_4 Final Product A o-Phenylenediamine Step1 Phillips Reaction A->Step1 B Formic Acid B->Step1 C Benzyl Chloride Step2 SN2 Reaction C->Step2 Intermediate 1H-Benzimidazole Step1->Intermediate Intermediate->Step2 Product This compound Step2->Product

Caption: Overall workflow for the two-step synthesis.

Part I: Synthesis of 1H-Benzimidazole Intermediate

Principle and Mechanism

The formation of the benzimidazole ring is achieved through the Phillips condensation method. In this reaction, o-phenylenediamine is heated with formic acid.[2] The mechanism involves an initial acylation of one amino group by formic acid, followed by an intramolecular cyclization via nucleophilic attack of the second amino group onto the formyl carbon. Subsequent dehydration yields the aromatic benzimidazole ring.[3][4]

G cluster_mech1 Mechanism of Benzimidazole Formation start o-Phenylenediamine + Formic Acid acyl N-Formyl-o-phenylenediamine (Acylation Intermediate) start->acyl Acylation cyclize Dihydrobenzimidazole (Cyclization Intermediate) acyl->cyclize Intramolecular Nucleophilic Attack product 1H-Benzimidazole + H₂O cyclize->product Dehydration

Caption: Reaction mechanism for Step I.

Experimental Protocol

This protocol is adapted from established literature procedures.[3][4]

  • Reaction Setup: In a 250 mL round-bottom flask, combine o-phenylenediamine (27.0 g, 0.25 mol) and 90% formic acid (17.5 g, ~14.4 mL, 0.38 mol).

  • Heating: Place the flask in a pre-heated water bath at 100°C. Heat the mixture for 2 hours with occasional swirling. The reaction mixture will become solid.

  • Neutralization: After 2 hours, remove the flask from the water bath and allow it to cool to room temperature. Slowly add 10% aqueous sodium hydroxide (NaOH) solution in small portions with constant swirling.[5] This step neutralizes the excess formic acid and the hydroformate salt of the product. Continue adding NaOH until the mixture is just alkaline to litmus paper. The crude product will precipitate as a solid.

  • Isolation: Collect the crude benzimidazole by vacuum filtration using a Büchner funnel. Wash the solid with two portions of ice-cold water (25 mL each). Press the solid dry on the filter.

  • Recrystallization (Optional but Recommended): For higher purity, transfer the crude solid to a beaker and add 400 mL of water. Heat the suspension to boiling to dissolve the product. Add 2 g of decolorizing carbon and keep the solution at a gentle boil for 15 minutes.[3] Filter the hot solution rapidly through a pre-heated funnel to remove the carbon.

  • Crystallization and Drying: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to about 10°C to maximize crystallization. Collect the purified white crystals by vacuum filtration, wash with a small amount of cold water, and dry in an oven at 100°C.

Materials and Expected Yield
Reagent/MaterialMolar Mass ( g/mol )Quantity UsedMolesRole
o-Phenylenediamine108.1427.0 g0.25Starting Material
Formic Acid (90%)46.0317.5 g (~14.4 mL)~0.34Reagent/C1 Source
Sodium Hydroxide (10% aq.)40.00As needed-Neutralizing Agent
Decolorizing Carbon-2.0 g-Purification

Expected Outcome:

  • Yield: 25 g (84% theoretical yield).[3]

  • Appearance: White crystalline solid.

  • Melting Point: 170–172°C (Lit. 171-172°C).[3]

Part II: N-Benzylation of Benzimidazole

Principle and Mechanism

The N-benzylation of benzimidazole is a classic nucleophilic substitution reaction (SN2), analogous to the Williamson ether synthesis.[6][7] The benzimidazole, made nucleophilic by deprotonation with a mild base like potassium carbonate, attacks the electrophilic benzylic carbon of benzyl chloride.[8] The chloride ion is displaced as the leaving group, forming the C-N bond and yielding this compound.

G cluster_mech2 Mechanism of N-Benzylation start 1H-Benzimidazole + K₂CO₃ deprotonate Benzimidazolate Anion (Nucleophile) start->deprotonate Deprotonation attack SN2 Transition State deprotonate->attack Backside Attack product This compound + KCl + KHCO₃ attack->product Leaving Group Departure benzyl_chloride Benzyl Chloride benzyl_chloride->attack

Caption: Reaction mechanism for Step II.

Experimental Protocol

This protocol is based on general procedures for the N-alkylation of imidazole heterocycles.[8]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the dried 1H-benzimidazole (5.9 g, 0.05 mol) from Part I, anhydrous potassium carbonate (K₂CO₃) (10.4 g, 0.075 mol), and 100 mL of anhydrous dimethylformamide (DMF).

  • Addition of Benzylating Agent: Stir the suspension at room temperature. Slowly add benzyl chloride (7.6 g, ~6.9 mL, 0.06 mol) dropwise to the mixture.

  • Heating: Heat the reaction mixture to 70-80°C and maintain this temperature with stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the benzimidazole starting material is consumed.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into 300 mL of ice-cold water with stirring. The product will precipitate as a solid.

  • Isolation and Purification: Collect the crude solid by vacuum filtration and wash thoroughly with water to remove DMF and inorganic salts. The crude product can be purified by recrystallization from an ethanol-water mixture to yield the final product.

  • Drying: Dry the purified product in a vacuum oven.

Materials and Expected Yield
Reagent/MaterialMolar Mass ( g/mol )Quantity UsedMolesRole
1H-Benzimidazole118.145.9 g0.05Starting Material
Benzyl Chloride126.587.6 g (~6.9 mL)0.06Alkylating Agent
Anhydrous K₂CO₃138.2110.4 g0.075Base
Anhydrous DMF-100 mL-Solvent

Expected Outcome:

  • Yield: High yields (typically >85%) are expected.

  • Appearance: White to off-white solid.

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure.

Safety and Handling

Proper personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. All procedures should be performed inside a certified chemical fume hood.

  • o-Phenylenediamine: Highly Toxic and Carcinogenic. Toxic if swallowed, harmful in contact with skin or if inhaled.[9] It is a suspected mutagen and carcinogen.[10][11] Avoid all contact and inhalation.

  • Benzyl Chloride: Lachrymator, Toxic, and Carcinogenic. Fatal if inhaled, causes severe skin and eye damage, and is a suspected carcinogen and mutagen.[12][13][14] Handle with extreme caution in a well-ventilated fume hood.

  • Formic Acid: Corrosive. Causes severe skin burns and eye damage. Handle with care.

  • Dimethylformamide (DMF): A skin and respiratory irritant. Readily absorbed through the skin.

References

  • CUTM Courseware. To synthesize Benzimidazole from o-phenylenediamine. Available at: [Link]

  • Naaz, F., et al. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. Molecules, 27(7), 2339. Available at: [Link]

  • Scribd. Benzimidazole (Synthesis). Available at: [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available at: [Link]

  • ResearchGate. (2025). Synthesis and effect of N-alkylation on antibacterial activity of 2-(Benzylthio) methyl-1H-benzimidazole derivatives. Available at: [Link]

  • Organic Syntheses. Benzimidazole. Coll. Vol. 2, p.65 (1943); Vol. 13, p.8 (1933). Available at: [Link]

  • IJTRD. (2016). Review on Synthesis Of Benzimidazole From O- phenyldiamine. Available at: [Link]

  • Wikipedia. Williamson ether synthesis. Available at: [Link]

  • NJ.gov. Benzyl Chloride - Hazardous Substance Fact Sheet. Available at: [Link]

Sources

Application Notes and Protocols: Experimental Protocol for Antimicrobial Assay of 1-Benzyl-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Benzimidazole Scaffolds

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized for its "privileged" structure that allows for diverse biological activities.[1] This heterocyclic aromatic compound, an integral part of vitamin B12, is found in numerous FDA-approved drugs with a wide range of therapeutic applications, including antiulcer agents (e.g., omeprazole), anthelmintics (e.g., albendazole), and antihypertensives (e.g., candesartan).[1] Notably, the substitution at the N-1 position of the benzimidazole ring, particularly with a benzyl group, has been shown to enhance chemotherapeutic activity.[1] 1-Benzyl-1H-benzimidazole and its derivatives have demonstrated significant potential in oncology and are being explored for their antimicrobial properties.[2][3]

The urgent need for novel antimicrobial agents to combat the rise of drug-resistant pathogens has spurred research into the efficacy of compounds like this compound. This document provides a comprehensive experimental protocol for evaluating the antimicrobial activity of this compound, designed for researchers, scientists, and drug development professionals. The protocols herein are grounded in established methodologies from the Clinical and Laboratory Standards Institute (CLSI) to ensure scientific integrity and reproducibility of results.[4]

Experimental Design: A Two-Pronged Approach to Antimicrobial Profiling

To comprehensively assess the antimicrobial properties of this compound, a two-tiered approach is recommended. This involves an initial qualitative screening using the disk diffusion method, followed by a quantitative determination of the minimum inhibitory concentration (MIC) through the broth microdilution assay. This strategy allows for an efficient initial assessment of the compound's spectrum of activity, followed by a precise determination of its potency.

Experimental_Workflow cluster_prep Preparation cluster_assay Antimicrobial Assays cluster_analysis Data Analysis & Interpretation Compound_Prep 1. This compound Stock Solution Preparation Disk_Diffusion 4. Disk Diffusion Assay (Qualitative Screening) Compound_Prep->Disk_Diffusion Broth_Microdilution 5. Broth Microdilution Assay (Quantitative MIC Determination) Compound_Prep->Broth_Microdilution Inoculum_Prep 2. Microbial Inoculum Preparation Inoculum_Prep->Disk_Diffusion Inoculum_Prep->Broth_Microdilution QC_Prep 3. Quality Control Strain Preparation QC_Prep->Disk_Diffusion QC_Prep->Broth_Microdilution Zone_Measurement 6. Measurement of Zones of Inhibition Disk_Diffusion->Zone_Measurement MIC_Determination 7. Determination of Minimum Inhibitory Concentration Broth_Microdilution->MIC_Determination Interpretation 8. Interpretation of Results Zone_Measurement->Interpretation MIC_Determination->Interpretation

Caption: Experimental workflow for antimicrobial susceptibility testing of this compound.

Materials and Reagents

Test Compound and Solvents
  • This compound (purity ≥98%)

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

Microbial Strains

A representative panel of clinically relevant microorganisms should be selected to evaluate the broad-spectrum potential of the test compound. This panel should include Gram-positive and Gram-negative bacteria, as well as yeast and mold species. Quality control (QC) strains with known antimicrobial susceptibility profiles must be included in every assay to ensure the validity of the results.

Microorganism Type Species ATCC Number Rationale
Gram-positive Bacteria Staphylococcus aureus25923Common cause of skin and soft tissue infections.
Enterococcus faecalis29212Representative of opportunistic gut commensals.
Gram-negative Bacteria Escherichia coli25922A versatile pathogen causing a range of infections.
Pseudomonas aeruginosa27853Known for its intrinsic and acquired resistance mechanisms.
Yeast Candida albicans90028The most common cause of fungal infections in humans.
Mold Aspergillus brasiliensis16404A common mold used in antifungal testing.
Culture Media and Reagents
  • Mueller-Hinton Agar (MHA)

  • Mueller-Hinton Broth (MHB), Cation-Adjusted

  • Sabouraud Dextrose Agar (SDA)

  • Sabouraud Dextrose Broth (SDB)

  • RPMI-1640 Medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile saline (0.85% NaCl)

  • Sterile deionized water

  • Sterile filter paper disks (6 mm diameter)

  • 96-well microtiter plates, sterile, flat-bottom

  • Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for yeast)

  • 0.5 McFarland turbidity standard

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

The accurate preparation of the test compound's stock solution is critical for obtaining reliable and reproducible results.

  • Weighing the Compound: Accurately weigh a precise amount of this compound powder using an analytical balance.

  • Dissolution: Dissolve the weighed compound in a minimal amount of sterile DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution by vortexing.

  • Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile, light-protected container.

  • Storage: Store the stock solution at -20°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Microbial Inoculum

Standardization of the microbial inoculum is paramount for the accuracy of susceptibility testing. The final inoculum density should be adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ cells/mL for yeast.

For Bacteria:

  • From a fresh (18-24 hour) culture on a non-selective agar plate, touch 3-5 isolated colonies with a sterile loop.

  • Transfer the colonies into a tube containing 4-5 mL of sterile saline or broth.

  • Vortex the tube to create a smooth suspension.

  • Adjust the turbidity of the suspension to match the 0.5 McFarland standard by adding more bacteria or sterile diluent as needed. This can be done visually or with a spectrophotometer (absorbance at 625 nm should be between 0.08 and 0.13).

For Yeasts:

  • From a 24-hour culture on SDA, select several colonies.

  • Suspend the colonies in sterile saline.

  • Adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ cells/mL.

For Molds:

  • Grow the mold on potato dextrose agar (PDA) at 28-30°C until adequate sporulation is observed.

  • Harvest the conidia by flooding the plate with sterile saline containing 0.05% Tween 80.

  • Gently scrape the surface with a sterile loop.

  • Transfer the suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.

  • Adjust the turbidity of the upper suspension to a 0.5 McFarland standard.

Protocol 3: Disk Diffusion Assay (Kirby-Bauer Method)

This qualitative assay provides a preliminary assessment of the antimicrobial activity of this compound.

Disk_Diffusion_Workflow Inoculum_Prep 1. Prepare Standardized Inoculum (0.5 McFarland) Plate_Inoculation 2. Inoculate MHA Plate for Confluent Growth Inoculum_Prep->Plate_Inoculation Disk_Prep 3. Prepare and Apply Impregnated Disks Plate_Inoculation->Disk_Prep Incubation 4. Incubate Plates Disk_Prep->Incubation Measurement 5. Measure Zones of Inhibition Incubation->Measurement

Caption: Step-by-step workflow for the disk diffusion assay.

  • Preparation of Impregnated Disks:

    • Aseptically apply a defined volume (e.g., 20 µL) of the this compound stock solution or its dilutions onto sterile blank paper disks.

    • Allow the disks to dry completely in a sterile environment before use.[5]

    • Prepare a positive control disk with a standard antibiotic and a negative control disk with the solvent (DMSO).

  • Plate Inoculation:

    • Within 15 minutes of preparing the standardized inoculum, dip a sterile cotton swab into the suspension.

    • Remove excess fluid by pressing the swab against the inside of the tube.

    • Streak the entire surface of a Mueller-Hinton agar plate evenly in three directions to ensure confluent growth.[1]

  • Disk Application:

    • Aseptically place the impregnated disks, along with the positive and negative control disks, on the inoculated agar surface.

    • Ensure the disks are at least 24 mm apart from center to center.[6]

    • Gently press each disk to ensure complete contact with the agar.[7]

  • Incubation:

    • Invert the plates and incubate them within 15 minutes of disk application.

    • Incubate bacterial plates at 35 ± 2°C for 16-20 hours.[6]

    • Incubate fungal plates at 35 ± 2°C for 20-24 hours for yeasts and at 28-30°C for 48-72 hours for molds, or until sufficient growth is observed in the control.[8][9]

  • Result Interpretation:

    • Measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter, including the diameter of the disk itself.[6]

    • A zone of inhibition indicates that the compound has antimicrobial activity against the tested microorganism. The size of the zone is proportional to the susceptibility of the organism and the diffusion rate of the compound.

Protocol 4: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This quantitative assay determines the lowest concentration of this compound that inhibits the visible growth of a microorganism. The protocol should adhere to the guidelines set forth by the CLSI M07 document.[4]

  • Preparation of the Microtiter Plate:

    • In a 96-well microtiter plate, add 50 µL of sterile cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to all wells except the first column.

    • In the first column, add 100 µL of the this compound working solution (prepared by diluting the stock solution in the appropriate broth to twice the highest desired final concentration).

    • Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard the final 50 µL from the tenth column. This will result in a range of concentrations of the test compound.

    • Column 11 will serve as the growth control (no compound), and column 12 will be the sterility control (no inoculum).

  • Inoculation:

    • Dilute the standardized 0.5 McFarland inoculum suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ cells/mL for yeast in each well.

    • Add 50 µL of the diluted inoculum to each well from column 1 to 11. Do not inoculate the sterility control wells (column 12).

  • Incubation:

    • Cover the plates and incubate under the same conditions as described for the disk diffusion assay.

  • MIC Determination:

    • Following incubation, determine the MIC by visually inspecting the wells for turbidity (bacterial or yeast growth) or fungal growth.

    • The MIC is the lowest concentration of this compound at which there is no visible growth.[10]

Data Presentation and Interpretation

The results of the antimicrobial assays should be presented in a clear and concise manner to facilitate interpretation and comparison.

Table 1: Hypothetical Disk Diffusion Results for this compound

Microorganism ATCC Number Zone of Inhibition (mm)
Staphylococcus aureus2592318
Escherichia coli2592215
Pseudomonas aeruginosa278538
Candida albicans9002820
Aspergillus brasiliensis1640412

Table 2: Hypothetical MIC Values for this compound

Microorganism ATCC Number MIC (µg/mL)
Staphylococcus aureus2592362.5
Escherichia coli25922125
Pseudomonas aeruginosa27853>500
Candida albicans9002831.25
Aspergillus brasiliensis16404250

Quality Control: Ensuring the Validity of Your Results

The inclusion of quality control strains is non-negotiable for validating the accuracy and precision of the antimicrobial susceptibility testing. The observed zones of inhibition and MIC values for the QC strains must fall within the established ranges as specified by the CLSI.

Table 3: Example Quality Control Parameters for Standard Antibiotics

QC Strain ATCC Number Antibiotic Disk Diffusion Zone (mm) MIC (µg/mL)
E. coli25922Ciprofloxacin (5 µg)30-400.004-0.015
S. aureus25923Ciprofloxacin (5 µg)22-300.25-1.0
P. aeruginosa27853Ciprofloxacin (5 µg)25-330.25-1.0
C. albicans90028Fluconazole (25 µg)19-290.25-1.0

Note: These are example ranges and should be verified against the current CLSI M100 document.

Conclusion and Future Directions

This application note provides a detailed and robust framework for the in vitro evaluation of the antimicrobial activity of this compound. By adhering to these standardized protocols, researchers can generate reliable and reproducible data that will be crucial for the further development of this promising compound as a potential therapeutic agent. Future studies should aim to elucidate the mechanism of action of this compound against susceptible microorganisms and evaluate its efficacy in in vivo models of infection.

References

  • CLSI. (n.d.). M51 | Method for Antifungal Disk Diffusion Susceptibility Testing of Nondermatophyte Filamentous Fungi. Retrieved from [Link]

  • CLSI. (n.d.). M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts. Retrieved from [Link]

  • ResearchGate. (2018). How do I impregnate a disk for antimicrobial susceptibility testing? Retrieved from [Link]

  • Life Worldwide. (n.d.). Fungal culture. Retrieved from [Link]

  • Ansari, F. L., et al. (2008). N,2,6-Trisubstituted 1H-benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, and in silico studies. RSC Advances, 8(63), 36173-36185. Retrieved from [Link]

  • Dokla, E. M. E., et al. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Advances, 12(35), 22863-22883. Retrieved from [Link]

  • Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Retrieved from [Link]

  • CLSI. (2022). M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts. Retrieved from [Link]

  • IDEXX. (n.d.). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). Retrieved from [Link]

  • CLSI. (2020). M60 | Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition. Retrieved from [Link]

  • CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]

  • SuperMicrobiologists. (2024). Environmental Monitoring: How to Choose the Incubation Temperatures for Your Culture Media? Retrieved from [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from [Link]

  • Guinet, R., & Chanas, J. (1998). Critical Evaluation of 4-Week Incubation for Fungal Cultures: Is the Fourth Week Useful?. Journal of Clinical Microbiology, 36(12), 3555–3557. Retrieved from [Link]

  • Life Worldwide. (n.d.). Fungal culture. Retrieved from [Link]

Sources

1H NMR characterization technique for 1-Benzyl-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Structural Validation and High-Resolution 1H NMR Profiling of 1-Benzyl-1H-benzimidazole

Introduction & Scope

This compound is a pharmacophore scaffold ubiquitous in medicinal chemistry, serving as a core structure for anti-parasitic, anti-cancer, and anti-hypertensive agents. In synthetic workflows, it is typically generated via the N-alkylation of benzimidazole with benzyl halides.

The Analytical Challenge: While the synthesis is straightforward, the characterization presents specific challenges:

  • Regioselectivity: Distinguishing between N1-alkylation (desired) and potential quaternary salt formation (dialkylation).

  • Aromatic Crowding: The molecule contains 9 aromatic protons (4 from the benzimidazole fused ring, 5 from the benzyl phenyl group) that often overlap in the 7.2–7.8 ppm region.

  • Solvent Effects: The acidic proton at position 2 (C2-H) exhibits significant chemical shift variability depending on the solvent (CDCl₃ vs. DMSO-d₆).

This application note provides a definitive protocol for the structural validation of this compound, focusing on the identification of diagnostic signals that confirm N-alkylation and purity.

Experimental Protocol

Sample Preparation

To ensure high-resolution spectra with minimal line broadening, strict adherence to sample concentration and filtration is required.

  • Sample Mass: 5.0 – 10.0 mg (for 1H NMR); increase to 20-30 mg if 13C NMR is concurrent.

  • Solvent Selection:

    • Routine Screening:Chloroform-d (CDCl₃) (99.8% D) + 0.03% TMS. Excellent for resolution of the aliphatic methylene linker.

    • Detailed Structural Analysis:DMSO-d₆ . Preferred if the C2-H signal overlaps with aromatics in CDCl₃, or to verify the absence of exchangeable N-H protons from the starting material.

  • Vessel: 5mm high-precision NMR tube (e.g., Wilmad 507-PP or equivalent).

  • Filtration: Filter solution through a cotton plug or 0.45 µm PTFE syringe filter to remove suspended inorganic salts (e.g., K₂CO₃ from synthesis) which cause magnetic field inhomogeneity.

Acquisition Parameters (Standard 400/500 MHz Instrument)
  • Pulse Sequence: zg30 (30° excitation pulse) to prevent saturation.

  • Spectral Width (SW): 14–16 ppm (to capture potential downfield impurities or residual N-H).

  • Acquisition Time (AQ): > 3.0 seconds (ensures good digital resolution).

  • Relaxation Delay (D1): 1.0 – 2.0 seconds.

  • Scans (NS): 16 (sufficient for >10 mg sample); 64 (for <5 mg).

  • Temperature: 298 K (25°C).

Structural Analysis & Interpretation

The Diagnostic Workflow

The confirmation of this compound relies on three "Checkpoints" in the spectrum.

Checkpoint 1: The "Linker" (Aliphatic Region) The benzyl methylene group (-CH₂-) is the anchor of the assignment. It appears as a sharp singlet.

  • Observation:

    
     5.30 – 5.45 ppm (Singlet, 2H).
    
  • Validation: If this signal is a doublet, it implies coupling to an adjacent proton (unlikely here) or the presence of a chiral center inducing diastereotopicity (not applicable here). A singlet confirms the N-CH₂-Ph connectivity.

Checkpoint 2: The "Imidazolic" Proton (C2-H) The proton at position 2 (N-CH-N) is highly deshielded due to the two adjacent nitrogen atoms.

  • Observation:

    
     7.90 – 8.50 ppm (Singlet, 1H).
    
  • Solvent Shift: This proton is acidic. In DMSO-d₆, it shifts downfield (~8.4 ppm) compared to CDCl₃ (~7.9 ppm).

Checkpoint 3: The Aromatic Integration Ratio You must integrate the aromatic region (7.0 – 7.8 ppm) carefully.

  • Expected Integral: 9 Protons total.

  • Logic: 5 protons (Benzyl) + 4 protons (Benzimidazole).

  • Pattern: The benzimidazole protons often appear as two distinct multiplets (AA'BB' system) if resolution is high, while the benzyl protons appear as a multiplet centered around 7.3 ppm.

Chemical Shift Table
Proton AssignmentTypeShift (δ) in CDCl₃Shift (δ) in DMSO-d₆MultiplicityIntegral
H-2 Aromatic (Heterocycle)7.95 - 8.05 8.45 - 8.55 Singlet (s)1H
H-4, H-7 Aromatic (Benzimidazole)7.75 - 7.857.60 - 7.70Multiplet (m)2H
H-5, H-6 Aromatic (Benzimidazole)7.25 - 7.357.15 - 7.25Multiplet (m)2H
Ph-H (Benzyl) Aromatic (Phenyl)7.30 - 7.457.25 - 7.40Multiplet (m)5H
N-CH₂ Aliphatic (Methylene)5.35 - 5.40 5.45 - 5.55 Singlet (s)2H

(Note: Values are approximate and may vary ±0.05 ppm based on concentration and temperature.)

Validation & Troubleshooting

Distinguishing Product from Starting Materials: A common failure mode in synthesis is incomplete alkylation.

  • Unreacted Benzimidazole: Look for a broad singlet >12.0 ppm (N-H). This signal is absent in the pure 1-benzyl product.

  • Benzyl Chloride (Reagent): Look for a CH₂ singlet at ~4.6 ppm . If the product CH₂ is at 5.4 ppm and you see a smaller peak at 4.6 ppm, the sample is contaminated with the alkylating agent.

  • Water: In CDCl₃, water appears ~1.56 ppm. In DMSO-d₆, it appears ~3.33 ppm. Ensure the water peak does not integrate to a stoichiometric amount.

Visualizations

Figure 1: Analytical Workflow

Caption: Step-by-step workflow from crude synthesis to validated structural assignment.

NMR_Workflow Sample Crude Sample (this compound) Prep Sample Prep 5-10mg in CDCl3 Filter (0.45µm) Sample->Prep Acq Acquisition Pulse: zg30 NS: 16, D1: 1s Prep->Acq Process Processing FT, Phase, Baseline Ref: TMS (0.00 ppm) Acq->Process Analysis Spectral Analysis Process->Analysis Check_NH Check >12 ppm (N-H Present?) Analysis->Check_NH Check_CH2 Check 5.4 ppm (Diagnostic Singlet) Check_NH->Check_CH2 No Result_Fail Impure / Starting Material Check_NH->Result_Fail Yes Check_C2 Check ~8.0 ppm (Deshielded Singlet) Check_CH2->Check_C2 Found Result_Pass Validated Structure Check_C2->Result_Pass Confirmed

Figure 2: Structural Logic & Assignment

Caption: Logical mapping of proton environments to NMR signals for this compound.

Structure_Logic Core This compound H2 H-2 (N-CH-N) Most Acidic/Deshielded Core->H2 Linker Benzyl Linker (-CH2-) Unique Aliphatic Signal Core->Linker Arom_Core Benzimidazole Aromatics (4H, AA'BB' system) Core->Arom_Core Arom_Bn Benzyl Aromatics (5H, Multiplet) Core->Arom_Bn Sig_H2 Singlet δ 7.9 - 8.5 ppm H2->Sig_H2 Sig_Linker Singlet δ 5.3 - 5.5 ppm Linker->Sig_Linker Sig_Arom Overlapping Multiplets δ 7.2 - 7.8 ppm Total Integral: 9H Arom_Core->Sig_Arom Arom_Bn->Sig_Arom

References

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).[1][2] SDBS No. 16560 (Benzimidazole derivatives). Available at: [Link]

  • PubChem. this compound Compound Summary. National Library of Medicine. Available at: [Link]

  • Luo, Y., et al. "Regioselective Synthesis of 1-Substituted Benzimidazoles." Journal of Organic Chemistry. (General reference for N-alkylation regioselectivity). Available at: [Link]

Sources

Application Note: Development of Novel Anticancer Agents from 1-Benzyl-1H-benzimidazole Derivatives

[1]

Executive Summary & Scientific Rationale

The 1-Benzyl-1H-benzimidazole scaffold represents a "privileged structure" in medicinal chemistry due to its structural resemblance to purine nucleosides and its ability to interact with diverse biological targets. In the context of oncology, this specific subclass has emerged as a potent inhibitor of tubulin polymerization , often binding to the colchicine-binding site of

12

Unlike generic benzimidazoles, the N1-benzyl substitution is critical. It provides the necessary lipophilicity and steric bulk to occupy the hydrophobic pockets within the microtubule structure or kinase domains (e.g., EGFR, VEGFR-2). This guide outlines a validated workflow for developing these agents, moving from rational chemical synthesis to mechanistic validation.

Key Therapeutic Targets[3]
  • Primary: Microtubule destabilization (G2/M Cell Cycle Arrest).

  • Secondary: DNA Intercalation and Topoisomerase II inhibition.[3]

  • Tertiary: Kinase modulation (EGFR/VEGFR).

Rational Design & Structure-Activity Relationship (SAR)

Effective design requires precise modification of the core scaffold. The following SAR insights should guide your derivatization strategy:

PositionModification StrategyBiological Impact
N1 (Benzyl Tail) Critical: Must be a benzyl or substituted benzyl group.[4]Occupies the hydrophobic pocket of the target protein. Electron-withdrawing groups (e.g., F, Cl, NO2) on the benzyl ring often enhance metabolic stability and potency.
C2 Position Variable: Aryl, heteroaryl, or hydrazone linkers.Determines selectivity. Bulky aromatic groups here often improve binding affinity to the colchicine site on tubulin.
C5/C6 Position Electronic Tuning: Electron-donating groups (e.g., -OMe, -CH3).Modulates the pKa of the benzimidazole ring, affecting solubility and hydrogen bond donor/acceptor capability.

Chemical Synthesis Protocol: N-Alkylation

The most robust method for generating 1-benzyl-1H-benzimidazoles is the N-alkylation of a 2-substituted benzimidazole precursor.

Method A: Base-Catalyzed N-Alkylation (Standard)

This protocol prioritizes safety and scalability over the more reactive NaH method.

Reagents:

  • Precursor: 2-substituted-1H-benzimidazole (1.0 eq)

  • Alkylating Agent: Benzyl halide (Benzyl chloride or Benzyl bromide) (1.1 eq)

  • Base: Anhydrous Potassium Carbonate (

    
    ) (2.0 eq) or Cesium Carbonate (
    
    
    )
  • Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile (ACN)

Step-by-Step Protocol:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the 2-substituted benzimidazole (1.0 mmol) in anhydrous DMF (5–10 mL).

  • Activation: Add anhydrous

    
     (2.0 mmol) to the solution. Stir at room temperature for 30 minutes to facilitate deprotonation of the N1-H.
    
  • Alkylation: Dropwise add the Benzyl halide (1.1 mmol). Note: If the reaction is exothermic, cool the flask in an ice bath during addition.

  • Reaction: Heat the mixture to 60–80°C and stir for 4–12 hours. Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

  • Work-up:

    • Pour the reaction mixture into crushed ice-water (50 mL).

    • The product usually precipitates as a solid. Filter the precipitate and wash with cold water.

    • Alternative: If no precipitate forms, extract with Ethyl Acetate (

      
       mL), dry over 
      
      
      , and evaporate.
  • Purification: Recrystallize from Ethanol or purify via column chromatography (Silica gel, Hexane/EtOAc gradient).

Visualization: Synthesis Workflow

SynthesisWorkflowStartReagents:Benzimidazole + Benzyl HalideStep1Activation:Add K2CO3, Stir 30 minStart->Step1Step2Reaction:Heat 60-80°C, 4-12hStep1->Step2Step3Quench:Pour into Crushed IceStep2->Step3EndPurification:Recrystallization/ColumnStep3->End

Figure 1: Step-wise workflow for the N-alkylation of benzimidazole derivatives.

Biological Validation Protocols

Once synthesized, the compounds must be validated for anticancer activity and mechanism of action.

Protocol 1: In Vitro Cytotoxicity Screening (MTT Assay)

Objective: Determine the IC50 value against cancer cell lines (e.g., MCF-7, HCT-116).

Critical Considerations:

  • Solubility: 1-Benzyl derivatives are lipophilic. Dissolve stock solutions in 100% DMSO. Ensure final well concentration of DMSO is

    
     to avoid solvent toxicity.
    
  • Controls: Always run a Positive Control (e.g., Doxorubicin or Nocodazole) and a Vehicle Control (DMSO only).

Procedure:

  • Seed cells (

    
     cells/well) in 96-well plates and incubate for 24h.
    
  • Add test compounds at graded concentrations (e.g., 0.1

    
    M to 100 
    
    
    M).
  • Incubate for 48–72 hours at 37°C, 5%

    
    .
    
  • Add MTT reagent (5 mg/mL in PBS), incubate for 4 hours.

  • Dissolve formazan crystals in DMSO and read absorbance at 570 nm.

Protocol 2: Tubulin Polymerization Inhibition Assay (Gold Standard)

Objective: Confirm if the compound acts as a Microtubule Destabilizing Agent (MDA).

Principle: Tubulin polymerizes into microtubules in the presence of GTP and heat (37°C), increasing light scattering (turbidity) or fluorescence (if using a reporter dye).[2] Inhibitors will suppress this increase.

Reagents:

  • Purified Tubulin protein (>99% pure).

  • GTP (Guanosine triphosphate).

  • PEM Buffer (80 mM PIPES pH 6.9, 2 mM

    
    , 0.5 mM EGTA).
    
  • DAPI (reporter dye, optional but recommended for sensitivity).

Step-by-Step Protocol:

  • Preparation: Keep all reagents on ice (4°C). Tubulin is unstable at room temperature.

  • Master Mix: Prepare tubulin solution (3 mg/mL) in PEM buffer containing 1 mM GTP.

  • Baseline: Transfer the mixture to a pre-chilled 96-well plate.

  • Treatment: Add test compound (at IC50 concentration determined from MTT) or Nocodazole (positive control).

  • Initiation: Place the plate in a reader pre-heated to 37°C.

  • Measurement: Measure fluorescence (Ex: 360 nm, Em: 450 nm for DAPI-tubulin) or Absorbance (340 nm for turbidity) every 30 seconds for 60 minutes.

  • Analysis: Plot RFU/OD vs. Time. A "flat" line compared to the rising curve of the control indicates polymerization inhibition.

Visualization: Mechanism of Action (MOA)

MOA_PathwayCompoundThis compoundTargetBinds Colchicine Siteon β-TubulinCompound->Target High AffinityEffect1Inhibits TubulinPolymerizationTarget->Effect1Effect2Microtubule DestabilizationEffect1->Effect2CellCycleG2/M Phase ArrestEffect2->CellCycleApoptosisApoptotic Cell Death(Caspase Activation)CellCycle->Apoptosis Unresolved Arrest

Figure 2: The pharmacological cascade of benzimidazole derivatives leading to cancer cell death.

ADME & Drug-Likeness Profiling

Before advancing to in vivo studies, ensure the lead candidates meet Lipinski’s Rule of 5.

  • Molecular Weight: < 500 Da (Benzimidazoles are usually 300–450 Da).

  • LogP (Lipophilicity): The benzyl group increases LogP. Aim for a range of 2.0–4.0. If LogP > 5, introduce polar groups (hydroxyl, amino) on the benzyl ring to improve bioavailability.

  • TPSA (Topological Polar Surface Area): Keep < 140 Ų for cell membrane permeability.

References

  • Mechanism & Review: Benzimidazole derivatives in Anticancer Therapy: A Comprehensive Review. (Focuses on tubulin inhibition and kinase pathways).[3][5]

    • Synthesis Protocol:Synthesis of 1-Benzylimidazole from imidazole and benzyl chloride.

      • Tubulin Assay:In Vitro Tubulin Polymerization Assay Protocol.

        • Structure-Activity Relationship: Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action.[1]

          • Recent Advances:Design, synthesis, and cytotoxicity evaluation of 1,2,3-triazole-linked β-carboline–benzimidazole hybrids as tubulin polymeriz

            Application Notes and Protocols for Microwave-Assisted Synthesis of Benzimidazole Derivatives

            Author: BenchChem Technical Support Team. Date: February 2026

            Introduction: The Benzimidazole Scaffold and the Advent of Microwave Chemistry

            The benzimidazole nucleus, a heterocyclic aromatic compound formed by the fusion of benzene and imidazole rings, represents a privileged scaffold in medicinal chemistry and drug development. Its derivatives exhibit a remarkable breadth of pharmacological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and anthelmintic properties.[1][2][3] The structural similarity of the benzimidazole core to naturally occurring purines allows for favorable interactions with various biopolymers, making it a cornerstone for the design of novel therapeutic agents.[4]

            Traditionally, the synthesis of benzimidazole derivatives has been reliant on conventional heating methods, which often necessitate long reaction times, high temperatures, and the use of harsh or toxic reagents.[5] These methods can be inefficient and environmentally burdensome. The advent of microwave-assisted organic synthesis (MAOS) has revolutionized the preparation of these vital compounds, offering a greener, more efficient, and often higher-yielding alternative.[6][7] Microwave chemistry utilizes the ability of polar molecules to generate heat rapidly and uniformly when subjected to a microwave field, leading to dramatic accelerations in reaction rates.[5] This guide provides a comprehensive overview of microwave-assisted synthesis methods for benzimidazole derivatives, complete with detailed protocols and practical insights for researchers in the field.

            The Rationale Behind Microwave-Assisted Synthesis: A Paradigm Shift in Efficiency

            The superiority of microwave irradiation over conventional heating stems from its unique heating mechanism. While conventional methods rely on conduction and convection to transfer heat from an external source to the reaction mixture, microwave energy directly interacts with polar molecules within the sample, leading to rapid and uniform heating throughout the bulk of the material.[5] This localized and instantaneous heating offers several distinct advantages:

            • Dramatically Reduced Reaction Times: Reactions that typically take hours to complete under conventional heating can often be accomplished in a matter of minutes using microwave irradiation.[8]

            • Increased Product Yields and Purity: The rapid heating and shorter reaction times minimize the formation of side products and decomposition of the desired compound, leading to cleaner reaction profiles and higher isolated yields.[5]

            • Enhanced Reaction Control: Modern microwave reactors allow for precise control over temperature and pressure, ensuring reproducibility and safety.[3]

            • Energy Efficiency: By directly heating the reactants and solvent, microwave synthesis is a more energy-efficient process compared to heating a large oil bath or heating mantle.[6]

            • Alignment with Green Chemistry Principles: The reduction in reaction time, potential for solvent-free reactions, and decreased energy consumption position microwave synthesis as an environmentally benign methodology.[6][9]

            The following table provides a comparative summary of reaction times and yields for the synthesis of various benzimidazole derivatives using both conventional and microwave-assisted methods, illustrating the significant improvements offered by the latter.

            DerivativeConventional Method Time (h)Conventional Method Yield (%)Microwave Method Time (min)Microwave Method Yield (%)Reference
            2-Arylbenzimidazoles2-15<50Not specifiedHigh[10]
            2-Substituted BenzimidazolesNot specifiedNot specified1.5-480-95[8]
            N-Alkylated BibenzoimidazolylsNot specifiedLowerNot specifiedHigher[11]

            General Reaction Mechanism

            The most common pathway for the synthesis of benzimidazoles involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative (such as an aldehyde, ester, or acid chloride). The reaction generally proceeds through the formation of a Schiff base intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the benzimidazole ring.

            G OPD o-Phenylenediamine Intermediate Schiff Base Intermediate OPD->Intermediate Condensation Carbonyl Carboxylic Acid / Aldehyde Carbonyl->Intermediate Benzimidazole Benzimidazole Derivative Intermediate->Benzimidazole Intramolecular Cyclization Water H₂O Benzimidazole->Water Dehydration

            Caption: General reaction pathway for benzimidazole synthesis.

            Experimental Protocols

            The following protocols provide detailed, step-by-step methodologies for the microwave-assisted synthesis of various benzimidazole derivatives. These protocols are intended as a starting point and may require optimization based on the specific substrates and available microwave instrumentation.

            Protocol 1: Catalyst-Free Synthesis of 2-Substituted Benzimidazoles

            This protocol details a simple and efficient method for the synthesis of 2-substituted benzimidazoles from o-phenylenediamine and a variety of carboxylic acids in the absence of a catalyst.[8]

            Materials:

            • o-Phenylenediamine (1.0 mmol)

            • Appropriate carboxylic acid (1.0 mmol)

            • Hydrochloric acid (4 M, 2 drops)

            • Ethanol

            • Water

            • 25 mL glass beaker

            • Pestle and mortar

            • Microwave reactor

            Procedure:

            • In a pestle and mortar, thoroughly grind o-phenylenediamine (1.0 mmol) with the chosen carboxylic acid (1.0 mmol).

            • Transfer the resulting mixture to a 25 mL glass beaker.

            • Add two drops of 4 M hydrochloric acid to the mixture.

            • Place the beaker inside the microwave reactor and irradiate at 50% power for 1.5 to 4 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).

            • After completion of the reaction, allow the mixture to cool to room temperature.

            • The crude product is then purified by recrystallization from a 50:50 mixture of ethanol and water.

            Protocol 2: Solvent-Free Synthesis of 1,2-Disubstituted Benzimidazoles

            This protocol describes a green and highly efficient solvent-free method for the synthesis of 1,2-disubstituted benzimidazoles using a Lewis acid catalyst.[9][12]

            Materials:

            • N-substituted-o-phenylenediamine (e.g., N-phenyl-o-phenylenediamine or N-benzyl-o-phenylenediamine) (1 mmol)

            • Aryl or alkyl aldehyde (1 mmol)

            • Erbium(III) triflate (Er(OTf)₃) (1% mol)

            • Ethyl acetate

            • Water

            • Sodium sulfate (Na₂SO₄)

            • 3 mL microwave process vial

            • Microwave reactor with an external IR sensor

            Procedure:

            • In a 3 mL microwave process vial, combine the N-substituted-o-phenylenediamine (1 mmol), the aldehyde (1 mmol), and Er(OTf)₃ (1% mol).

            • Place the vial in the microwave reactor and irradiate for 5 minutes at a fixed temperature of 60 °C (monitored by an IR sensor).

            • Monitor the reaction progress by TLC or GC/MS.

            • Upon completion, allow the reaction mixture to cool.

            • To isolate the product, add water to the reaction mixture to separate the catalyst.

            • Extract the organic product with ethyl acetate (4 x 3 mL).

            • Combine the organic phases and dry over anhydrous Na₂SO₄.

            • Evaporate the solvent under reduced pressure to obtain the purified product.

            Protocol 3: One-Pot Synthesis of 2-Arylbenzimidazoles in Water

            This protocol outlines a straightforward and environmentally friendly method for the synthesis of 2-arylbenzimidazoles in an aqueous medium.[10]

            Materials:

            • o-Phenylenediamine (0.01 mol)

            • Aromatic carboxylic acid (0.01 mol)

            • Ethyl acetate (0.0025 mol)

            • Water (15 mL)

            • 10% Sodium hydroxide (NaOH) solution

            • Absolute ethanol

            • Microwave reactor

            Procedure:

            • In a suitable microwave reaction vessel, combine o-phenylenediamine (0.01 mol), the aromatic carboxylic acid (0.01 mol), and ethyl acetate (0.0025 mol) in 15 mL of water.

            • Irradiate the mixture in the microwave at 90% power (e.g., 765 W).

            • After the reaction is complete (monitored by TLC), cool the reaction mixture to room temperature.

            • Slowly add 10% NaOH solution until the mixture is just alkaline to litmus paper.

            • Filter the precipitated product and wash it with cold water.

            • Recrystallize the crude product from absolute ethanol to obtain the pure 2-arylbenzimidazole.

            Purification and Characterization

            The purification and characterization of the synthesized benzimidazole derivatives are crucial steps to ensure the identity and purity of the final compounds.

            Purification
            • Recrystallization: This is the most common method for purifying solid benzimidazole derivatives. The choice of solvent is critical and is often an alcohol (e.g., ethanol) or a mixture of solvents like ethanol and water.[4][8] The crude product is dissolved in a minimum amount of the hot solvent, and upon cooling, the purified compound crystallizes out, leaving impurities in the solution.[4]

            • Extraction: For reactions performed in a solvent, a liquid-liquid extraction is a common work-up procedure. The reaction mixture is typically neutralized, and the product is extracted into an organic solvent like ethyl acetate.[9] The organic layer is then washed, dried, and the solvent is evaporated.[9]

            • Precipitation: In many cases, the benzimidazole product can be precipitated from the reaction mixture by adjusting the pH.[2] Neutralization of the acidic reaction medium often leads to the precipitation of the benzimidazole derivative, which can then be collected by filtration.[2]

            Characterization

            The structural elucidation and confirmation of the synthesized benzimidazole derivatives are typically achieved using a combination of spectroscopic techniques.[13][14]

            • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for determining the molecular structure.[15][16][17] Key signals to identify in the ¹H NMR spectrum include the N-H proton of the imidazole ring (often a broad singlet in the downfield region) and the aromatic protons of the benzene ring.[17]

            • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the functional groups present in the molecule. Characteristic peaks for benzimidazoles include N-H stretching vibrations.

            • Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which can help to confirm the structure.[18]

            • Elemental Analysis: This technique determines the elemental composition of the compound, providing further evidence for its identity.

            G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Microwave Microwave Synthesis Recrystallization Recrystallization Microwave->Recrystallization Extraction Extraction Microwave->Extraction Precipitation Precipitation Microwave->Precipitation NMR NMR (¹H, ¹³C) Recrystallization->NMR Extraction->NMR Precipitation->NMR IR IR Spectroscopy MS Mass Spectrometry EA Elemental Analysis

            Caption: Experimental workflow for benzimidazole synthesis.

            Safety Considerations in Microwave Chemistry

            While microwave synthesis is a powerful and efficient technique, it is essential to adhere to strict safety protocols.[1][7][19]

            • Use Dedicated Microwave Reactors: Only use microwave reactors specifically designed for chemical synthesis. These instruments are equipped with pressure and temperature sensors and have built-in safety features to prevent accidents.[3]

            • Use Appropriate Reaction Vessels: Always use microwave-safe reaction vials that are designed to withstand high pressures and temperatures.[3]

            • Be Aware of Potential Hazards: Certain chemical functionalities, such as azides and nitro groups, can be explosive under high-temperature conditions.[1] Exercise extreme caution when working with such compounds.

            • Solvent Choice: Be mindful of the boiling point of the solvent and the potential for pressure buildup in a sealed vessel.[19]

            • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves.

            • Proper Training: Ensure that all personnel using the microwave reactor are properly trained in its operation and safety procedures.

            Conclusion

            Microwave-assisted synthesis has emerged as a transformative technology for the rapid and efficient preparation of benzimidazole derivatives. The significant reduction in reaction times, coupled with increased yields and cleaner product profiles, makes it an invaluable tool for researchers in medicinal chemistry and drug discovery. By understanding the principles of microwave heating and adhering to established protocols and safety guidelines, scientists can harness the power of this technology to accelerate the development of novel benzimidazole-based therapeutic agents.

            References

            • Nardi, M., Bonacci, S., Herrera Cano, N., Oliverio, M., & Procopio, A. (2022). Highly efficient synthesis of benzimidazoles using microwave irradiation. Preprints.org. [Link]

            • Nardi, M., Bonacci, S., Herrera Cano, N., Oliverio, M., & Procopio, A. (2022). Highly Efficient Synthesis of Benzimidazoles Using Microwave Irradiation. ResearchGate. [Link]

            • Anonymous. (n.d.). Microwave-assisted synthesis of benzimidazole and thiazolidinone derivatives as HIV-1 RT inhibitors. arkat usa. [Link]

            • Mobinikhaledi, A., Foroughifar, N., & Ebrahimi, S. (2010).
            • Kharche, A., Waghulde, S., Gorde, N., & Kale, M. (n.d.). MICROWAVE ASSISTED SYNTHESIS OF 2-ARYL BENZIMIDAZOLE. Sciforum. [Link]

            • Swamy, S. N., Kavitha, C. V., Priya, B. S., Gaonkar, S. L., & Rangappa, K. S. (2008). Microwave-Assisted Synthesis of N-Alkylated Bibenzoimidazolyl Derivatives: Antimicrobial Studies. ResearchGate. [Link]

            • Chawla, A., et al. (2011). Importance of Microwave Reactions in the Synthesis of Novel Benzimidazole Derivatives A Review. Journal of Chemical and Pharmaceutical Research.
            • Google Patents. (n.d.).
            • The Royal Society of Chemistry. (2016). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. [Link]

            • Anonymous. (n.d.). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
            • Lim, H.-J., Myung, D., Lee, I. Y. C., & Jung, M. H. (2009). Microwave-Assisted Synthesis of Benzimidazoles, Benzoxazoles, and Benzothiazoles from Resin-Bound Esters. ACS Combinatorial Science. [Link]

            • Nardi, M., et al. (2022). The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. MDPI. [Link]

            • Anonymous. (n.d.). Synthesis of Benzimidazole Derivatives: Microwave Approach review. ijarsct.
            • Google Patents. (n.d.).
            • CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis. [Link]

            • Anonymous. (n.d.). 13C NMR spectra and biological activity of N-(1H-benzimidazol-2-yl)benzamides. ResearchGate. [Link]

            • DTIC. (1963). RESEARCH ON BENZIMIDAZOLE DERIVATIVES. [Link]

            • Anonymous. (n.d.). Microwave Reactor Safety.
            • Anonymous. (n.d.). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. ResearchGate. [Link]

            • Kappe, C. O. (2008). Organic Syntheses Procedure. Organic Syntheses. [Link]

            • Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. [Link]

            • Calvo-Flores, F. G., et al. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. [Link]

            • Anonymous. (n.d.).
            • Anonymous. (2025). Synthesis And Characterization Of Novel Derivatives Of Benzeimidazole. IJCRT.org. [Link]

            Sources

            Application Note: High-Resolution Mass Spectrometry (HRMS) Analysis of 1-Benzyl-1H-benzimidazole

            Author: BenchChem Technical Support Team. Date: February 2026

            Abstract

            This application note details a validated protocol for the characterization of 1-Benzyl-1H-benzimidazole using High-Resolution Mass Spectrometry (HRMS) coupled with Ultra-High Performance Liquid Chromatography (UHPLC). Benzimidazoles are "privileged scaffolds" in medicinal chemistry, serving as the core for various anthelmintic, antiviral, and anticancer therapeutics.[1][2][3] However, they also present analytical challenges, particularly in distinguishing regioisomers (e.g., 1-benzyl vs. 2-benzyl derivatives) critical in forensic analysis and synthetic impurity profiling. This guide provides a robust workflow for accurate mass determination, structural elucidation via collision-induced dissociation (CID), and mechanistic insights into gas-phase fragmentation.

            Introduction & Significance

            The benzimidazole moiety is a bicyclic structure formed by the fusion of benzene and imidazole rings.[1] The N-substituted derivative, This compound , is a frequent synthetic intermediate and a structural analog to high-potency opioids (e.g., nitazenes) and antihistamines.

            Why HRMS? While NMR provides definitive structural connectivity, it requires milligram-level purity. HRMS offers three distinct advantages for this analyte:

            • Elemental Confirmation: Sub-ppm mass accuracy confirms the formula

              
              .
              
            • Sensitivity: Picogram-level detection limits allow for impurity profiling in drug substances.

            • Isomeric Differentiation: MS/MS fragmentation patterns can distinguish the 1-benzyl isomer from its 2-benzyl analog based on the stability of the benzyl-nitrogen bond.

            Physicochemical Profile (Analyst Cheat Sheet)

            PropertyValueNotes
            Formula
            
            
            Monoisotopic Mass (Neutral) 208.10005 Da
            [M+H]+ Exact Mass 209.10732 DaPrimary ESI+ species
            [M+Na]+ Exact Mass 231.08927 DaCommon adduct in unbuffered solvents
            LogP ~2.9Moderately lipophilic; retains well on C18
            pKa ~5.6 (Conjugate acid)Readily protonates in 0.1% Formic Acid

            Experimental Protocol

            Sample Preparation

            Rationale: Benzimidazoles are basic. Acidic dilution prevents adsorption to glass surfaces and enhances ionization efficiency.

            • Stock Solution: Dissolve 1 mg of this compound in 1 mL of Methanol (LC-MS grade) to obtain a 1 mg/mL (approx. 4.8 mM) stock.

            • Working Standard: Dilute the stock 1:1000 in Water:Methanol (90:10) containing 0.1% Formic Acid .

              • Target Concentration: 1 µg/mL (1 ppm).

              • Note: A high aqueous content in the diluent ensures peak focusing during injection onto the reverse-phase column.

            UHPLC Conditions

            System: Agilent 1290 Infinity II or Thermo Vanquish Horizon (or equivalent).

            • Column: C18 Reverse Phase (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).

            • Mobile Phase A: Water + 0.1% Formic Acid.

            • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

            • Flow Rate: 0.4 mL/min.

            • Column Temp: 40°C.

            • Injection Volume: 2 µL.

            Gradient Profile:

            Time (min) %B Event
            0.00 5 Initial equilibration
            0.50 5 Desalting/Loading
            4.00 95 Linear Ramp (Elution)
            5.00 95 Wash

            | 5.10 | 5 | Re-equilibration |

            HRMS Source Parameters (ESI+)

            System: Q-TOF (e.g., Sciex X500R) or Orbitrap (e.g., Thermo Exploris).

            • Ionization Mode: Electrospray Ionization (ESI), Positive Polarity.

            • Spray Voltage: 3500 V (Critical: Too high causes in-source fragmentation of the benzyl group).

            • Sheath Gas: 45 arb units.

            • Aux Gas: 10 arb units.

            • Capillary Temp: 320°C.

            • Resolution: 60,000 (FWHM) or higher.

            • Scan Range: m/z 50 – 500.

            Results & Discussion

            Accurate Mass Confirmation

            The extracted ion chromatogram (EIC) for m/z 209.1073 should show a sharp peak (typically RT ~2.5 - 3.0 min). Mass error must be within ±5 ppm.

            Fragmentation Mechanism (MS/MS)

            Structural confirmation relies on Collision-Induced Dissociation (CID).[4] The fragmentation of this compound is dominated by the cleavage of the C-N bond connecting the benzyl group to the imidazole ring.

            Key Diagnostic Ions:

            • Precursor: m/z 209.1073

              
              .
              
            • Base Fragment (Tropylium Ion): m/z 91.0542

              
              .
              
              • Mechanism:[1][2][5][6] The benzyl cation rearranges to the highly stable, aromatic tropylium ion. This is often the base peak (100% abundance) at moderate collision energies (20-30 eV).

            • Benzimidazole Core: m/z 119.0604

              
              .
              
              • Mechanism:[1][2][5][6] Charge retention on the benzimidazole ring after benzyl loss.

            • Secondary Fragment: m/z 65.0386

              
              .
              
              • Mechanism:[1][2][5][6] Fragmentation of the tropylium ion (Loss of acetylene,

                
                ).
                
            Visualizing the Fragmentation Pathway

            The following diagram illustrates the specific bond cleavages and charge retention pathways.

            FragmentationPathway Parent [M+H]+ Precursor m/z 209.1073 (this compound) Tropylium Tropylium Ion m/z 91.0542 (Base Peak) Parent->Tropylium C-N Cleavage (Charge on Benzyl) Benzimidazole Benzimidazole Core m/z 119.0604 Parent->Benzimidazole C-N Cleavage (Charge on Imidazole) C5H5 Cyclopentadienyl Cation m/z 65.0386 Tropylium->C5H5 - C2H2 (Acetylene)

            Figure 1: ESI+ Fragmentation pathway of this compound. The formation of the tropylium ion (m/z 91) is the dominant pathway due to resonance stabilization.

            Analytical Workflow Summary

            To ensure reproducibility, the following logic flow should be adhered to. This diagram outlines the decision-making process from raw data to confirmed identification.

            Workflow Sample Sample (Synthesis/Biological) LC UHPLC Separation (C18, Acidic pH) Sample->LC MS1 Full Scan MS1 (Target: 209.1073) LC->MS1 Filter Mass Error < 5 ppm? MS1->Filter MS2 Targeted MS/MS (CE: 20-40 eV) Filter->MS2 Yes Fail Re-evaluate (Check Isomers) Filter->Fail No Check Check Fragments: m/z 91 & 119 present? MS2->Check Result POSITIVE ID Confirmed Structure Check->Result Yes Check->Fail No

            Figure 2: Step-by-step decision tree for the HRMS identification of this compound.

            Expert Insight: Isomer Differentiation

            A common challenge is distinguishing This compound from 2-benzyl-1H-benzimidazole .

            • 1-Benzyl: The benzyl group is attached to the nitrogen. The C-N bond is relatively labile under CID, leading to a dominant m/z 91 peak.

            • 2-Benzyl: The benzyl group is attached to the C2 carbon. This C-C bond is stronger. While m/z 91 is still observed, the fragmentation often involves ring opening or loss of HCN (m/z 27) from the imidazole moiety before the loss of the benzyl group.

            • Protocol: If the ratio of m/z 119 to m/z 91 is unusually high, suspect the 2-benzyl isomer or a co-eluting impurity.

            References

            • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12138, this compound. Retrieved from [Link]

            • Bansal, Y., & Silakari, O. (2012). The therapeutic journey of benzimidazoles: a review. Bioorganic & Medicinal Chemistry.[2][5][7][8][9][10] (Provides context on the medicinal importance of the scaffold). Retrieved from [Link]

            • Holčapek, M., et al. (2010). Structural analysis of small organic molecules by mass spectrometry. (General reference for ESI fragmentation mechanisms of nitrogen heterocycles). Retrieved from [Link]

            Sources

            Application Notes and Protocols: 1-Benzyl-1H-benzimidazole Derivatives for Antiparasitic Drug Development

            Author: BenchChem Technical Support Team. Date: February 2026

            Introduction

            Parasitic diseases remain a significant global health burden, affecting millions of people, particularly in tropical and subtropical regions. The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including antiparasitic, antifungal, and anticancer effects.[1][2] The versatility of the benzimidazole nucleus, which is isosteric to natural purine bases, allows for diverse chemical modifications to optimize its pharmacological profile.[2] Among these, 1-benzyl-1H-benzimidazole derivatives have emerged as a promising class of compounds in the quest for novel antiparasitic agents. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, antiparasitic evaluation, and mechanistic understanding of these derivatives.

            The strategic introduction of a benzyl group at the N-1 position of the benzimidazole ring system offers a valuable vector for exploring structure-activity relationships (SAR).[3] This modification can influence the compound's lipophilicity, metabolic stability, and interaction with biological targets. These application notes and protocols are designed to provide both the foundational knowledge and the practical steps necessary to advance the development of this compound derivatives as potential antiparasitic drugs.

            I. Synthesis of this compound Derivatives

            The synthesis of this compound derivatives can be broadly categorized into two main strategies: the N-alkylation of a pre-formed benzimidazole core with a suitable benzylating agent, or the construction of the benzimidazole ring with the benzyl group already in place.[3] The former approach is often preferred due to its versatility and the commercial availability of a wide range of substituted benzimidazoles and benzyl halides.

            General Synthetic Scheme: N-Alkylation of Benzimidazoles

            A widely employed and efficient method for the synthesis of 1-benzyl-1H-benzimidazoles involves the N-alkylation of a substituted 1H-benzimidazole with a benzyl halide (e.g., benzyl bromide or chloride) in the presence of a base.[3]

            G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Product Benzimidazole Substituted 1H-Benzimidazole Reaction + Benzimidazole->Reaction BenzylHalide Substituted Benzyl Halide (X = Br, Cl) BenzylHalide->Reaction Base Base (e.g., K₂CO₃, NaH) Base->Reaction Solvent Solvent (e.g., DMF, Acetone) Solvent->Reaction Product This compound Derivative Reaction->Product N-Alkylation caption General N-Alkylation Workflow

            Caption: General workflow for N-alkylation of benzimidazoles.

            Protocol 1: Synthesis of this compound

            This protocol details the synthesis of the parent this compound. The same procedure can be adapted for a wide range of substituted benzimidazoles and benzyl halides to generate a library of derivatives.

            Materials:

            • 1H-Benzimidazole

            • Benzyl bromide

            • Potassium carbonate (K₂CO₃), anhydrous

            • N,N-Dimethylformamide (DMF), anhydrous

            • Ethyl acetate

            • Saturated sodium bicarbonate solution

            • Brine (saturated NaCl solution)

            • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

            • Silica gel for column chromatography

            • Hexane and Ethyl acetate for chromatography

            Procedure:

            • Reaction Setup: To a solution of 1H-benzimidazole (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq). Stir the suspension at room temperature for 30 minutes.

            • Addition of Benzyl Bromide: Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

            • Reaction: Heat the reaction mixture to 70°C and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.[3]

            • Work-up: Cool the reaction mixture to room temperature and pour it into ice-cold water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

            • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

            • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

            • Purification: Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield this compound as a solid.

            Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

            II. In Vitro Antiparasitic Screening

            The initial evaluation of newly synthesized this compound derivatives involves in vitro screening against a panel of relevant parasites. This allows for the determination of the compound's potency (e.g., IC₅₀ or EC₅₀) and selectivity. The choice of parasites will depend on the therapeutic focus, for example, Plasmodium falciparum (malaria), Leishmania species (leishmaniasis), or Trypanosoma species (trypanosomiasis).[2][4][5]

            Protocol 2: In Vitro Antiplasmodial Assay against Plasmodium falciparum

            This protocol describes a common method for assessing the in vitro activity of compounds against the erythrocytic stages of P. falciparum.

            Materials:

            • Chloroquine-sensitive (e.g., 3D7) and/or chloroquine-resistant (e.g., W2, Dd2) strains of P. falciparum.[5]

            • Human O+ erythrocytes

            • Complete RPMI 1640 medium supplemented with AlbuMAX II or human serum, hypoxanthine, and gentamicin.

            • SYBR Green I nucleic acid stain

            • 96-well black microplates with clear bottoms

            • Test compounds dissolved in DMSO

            • Positive control (e.g., chloroquine, artemisinin)

            • Negative control (DMSO vehicle)

            Procedure:

            • Parasite Culture: Maintain asynchronous P. falciparum cultures in human erythrocytes at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

            • Assay Setup: Prepare serial dilutions of the test compounds in complete medium in a 96-well plate.

            • Parasite Addition: Add synchronized ring-stage parasites (1% parasitemia, 2% hematocrit) to each well.

            • Incubation: Incubate the plates for 72 hours under the same conditions as the parasite culture.

            • Lysis and Staining: After incubation, lyse the erythrocytes and stain the parasite DNA with SYBR Green I.

            • Fluorescence Reading: Read the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths.

            • Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of parasite growth inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

            Cytotoxicity Assay: To assess the selectivity of the compounds, a parallel cytotoxicity assay should be performed using a mammalian cell line (e.g., HEK293, HepG2). The ratio of the cytotoxic concentration (CC₅₀) to the antiparasitic IC₅₀ gives the selectivity index (SI), a critical parameter in early drug discovery.

            III. Mechanism of Action Studies

            Benzimidazole anthelmintics are known to exert their effect by binding to β-tubulin, thereby inhibiting microtubule polymerization.[6][7][8] This disruption of the cytoskeleton leads to impaired glucose uptake, depletion of glycogen stores, and ultimately, parasite death.[6] While this is the primary mechanism for many benzimidazoles, derivatives may exhibit alternative or additional modes of action.

            Key Antiparasitic Mechanisms of Benzimidazoles
            MechanismDescriptionKey Molecular Target
            Microtubule Disruption Inhibition of microtubule polymerization, leading to disruption of cell division, motility, and intracellular transport.[6][8][9]β-tubulin[7]
            Inhibition of Fumarate Reductase Blocks the mitochondrial respiratory chain, leading to reduced ATP production.[6]Fumarate Reductase
            Uncoupling of Oxidative Phosphorylation Disrupts the proton gradient across the inner mitochondrial membrane, inhibiting ATP synthesis.[6]Mitochondrial components
            Reduced Glucose Transport Impairs the uptake of glucose, the primary energy source for many parasites.[6]Glucose transporters
            Protocol 3: Tubulin Polymerization Assay

            This assay directly measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

            Materials:

            • Purified tubulin (porcine or bovine brain)

            • Guanosine-5'-triphosphate (GTP)

            • Tubulin polymerization buffer

            • Test compounds dissolved in DMSO

            • Positive control (e.g., colchicine, nocodazole)

            • Negative control (DMSO vehicle)

            • Temperature-controlled spectrophotometer or plate reader

            Procedure:

            • Reaction Setup: In a 96-well plate, add tubulin polymerization buffer, GTP, and the test compound or control.

            • Initiation of Polymerization: Add purified tubulin to each well and incubate at 37°C to initiate polymerization.

            • Monitoring Polymerization: Monitor the increase in absorbance at 340 nm over time. The absorbance is proportional to the amount of polymerized microtubules.

            • Data Analysis: Determine the effect of the compound on the rate and extent of tubulin polymerization compared to the controls. Calculate the IC₅₀ for inhibition of tubulin polymerization.

            G cluster_pathway Benzimidazole Mechanism of Action Benzimidazole This compound Derivative BetaTubulin Parasite β-tubulin Benzimidazole->BetaTubulin Binds to Microtubule Microtubule Polymerization BetaTubulin->Microtubule Inhibits Disruption Disruption of Microtubule -dependent processes Microtubule->Disruption Glucose Impaired Glucose Uptake Disruption->Glucose Glycogen Glycogen Depletion Disruption->Glycogen ATP Reduced ATP Production Glucose->ATP Glycogen->ATP Death Parasite Death ATP->Death Leads to caption Mechanism of Action Pathway

            Caption: Proposed mechanism of action for benzimidazole derivatives.

            IV. In Vivo Efficacy Studies

            Compounds that demonstrate promising in vitro activity and selectivity should be advanced to in vivo efficacy studies using appropriate animal models of parasitic infection.[4][10][11] These studies are crucial for evaluating the compound's pharmacokinetic properties, safety, and therapeutic efficacy in a whole-organism context.

            Protocol 4: In Vivo Antimalarial Efficacy in a Mouse Model (Plasmodium berghei)

            The P. berghei infection model in mice is a widely used preliminary in vivo screen for antimalarial drug candidates.[10]

            Materials:

            • Plasmodium berghei (e.g., ANKA strain)

            • Inbred mice (e.g., BALB/c or C57BL/6)

            • Test compound formulated in a suitable vehicle (e.g., 7% Tween 80, 3% ethanol in water)

            • Positive control drug (e.g., chloroquine, artesunate)

            • Vehicle control

            Procedure:

            • Infection: Infect mice intraperitoneally with P. berghei-infected red blood cells.

            • Treatment: Begin treatment 24 hours post-infection. Administer the test compound, positive control, or vehicle control orally or via another appropriate route once daily for 4 consecutive days.

            • Monitoring: Monitor parasitemia daily by microscopic examination of Giemsa-stained thin blood smears. Also, monitor animal weight and general health.

            • Endpoint: The primary endpoint is the suppression of parasitemia compared to the vehicle-treated group. Survival is a key secondary endpoint.

            • Data Analysis: Calculate the percent suppression of parasitemia for each treatment group. Determine the 50% effective dose (ED₅₀).

            V. Structure-Activity Relationship (SAR) Studies

            Systematic modification of the this compound scaffold is essential for optimizing its antiparasitic activity and drug-like properties.[12][13][14][15] SAR studies involve synthesizing and testing a series of analogs to understand how changes in chemical structure affect biological activity.

            Key Structural Modifications for SAR Exploration:
            • Substituents on the Benzyl Ring: Investigate the effect of electron-donating and electron-withdrawing groups at various positions (ortho, meta, para) of the benzyl ring. This can influence the compound's electronic properties and binding interactions.

            • Substituents on the Benzimidazole Core: Explore modifications at the 2-, 5-, and 6-positions of the benzimidazole ring. For example, the presence of a methylcarbamate group at the 2-position is a common feature in many commercial benzimidazole anthelmintics.

            • Linker Modification: If a linker is present between the benzimidazole and another pharmacophore, its length and flexibility can be varied.

            The data generated from these studies will guide the rational design of more potent and selective antiparasitic agents.

            G cluster_workflow Drug Discovery and Development Workflow Synthesis Synthesis of This compound Derivatives InVitro In Vitro Screening (Potency & Selectivity) Synthesis->InVitro SAR Structure-Activity Relationship (SAR) Studies InVitro->SAR Mechanism Mechanism of Action (e.g., Tubulin Assay) InVitro->Mechanism InVivo In Vivo Efficacy (Animal Models) InVitro->InVivo SAR->Synthesis Iterative Design Mechanism->SAR Lead Lead Optimization InVivo->Lead caption Iterative Drug Discovery Cycle

            Caption: The iterative cycle of drug discovery and development.

            Conclusion

            The this compound scaffold represents a promising starting point for the development of novel antiparasitic drugs. The protocols and guidelines presented in this document provide a comprehensive framework for the synthesis, biological evaluation, and mechanistic elucidation of this class of compounds. Through a systematic and iterative process of design, synthesis, and testing, it is anticipated that new and effective treatments for parasitic diseases can be discovered and developed.

            References

            • ResearchGate. (n.d.). This compound. Retrieved from [Link]

            • MDPI. (2021). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. Molecules, 26(5), 1253. [Link]

            • MDPI. (2023). Representative SAR studies of this compound analogues as anticancer agents. Molecules, 28(1), 1. [Link]

            • Lunkad, A. (2020, October 19). Anthelmintics Benzimidazole derivatives [Video]. YouTube. [Link]

            • National Center for Biotechnology Information. (2009). This compound. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 11), o2723. [Link]

            • ResearchGate. (n.d.). Mechanism of action of benzimidazole derivatives as anthelmintic. Retrieved from [Link]

            • National Center for Biotechnology Information. (2021). State-of-the-art Review on the Antiparasitic Activity of Benzimidazole-based Derivatives: Facing Malaria, Leishmaniasis, and Trypanosomiasis. Current Medicinal Chemistry, 28(10), 1955-1984. [Link]

            • National Center for Biotechnology Information. (2010). In vitro and in vivo experimental models for drug screening and development for Chagas disease. Memorias do Instituto Oswaldo Cruz, 105(2), 199-216. [Link]

            • National Center for Biotechnology Information. (2014). Screening and evaluation of antiparasitic and in vitro anticancer activities of Panamanian endophytic fungi. BMC Complementary and Alternative Medicine, 14, 66. [Link]

            • ResearchGate. (2021). Structure-Activity Relationships of Benzimidazole Derivatives as Antiparasitic Agents: Dual Activity-Difference (DAD) Maps. Retrieved from [Link]

            • National Center for Biotechnology Information. (2016). A BRIEF REVIEW ON THE MODE OF ACTION OF ANTINEMATODAL DRUGS. Journal of Applied Pharmaceutical Science, 6(04), 200-205. [Link]

            • National Center for Biotechnology Information. (2021). Antiparasitics discovery: from genotype to phenotype to compounds. Trends in Parasitology, 37(5), 419-432. [Link]

            • National Center for Biotechnology Information. (2002). Synthesis and antiparasitic activity of 1H-benzimidazole derivatives. Acta Pharmaceutica, 52(4), 269-278. [Link]

            • Royal Society of Chemistry. (2021). Structure–activity relationships of benzimidazole derivatives as antiparasitic agents: Dual activity-difference (DAD) maps. RSC Medicinal Chemistry, 12(3), 438-448. [Link]

            • World Health Organization. (n.d.). Antimalarial efficacy screening: in vitro and in vivo protocols. Retrieved from [Link]

            • MDPI. (2022). The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery. Molecules, 27(19), 6649. [Link]

            • MSD Veterinary Manual. (n.d.). Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals. Retrieved from [Link]

            • ResearchGate. (2002). Synthesis and antiparasitic activity of 1H-benzimidazole derivatives. Retrieved from [Link]

            • Connect Journals. (n.d.). SYNTHESIS OF PHENYL 1-BENZYL-1H-BENZO [d] IMIDAZOL-2-YLCARBAMATES. Retrieved from [Link]

            • PLOS. (2015). A Review: The Current In Vivo Models for the Discovery and Utility of New Anti-leishmanial Drugs Targeting Cutaneous Leishmaniasis. PLOS Neglected Tropical Diseases, 9(9), e0003953. [Link]

            • SciELO. (2011). Improving in vitro screening compounds anti-Trypanosoma cruzi by GFP-expressing parasites. Memorias do Instituto Oswaldo Cruz, 106(1), 80-86. [Link]

            • National Center for Biotechnology Information. (2017). Effect In Vitro of Antiparasitic Drugs on Microbial Inhibitor Test Responses for Screening Antibiotic Residues in Goat's Milk. Journal of Food Protection, 80(10), 1731-1738. [Link]

            • Royal Society of Chemistry. (2021). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major pharmacological activities. RSC Advances, 11(19), 11246-11279. [Link]

            • National Center for Biotechnology Information. (2023). Antiplasmodial activity, structure–activity relationship and studies on the action of novel benzimidazole derivatives. Scientific Reports, 13(1), 268. [Link]

            • ResearchGate. (n.d.). Parasites, parasitic or non‐parasitic models tested using in vitro, in vivo or randomised control trials. Retrieved from [Link]

            • ResearchGate. (n.d.). Structure–Activity Relationship (SAR) of the benzimidazole scaffold. Retrieved from [Link]

            • Index of /. (2020). The Antitumor Potentials of Benzimidazole Anthelmintics as Repurposing Drugs. Retrieved from [Link]

            Sources

            Application Notes & Protocols: 1-Benzyl-1H-benzimidazole in Corrosion Inhibition Research

            Author: BenchChem Technical Support Team. Date: February 2026

            This document provides a comprehensive technical guide for researchers, scientists, and development professionals on the application of 1-Benzyl-1H-benzimidazole as a corrosion inhibitor. It delves into the molecule's mechanism of action, provides field-proven experimental protocols for its evaluation, and offers insights into data interpretation.

            Introduction: The Imperative for Advanced Corrosion Inhibitors

            Corrosion is a persistent electrochemical process that causes the gradual degradation of metallic structures, leading to significant economic losses and safety hazards across various industries.[1] The use of organic corrosion inhibitors is a highly effective, economical, and practical method for mitigating this damage.[1] These inhibitors function by adsorbing onto the metal surface, forming a protective barrier that isolates the metal from the aggressive environment.[2]

            Among the vast array of organic compounds, heterocyclic molecules containing nitrogen, sulfur, or oxygen atoms, along with multiple bonds, have proven to be particularly effective.[1][2] Benzimidazole and its derivatives are a prominent class of such inhibitors, recognized for their excellent performance in acidic media.[1][3] Their efficacy stems from the presence of the imidazole ring fused to a benzene ring, a structure that facilitates strong adsorption onto metal surfaces.[3][4] This guide focuses specifically on this compound, a derivative that combines the robust inhibiting properties of the benzimidazole core with the electronic and steric contributions of a benzyl group.

            Profile of this compound as a Corrosion Inhibitor

            Chemical Structure and Properties

            This compound (C₁₄H₁₂N₂) is a solid organic compound featuring a benzimidazole core where a benzyl group is attached to one of the nitrogen atoms. The molecule's structure is fundamental to its function as a corrosion inhibitor.

            Caption: Molecular structure of this compound.

            The key structural features contributing to its inhibiting properties are:

            • Benzimidazole Nucleus: The planar aromatic system with nitrogen heteroatoms provides active sites for adsorption.[5]

            • π-Electrons: The extensive network of π-electrons in both the benzimidazole and benzyl rings facilitates strong interaction with the vacant d-orbitals of metal atoms.[6]

            • Nitrogen Atoms: The lone pair of electrons on the nitrogen atoms can coordinate with metal ions on the surface, forming a stable protective film.[1]

            Synthesis Pathway

            The most common and efficient method for synthesizing this compound is through the direct N-alkylation of a pre-formed benzimidazole core.[7] This classic nucleophilic substitution reaction offers high yields and straightforward execution.

            A typical procedure involves reacting 1H-benzimidazole with a benzyl halide, such as benzyl chloride or benzyl bromide, in the presence of a base.[7] The base (e.g., potassium carbonate) deprotonates the N-H group of the imidazole ring, creating a nucleophilic nitrogen that subsequently attacks the benzylic carbon of the halide, displacing the halogen and forming the N-C bond.[7] The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF).[7]

            Mechanism of Corrosion Inhibition

            This compound functions as a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions of the corrosion process.[8][9][10] The inhibition is achieved through the adsorption of the molecule onto the metal surface, which follows the Langmuir adsorption isotherm, indicating the formation of a monolayer protective film.[8][11][12]

            The adsorption process is a combination of physical and chemical interactions:

            • Physisorption: Occurs due to electrostatic interactions between the charged metal surface and the protonated inhibitor molecule in the acidic solution.

            • Chemisorption: Involves the sharing of electrons between the inhibitor and the metal. This includes the donation of lone pair electrons from the nitrogen atoms and π-electrons from the aromatic rings to the vacant d-orbitals of the metal atoms.[8][13]

            G cluster_solution Corrosive Solution (e.g., 1M HCl) cluster_surface Metal Surface (e.g., Mild Steel) Inhibitor This compound (Inhibitor Molecule) Adsorption Adsorption on Surface (Physisorption & Chemisorption) Inhibitor->Adsorption H_ions H⁺ Ions Metal Fe (Metal Substrate) Metal->Adsorption ProtectiveFilm Formation of a Protective Adsorbed Monolayer Adsorption->ProtectiveFilm Anodic Anodic Reaction Blocked Fe → Fe²⁺ + 2e⁻ ProtectiveFilm->Anodic Cathodic Cathodic Reaction Blocked 2H⁺ + 2e⁻ → H₂ ProtectiveFilm->Cathodic Result Corrosion Rate Significantly Reduced Anodic->Result Cathodic->Result

            Caption: Mechanism of corrosion inhibition by this compound.

            Experimental Evaluation: Protocols and Workflows

            A multi-faceted approach is essential for a thorough evaluation of an inhibitor's performance. The following protocols outline the key experimental techniques used in this field.

            G cluster_electrochem Electrochemical Methods cluster_surface Surface Characterization Start Inhibitor Synthesis & Solution Preparation WeightLoss Protocol 1: Gravimetric (Weight Loss) Start->WeightLoss Electrochem Protocol 2: Electrochemical Tests Start->Electrochem Surface Protocol 3: Surface Analysis Start->Surface Theory Protocol 4: Theoretical (DFT) Start->Theory Analysis Data Analysis & Inhibition Efficiency (%IE) Calculation WeightLoss->Analysis PDP Potentiodynamic Polarization (PDP) Electrochem->PDP EIS Electrochemical Impedance Spectroscopy (EIS) Electrochem->EIS SEM Scanning Electron Microscopy (SEM) Surface->SEM Theory->Analysis PDP->Analysis EIS->Analysis SEM->Analysis Conclusion Comprehensive Performance Evaluation Analysis->Conclusion

            Caption: General experimental workflow for inhibitor evaluation.

            Protocol 1: Gravimetric (Weight Loss) Measurements

            This classical method provides a direct measure of material loss over time and is crucial for validating electrochemical data.[14]

            Objective: To determine the corrosion rate of a metal in the presence and absence of the inhibitor and to calculate the inhibition efficiency.

            Materials:

            • Metal coupons (e.g., mild steel) of known dimensions.

            • Abrasive papers (various grits), acetone, distilled water.

            • Corrosive medium (e.g., 1M HCl).

            • This compound inhibitor solutions of varying concentrations.

            • Analytical balance (±0.1 mg precision).

            • Water bath or thermostat.

            Procedure:

            • Coupon Preparation: Mechanically polish the metal coupons with successive grades of abrasive paper, rinse with distilled water, degrease with acetone, and dry thoroughly.

            • Initial Weighing: Weigh each prepared coupon accurately using an analytical balance (W_initial).[15]

            • Immersion: Immerse the coupons in beakers containing the corrosive solution without (blank) and with different concentrations of the inhibitor.

            • Exposure: Maintain the beakers in a thermostat at a constant temperature (e.g., 30°C) for a specified duration (e.g., 24 hours).[16]

            • Cleaning: After the immersion period, remove the coupons. Carefully wash with a cleaning solution (e.g., using a bristle brush) to remove corrosion products, rinse with distilled water and acetone, then dry.

            • Final Weighing: Reweigh the cleaned, dry coupons (W_final).

            • Calculations:

              • Weight Loss (ΔW): ΔW = W_initial - W_final

              • Corrosion Rate (CR) in mm/year: [17] CR = (K × ΔW) / (A × T × D) Where: K = 8.76 × 10⁴ (a constant), ΔW is in grams, A is the surface area in cm², T is the immersion time in hours, and D is the metal density in g/cm³.

              • Inhibition Efficiency (%IE): [18] %IE = [(CR_blank - CR_inh) / CR_blank] × 100 Where: CR_blank is the corrosion rate without inhibitor and CR_inh is the corrosion rate with inhibitor.

            Protocol 2: Electrochemical Measurements

            Electrochemical techniques provide rapid and detailed insights into the corrosion mechanism.[19] They are performed using a potentiostat and a standard three-electrode cell setup.[20]

            Setup:

            • Working Electrode (WE): The metal sample (e.g., mild steel coupon).

            • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.

            • Counter Electrode (CE): A platinum or graphite rod.

            A. Potentiodynamic Polarization (PDP)

            This technique measures the current response as the electrode potential is scanned away from the open-circuit potential (E_ocp).[21]

            Procedure:

            • Stabilization: Immerse the three-electrode setup in the test solution (with or without inhibitor) and allow the working electrode to stabilize for at least 30 minutes to reach a steady E_ocp.[22]

            • Polarization Scan: Scan the potential from a cathodic value (e.g., -250 mV vs. E_ocp) to an anodic value (e.g., +250 mV vs. E_ocp) at a slow, constant scan rate (e.g., 0.5-1 mV/s).[21]

            • Data Analysis:

              • Plot the resulting Tafel curve (log(current density) vs. potential).

              • Extrapolate the linear portions of the anodic and cathodic branches back to the corrosion potential (E_corr) to determine the corrosion current density (I_corr).

              • Inhibition Efficiency (%IE): %IE = [(I_corr(blank) - I_corr(inh)) / I_corr(blank)] × 100

            B. Electrochemical Impedance Spectroscopy (EIS)

            EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/solution interface.[23]

            Procedure:

            • Stabilization: As with PDP, allow the system to stabilize at its E_ocp.

            • Impedance Measurement: Apply a small amplitude sinusoidal AC potential signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).[24]

            • Data Analysis:

              • Plot the data as a Nyquist plot (Z_imaginary vs. Z_real) and Bode plots (log |Z| and phase angle vs. log frequency).

              • The diameter of the semicircle in the Nyquist plot corresponds to the charge transfer resistance (R_ct). A larger diameter indicates higher resistance to corrosion.

              • Model the data using an equivalent electrical circuit to extract precise R_ct values.

              • Inhibition Efficiency (%IE): %IE = [(R_ct(inh) - R_ct(blank)) / R_ct(inh)] × 100

            Protocol 3: Surface Analysis (SEM)

            Scanning Electron Microscopy (SEM) provides visual confirmation of the inhibitor's protective action.

            Procedure:

            • Sample Preparation: Use metal coupons exposed to the corrosive media (with and without inhibitor) from the weight loss experiment.

            • Imaging: After cleaning and drying, mount the coupons and acquire high-resolution images of the surface morphology.

            • Interpretation: Compare the surface of the uninhibited sample (which should show significant pitting and damage) with the inhibited sample (which should appear much smoother), confirming the formation of a protective film.[25]

            Protocol 4: Theoretical Quantum Chemical Studies

            Quantum chemical calculations, typically using Density Functional Theory (DFT), correlate the inhibitor's molecular structure with its performance.[26][27]

            Methodology:

            • Structure Optimization: Model the this compound molecule and optimize its geometry to find the lowest energy conformation.

            • Parameter Calculation: Calculate key quantum chemical parameters:

              • E_HOMO (Energy of the Highest Occupied Molecular Orbital): Relates to the molecule's ability to donate electrons. Higher E_HOMO values suggest better inhibition.[13]

              • E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): Relates to the molecule's ability to accept electrons. Lower E_LUMO values are favorable.[13]

              • Energy Gap (ΔE = E_LUMO - E_HOMO): A smaller energy gap indicates higher reactivity and generally better inhibition efficiency.[13][28]

            • Correlation: Correlate these theoretical parameters with the experimentally determined inhibition efficiencies to build a structure-activity relationship.

            Data Summary and Interpretation

            The effectiveness of benzimidazole derivatives as corrosion inhibitors is well-documented. The benzyl substituent in this compound enhances this property.

            Inhibitor SystemMetalMediumTechniqueMax. Inhibition Efficiency (%)Reference
            1-Benzyl-2-phenyl 1H-benzimidazole (BI)Carbon Steel1M HClEIS, PDP>90% (at optimal concentration)[10][29]
            Ethyl/Benzyl-substituted benzimidazolesMild Steel1M HClElectro-chem>95% (at 10⁻³ M)[25]
            1,4-bis-benzimidazolyl-butane (BBB)Mild Steel0.5M HClWeight Loss>90% (at optimal concentration)[8]
            1-benzyl-4-((benzyloxy)methyl)-1H-1,2,3-triazole (BBT)C844 Bronze3% NaClEIS97% (at 2.5 mM)[30]

            Note: Data for the exact this compound can vary, but performance is expected to be high and in line with similar substituted benzimidazoles.

            Conclusion

            This compound stands out as a highly effective corrosion inhibitor, particularly for metals like steel in acidic environments. Its robust performance is attributed to the synergistic effect of the benzimidazole core and the benzyl group, which facilitate strong, stable adsorption onto the metal surface. This protective monolayer acts as a physical barrier and suppresses both anodic and cathodic electrochemical reactions. The experimental protocols detailed in this guide provide a reliable framework for researchers to quantify its efficiency, understand its mechanism, and further explore its potential in various industrial applications.

            References

            • Corrosion inhibition of 1-Benzyl-4-((benzyloxy) methyl)-1H-1,2,3-triazole (BBT) for C844 bronze in saline medium and theoretical study. (2025). ResearchGate. [Link]

            • (PDF) this compound. ResearchGate. [Link]

            • Investigation of Benzimidazole Compound as a Novel Corrosion Inhibitor for Mild Steel in Hydrochloric Acid Solution. (2025). ResearchGate. [Link]

            • This compound. National Center for Biotechnology Information (PMC). [Link]

            • An investigation of benzimidazole derivative as corrosion inhibitor for mild steel in different concentration HCl solutions. (2025). ResearchGate. [Link]

            • Quantum chemical assessment of benzimidazole derivatives as corrosion inhibitors. (2014). National Center for Biotechnology Information (PMC). [Link]

            • WEIGHT LOSS MEASUREMENT, CORROSION RATE AND INHIBITION EFFICIENCY. ResearchGate. [Link]

            • Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. (2022). National Center for Biotechnology Information (PMC). [Link]

            • Evaluation of corrosion inhibition performance of ethyl- and benzyl-substituted benzimidazole derivatives for mild steel in 1 M HCl: Experimental and Computational studies. (2025). ResearchGate. [Link]

            • (PDF) Computational Simulation of the Adsorption Behavior of Benzimidazolone Derivatives as Inhibitors for Ordinary Steel Corrosion in HCl 1M. (2025). ResearchGate. [Link]

            • Inhibition Effect of Benzimidazole Derivatives on the Corrosion of Mild Steel in Acidic Medium: Experimental and Theoretical Studies. (2024). PubMed. [Link]

            • Benzimidazole and its derivatives as corrosion inhibitors for mild steel in 1M HCl solution. (2025). ResearchGate. [Link]

            • Electrochemical Evaluation of Sustainable Corrosion Inhibitors via Dynamic Electrochemical Impedance Spectroscopy. (2021). ACS Publications. [Link]

            • Standard Test Method for - Conducting Potentiodynamic Polarization Resistance Measurements. ASTM International. [Link]

            • Corrosion rate by weight loss measurement of the uninhibited and... ResearchGate. [Link]

            • Conducting Potentiodynamic Polarization Resistance Measurements. (2023). ASTM International. [Link]

            • 1H-Benzimidazole as a New Corrosion Inhibitor for Copper in Sulfuric Acid. (2020). International Journal of Electrochemical Science. [Link]

            • Study of corrosion inhibition by Electrochemical Impedance Spectroscopy method of 5083 aluminum alloy in 1M HCl solution conta. IOP Conference Series: Materials Science and Engineering. [Link]

            • Synthesis Of New Benzimidazole Derivatives And Their Corrosion Inhibition Performance On Mild Steel In 0.5 M Hydrochloric Acid. SciSpace. [Link]

            • Weight Loss Corrosion Testing: ASTM A262 & NACE RP0775. (2025). TCR Engineering. [Link]

            • (PDF) Inhibition Effect of Benzimidazole Derivatives on the Corrosion of Mild Steel in Acidic Medium: Experimental and Theoretical Studies. ResearchGate. [Link]

            • Weight Loss, Electrochemical, Quantum Chemical Calculation, and Molecular Dynamics Simulation Studies on 2-(Benzylthio)-1,4,5-triphenyl-1H-imidazole as an Inhibitor for Carbon Steel Corrosion in Hydrochloric Acid. Industrial & Engineering Chemistry Research. [Link]

            • Polarization Curves: setup, recording, processing and features. PalmSens. [Link]

            • Langmuir adsorption isotherm plot for the adsorption of 1-acetyl-1H-benzotriazole on mild steel surface in 1 M HCl solution. ResearchGate. [Link]

            • Exact calculation of corrosion rates by the weight-loss method. (2022). Experimental Results. [Link]

            • Corrosion inhibition performance of benzimidazole derivatives for protection of carbon steel in hydrochloric acid solution. National Center for Biotechnology Information (PMC). [Link]

            • Quantum Chemical Study of Some Benzimidazole and its Derivatives as Corrosion Inhibitors of Steel in HCl Solution. (2014). International Journal of Electrochemical Science. [Link]

            • EIS for Corrosion & Coatings. Gamry Instruments. [Link]

            • Effect of 1-Acetyl-1H-Benzotriazole on Corrosion of Mild Steel in 1M HCl. Semantic Scholar. [Link]

            • Potentiodynamic and Cyclic Polarization Scans. (2019). Gamry Instruments. [Link]

            • Antibacterial Corrosion Inhibitor for the Protection of Mild Steel in 1 M HCl Solution. Progress in Color, Colorants and Coatings. [Link]

            • Using Electrochemical Impedance Spectroscopy (EIS) Method for a Better Understanding of the Corrosion System. (2020). Zerust Excor. [Link]

            • Weight Loss, Thermodynamics, SEM, and Electrochemical Studies on N-2-Methylbenzylidene-4-antipyrineamine as an Inhibitor for Mild Steel Corrosion in Hydrochloric Acid. (2022). MDPI. [Link]

            • Quantum chemical assessment of benzimidazole derivatives as corrosion inhibitors. (2025). Springer. [Link]

            • Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. (2022). Nature. [Link]

            • (PDF) Potentiodynamic Corrosion Testing. (2025). ResearchGate. [Link]

            • Quantum Chemical Studies on the Corrosion Inhibition of Mild Steel by Some Triazoles and Benzimidazole Derivatives in Acidic Med. (2012). International Journal of Electrochemical Science. [Link]

            Sources

            molecular docking simulation protocol for 1-Benzyl-1H-benzimidazole

            Author: BenchChem Technical Support Team. Date: February 2026

            An Application Note and Protocol for the Molecular Docking Simulation of 1-Benzyl-1H-benzimidazole

            Authored by: Gemini, Senior Application Scientist

            Abstract

            The benzimidazole scaffold is a prominent pharmacophore in medicinal chemistry, with derivatives like this compound showing a wide spectrum of biological activities, including anticancer, antimicrobial, and antiparasitic effects.[1][2] Molecular docking is a powerful computational technique that predicts the preferred orientation of a ligand when bound to a protein target, providing critical insights into binding affinity and interaction mechanisms that guide drug discovery and development.[3] This document provides a comprehensive, step-by-step protocol for conducting a molecular docking simulation of this compound against a selected protein target using industry-standard software. The protocol is designed for researchers, scientists, and drug development professionals, emphasizing the rationale behind each step to ensure scientific integrity and reproducibility.

            Introduction and Scientific Background

            This compound is a derivative of benzimidazole, a heterocyclic aromatic compound structurally similar to a nucleotide base, allowing it to interact with various biological macromolecules.[4] Its derivatives have been investigated for numerous therapeutic applications, with structure-activity relationship (SAR) studies highlighting the importance of substitutions at the N-1, C-2, and C-5/C-6 positions for pharmacological activity.[2][5] The benzyl group at the N-1 position, in particular, can significantly influence the molecule's binding capabilities and chemotherapeutic potential.[2]

            Molecular docking simulations serve as an indispensable tool in modern drug discovery, enabling the rapid screening of virtual libraries and the elucidation of drug-receptor interactions at an atomic level.[1] The process models the interaction between a small molecule (ligand) and a protein (receptor), calculating the binding affinity, typically expressed as a binding energy score. This in silico approach accelerates the identification of promising lead compounds and provides a structural basis for optimizing their efficacy and selectivity.

            This guide will utilize Human KDM4A (Lysine Demethylase 4A) as the target protein. A benzyl-substituted benzimidazole pyrazole inhibitor has been shown to have activity against KDM4 isoforms, which are implicated in aggressive prostate cancer phenotypes, making this a relevant target for our study.[6] We will use the crystal structure of KDM4A in complex with an inhibitor (PDB ID: 2O8A) to define the binding site.

            Principle of Molecular Docking

            Molecular docking operates on two primary models of ligand-receptor interaction:

            • Lock and Key Model: This early model posits that the ligand (key) fits into a geometrically complementary and rigid active site of the protein (lock).

            • Induced Fit Model: A more dynamic and widely accepted model, it suggests that both the ligand and the receptor are flexible and can undergo conformational changes upon binding to achieve the most stable, lowest-energy complex.[1]

            Modern docking algorithms, like the one used in AutoDock Vina, account for ligand flexibility and, to some extent, receptor flexibility, making them powerful tools for predicting binding modes.

            Essential Software and Resources

            To execute this protocol, the following freely available software and resources are required.

            Software/ResourcePurposeURL
            AutoDock Vina The core docking engine for predicting binding poses and affinities.[Link]
            AutoDockTools (MGLTools) A graphical user interface for preparing protein and ligand files.[Link]
            PyMOL or UCSF Chimera Molecular visualization software for analyzing docking results.[Link] or
            RCSB Protein Data Bank A repository for the 3D structural data of biological macromolecules.[Link]
            PubChem A database of chemical molecules and their properties.[Link]

            Detailed Molecular Docking Workflow

            The following diagram outlines the complete workflow for the molecular docking simulation.

            G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation cluster_analysis Phase 3: Analysis & Validation PDB Download Protein Structure (PDB ID: 2O8A) PrepP Prepare Protein: - Remove water/heteroatoms - Add polar hydrogens - Assign charges (PDBQT) PDB->PrepP Ligand Obtain Ligand Structure (this compound) PrepL Prepare Ligand: - Energy minimization - Set rotatable bonds - Assign charges (PDBQT) Ligand->PrepL Grid Define Grid Box (Target Active Site) PrepP->Grid PrepL->Grid Vina Run AutoDock Vina (Docking Calculation) Grid->Vina Results Generate Docked Poses & Binding Energies Vina->Results Analysis Analyze Interactions: - Identify key residues - H-bonds, Hydrophobic etc. Results->Analysis Validation Protocol Validation: - Redock native ligand - Calculate RMSD Results->Validation

            Caption: The molecular docking workflow from preparation to analysis.

            Step-by-Step Experimental Protocol

            Step 1: Ligand Preparation (this compound)

            The ligand must be converted into a 3D structure and prepared in the PDBQT format, which includes partial charges and atom type definitions.[7]

            • Obtain Ligand Structure: Download the 3D structure of this compound from the PubChem database (CID: 75255) in SDF format.

            • Convert to PDB: Use a visualization tool like PyMOL or an online converter to change the file format from SDF to PDB.

            • Energy Minimization: This step is crucial to ensure the ligand has a low-energy, stable conformation with correct bond lengths and angles.[8] This can be done using software like Avogadro or UCSF Chimera.

            • Prepare PDBQT File using AutoDockTools (ADT): a. Launch ADT and open the ligand PDB file (File -> Read Molecule). b. Open the Ligand preparation menu (Ligand -> Input -> Choose). Select the molecule when prompted. c. ADT will automatically calculate Gasteiger charges and detect rotatable bonds. The user should verify that the number of rotatable bonds is reasonable for the molecule's flexibility. d. Save the output file in PDBQT format (Ligand -> Output -> Save as PDBQT).

            Step 2: Protein (Receptor) Preparation

            The protein structure must be "cleaned" to remove non-essential molecules and prepared for docking.[8][9]

            • Download Protein Structure: Fetch the crystal structure of KDM4A (PDB ID: 2O8A ) from the RCSB Protein Data Bank.

            • Clean the PDB File: a. Open the PDB file in a molecular viewer or text editor. b. Remove Water Molecules: Water molecules are typically removed as their effect is not always well-handled by standard docking scoring functions unless a specific water molecule is known to be critical for binding.[8] Delete all lines corresponding to HOH. c. Remove Heteroatoms/Co-factors: For this protocol, remove the co-crystallized ligand and any other non-essential ions or co-factors to ensure the docking is performed in a clean binding site.[8] d. Select Protein Chain: If the PDB file contains multiple protein chains, retain only the one that forms the binding site of interest (e.g., Chain A).

            • Prepare PDBQT File using ADT: a. Launch ADT and open the cleaned protein PDB file. b. Open the protein preparation menu (Edit -> Hydrogens -> Add). Add polar hydrogens only, as this is standard for the AutoDock force field. c. Compute Gasteiger charges (Edit -> Charges -> Compute Gasteiger). d. Save the prepared protein as a PDBQT file (Grid -> Macromolecule -> Choose).

            Step 3: Grid Box Generation

            The grid box defines the three-dimensional space where AutoDock Vina will search for the best binding pose for the ligand.[10]

            • Identify the Binding Site: The binding site can be identified from the location of the co-crystallized ligand in the original PDB file (2O8A).

            • Set Grid Parameters in ADT: a. With the prepared protein loaded, go to Grid -> Grid Box. b. A box will appear around the protein. Adjust the center_x, center_y, and center_z coordinates to center the box on the known binding site. c. Adjust the size_x, size_y, and size_z dimensions to ensure the box is large enough to accommodate the entire ligand (this compound) and allow it to rotate freely. A common practice is to have the box extend 8-10 Å beyond the ligand's dimensions.[11] d. Record the center and size coordinates. These will be used in the configuration file.

            Step 4: Running the AutoDock Vina Simulation

            Vina is run from the command line and requires a configuration file that specifies the input files and grid parameters.[12]

            • Create a Configuration File: Create a text file named conf.txt and add the following information, replacing the coordinates with those from the previous step.

            • Run Vina: Open a command prompt or terminal, navigate to the folder containing your files, and execute the following command:

              This command will start the docking simulation. The results will be saved in docking_results.pdbqt and a log file will be created.

            Analysis and Interpretation of Results

            The analysis of docking results involves evaluating the binding energy and visualizing the interactions to understand the binding mechanism.[13][14]

            Binding Affinity Score
            • The primary output in the log file is the binding affinity, reported in kcal/mol . This value represents the Gibbs free energy of binding (ΔG).

            • A more negative value indicates a stronger, more favorable binding interaction.[13] When comparing different ligands, those with lower binding energy scores are predicted to be more potent binders.

            Binding Pose and Interaction Analysis
            • Visualize Poses: Open the prepared protein PDBQT file and the docking_results.pdbqt file in PyMOL or UCSF Chimera. The output file contains multiple binding modes (poses), ranked by their binding affinity.

            • Identify Key Interactions: Analyze the top-ranked pose to identify non-covalent interactions between this compound and the amino acid residues in the protein's active site.[15]

              • Hydrogen Bonds: Look for hydrogen bond donors and acceptors between the ligand and protein.

              • Hydrophobic Interactions: Identify nonpolar regions of the ligand interacting with hydrophobic residues (e.g., Val, Leu, Ile, Phe).

              • Pi-Pi Stacking: The aromatic rings of the benzimidazole and benzyl groups can form favorable pi-pi stacking interactions with aromatic residues like Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp).

            G cluster_input Docking Output cluster_analysis Interpretation cluster_outcome Scientific Insight BindingEnergy Binding Energy (kcal/mol) Affinity Predict Binding Affinity BindingEnergy->Affinity Poses Binding Poses (Coordinates) Interactions Analyze Interactions (H-Bonds, Hydrophobic) Poses->Interactions Validation Validate Protocol (RMSD) Poses->Validation Hypothesis Generate Structural Hypothesis Affinity->Hypothesis Interactions->Hypothesis Validation->Hypothesis

            Caption: Logical flow for the analysis of molecular docking results.

            Protocol Validation: A Self-Validating System

            To ensure the trustworthiness of the docking protocol, it must be validated. The most common method is redocking .[16]

            • Principle: Redocking involves docking the co-crystallized (native) ligand back into its corresponding protein's binding site.[17] A successful protocol should be able to reproduce the experimentally observed binding pose.

            • Procedure: a. Extract the native ligand from the original PDB file (2O8A). b. Prepare the native ligand in PDBQT format, just as was done for the test ligand. c. Run the docking simulation using the same protein structure and grid box parameters.

            • Evaluation Metric (RMSD): a. The result is evaluated by calculating the Root Mean Square Deviation (RMSD) between the docked pose of the native ligand and its original crystallographic pose. b. An RMSD value of less than 2.0 Å is generally considered a successful validation , indicating that the docking protocol is reliable for the given protein target.[17]

            Conclusion

            This application note provides a detailed and scientifically grounded protocol for performing molecular docking of this compound with the KDM4A protein target. By following these steps for ligand and receptor preparation, grid generation, simulation, and results analysis, researchers can gain valuable insights into the potential binding mechanisms of this important class of molecules. The inclusion of a validation step ensures that the generated results are reliable and can be used to form credible hypotheses for further experimental investigation in the drug discovery pipeline.

            References

            • In Silico Studies Molecular Docking on Benzimidazole And Triazole, Toxicity and Qsar. (n.d.). International Journal of Pharmaceutical Research.
            • (PDF) this compound - ResearchGate. (n.d.). Retrieved February 7, 2026, from [Link]

            • Molecular docking proteins preparation - ResearchGate. (n.d.). Retrieved February 7, 2026, from [Link]

            • This compound | Semantic Scholar. (n.d.). Retrieved February 7, 2026, from [Link]

            • Molecular docking and dynamic simulations of benzimidazoles with beta-tubulins - Semantic Scholar. (2021). International Journal of Research in Pharmaceutical Sciences. [Link]

            • In-silico molecular design of heterocyclic benzimidazole scaffolds as prospective anticancer agents - PMC - NIH. (2019). Chemistry Central Journal. [Link]

            • Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC. (2022). RSC Advances. [Link]

            • Representative SAR studies of this compound analogues as anticancer agents. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

            • Enhanced Properties of a Benzimidazole Benzylpyrazole Lysine Demethylase Inhibitor: Mechanism-of-Action, Binding Site Analysis, and Activity in Cellular Models of Prostate Cancer | Journal of Medicinal Chemistry - ACS Publications. (2021). Journal of Medicinal Chemistry. [Link]

            • Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock - YouTube. (2025). YouTube. [Link]

            • Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC. (n.d.). Retrieved February 7, 2026, from [Link]

              • Preparing the protein and ligand for docking - ScotChem. (n.d.). Retrieved February 7, 2026, from [Link]

            • How to interprete and analyze molecular docking results? - ResearchGate. (n.d.). Retrieved February 7, 2026, from [Link]

            • AutoDock Tutorial- Part 4. Preparing Ligand for Docking - YouTube. (2021). YouTube. [Link]

            • (PDF) Validation of Docking Methodology (Redocking) - ResearchGate. (n.d.). Retrieved February 7, 2026, from [Link]

            • [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. (2022). YouTube. [Link]

            • Autodock Vina Tutorial - Molecular Docking - YouTube. (2020). YouTube. [Link]

            • How to generate Autodock Grid Box? - ResearchGate. (n.d.). Retrieved February 7, 2026, from [Link]

            • Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics - YouTube. (2020). YouTube. [Link]

            • Analysis of Docking results by Autodock ||Protein Ligand interaction || High Quality 2D & 3D figure - YouTube. (2021). YouTube. [Link]

            • Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC. (n.d.). PLoS ONE. [Link]

            • Biological Evaluation, Molecular Docking, and SAR Studies of Novel 2-(2,4-Dihydroxyphenyl)-1H- Benzimidazole Analogues - NIH. (n.d.). Molecules. [Link]

            • Generating grid box for Docking using Vina - YouTube. (2024). YouTube. [Link]

            • Lessons from Docking Validation - Protein Structural Analysis Laboratory - Michigan State University. (n.d.). Retrieved February 7, 2026, from [Link]

            • Hands-on tutorials of AutoDock 4 and AutoDock Vina. (n.d.). Retrieved February 7, 2026, from [Link]

            Sources

            Troubleshooting & Optimization

            Technical Support Center: Synthesis of 1-Benzyl-1H-benzimidazole

            Author: BenchChem Technical Support Team. Date: February 2026

            Welcome to the technical support center for the synthesis of 1-Benzyl-1H-benzimidazole. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to troubleshoot and optimize this crucial synthetic transformation. As a key structural motif in numerous biologically active compounds, achieving a high yield of this compound is often a critical step in the drug discovery pipeline.[1]

            This document moves beyond standard protocols to provide a deeper understanding of the reaction's nuances, helping you diagnose issues and rationally design experiments for improved outcomes.

            Frequently Asked Questions (FAQs)
            Q1: What are the principal synthetic routes to this compound?

            There are two primary strategies for constructing the this compound scaffold:

            • N-Alkylation of a Pre-formed Benzimidazole Core: This is the most direct and widely used method. It involves the reaction of 1H-benzimidazole with a benzylating agent, such as benzyl chloride or benzyl bromide. This classic nucleophilic substitution (SN2) reaction is favored for its convergent approach, allowing the benzyl group to be introduced late in a synthetic sequence.[2]

            • Ring Formation with a Pre-attached Benzyl Group: This strategy involves building the benzimidazole ring system from a precursor that already contains the N-benzyl group. For example, the condensation of N-benzyl-o-phenylenediamine with an appropriate one-carbon source (like an aldehyde or carboxylic acid derivative) will yield the target molecule.[3][4] This method can be advantageous when specific substitution patterns are desired on the benzyl group or the diamine starting material.

            Q2: What is the fundamental mechanism of the N-alkylation of benzimidazole with benzyl chloride?

            The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The key steps are:

            • Deprotonation: A base is used to remove the acidic proton from the N-H of the imidazole ring, generating a nucleophilic benzimidazolide anion.

            • Nucleophilic Attack: The anionic nitrogen atom attacks the electrophilic benzylic carbon of the benzyl halide.

            • Displacement: The halide ion is displaced as a leaving group, forming the C-N bond and yielding the final product, this compound.

            The efficiency of this process is highly dependent on the strength and solubility of the base, the choice of solvent, and the reaction temperature.

            Caption: SN2 mechanism for N-benzylation of benzimidazole.

            Troubleshooting Guide: Common Issues & Solutions
            Q3: My reaction yield is consistently low (<60%). What are the likely causes and how can I fix it?

            Low yield is the most common complaint and can stem from several factors. A systematic approach is key to diagnosis.

            Potential Cause 1: Incomplete Deprotonation The acidity of the benzimidazole N-H proton (pKa ≈ 13.2 in DMSO) means a sufficiently strong base is required for efficient deprotonation. Weak or sparingly soluble bases can lead to a low concentration of the active nucleophile, stalling the reaction.

            • Troubleshooting Steps:

              • Evaluate Your Base: If using a mild base like potassium carbonate (K₂CO₃), ensure it is finely powdered and anhydrous to maximize surface area and reactivity.[5]

              • Increase Base Strength: Consider switching to a stronger base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu). These will ensure near-quantitative deprotonation but require strictly anhydrous conditions.[6]

              • Improve Solubility: If using an inorganic base in an organic solvent, consider adding a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) or 18-crown-6.[7] A PTC shuttles the base into the organic phase, dramatically accelerating the reaction.[8]

            Potential Cause 2: Side Reaction - Over-alkylation The most significant yield-reducing side reaction is the formation of the 1,3-dibenzylbenzimidazolium salt . This occurs when the nitrogen atom at position 3 of the desired product acts as a nucleophile and attacks a second molecule of benzyl chloride.

            • Troubleshooting Steps:

              • Check Stoichiometry: Do not use a large excess of the benzylating agent. Start with a 1:1 or 1:1.1 molar ratio of benzimidazole to benzyl chloride.[9]

              • Control Reagent Addition: Add the benzyl chloride slowly (e.g., dropwise via an addition funnel) to the solution of the deprotonated benzimidazole. This maintains a low instantaneous concentration of the alkylating agent, favoring the initial mono-alkylation.

              • Monitor Reaction Time: Over-alkylation is often time-dependent. Monitor the reaction closely by TLC. Once the starting benzimidazole is consumed, work up the reaction promptly to prevent the product from reacting further.

            Caption: Troubleshooting workflow for low yield synthesis.

            Q4: I'm struggling to purify the product away from starting material and the quaternary salt byproduct. What's the best approach?

            Purification can be challenging due to the similar polarities of the starting material and product, and the high polarity of the salt byproduct.

            • Recommended Purification Strategy:

              • Aqueous Workup: After the reaction, quench carefully (especially if using NaH). Partition the mixture between an organic solvent (like ethyl acetate or dichloromethane) and water. The highly polar 1,3-dibenzylbenzimidazolium salt will preferentially move into the aqueous layer.

              • Acid-Base Extraction: To remove unreacted benzimidazole, wash the organic layer with a dilute acidic solution (e.g., 1M HCl). The basic benzimidazole will form a salt and move to the aqueous layer, while the N-benzylated product remains in the organic phase. Neutralize the organic layer with a wash of saturated sodium bicarbonate solution.

              • Column Chromatography: This is the most effective final step. A gradient of ethyl acetate in hexanes on silica gel is typically effective for separating the product from any remaining non-polar impurities or closely related byproducts.[10]

              • Recrystallization: If the product is obtained as a solid, recrystallization from a solvent system like ethanol/water or ethyl acetate/hexanes can provide highly pure material.

            High-Yield Synthetic Protocols & Optimization

            To overcome the limitations of conventional heating, modern techniques can offer superior yields and dramatically shorter reaction times.

            MethodTypical Base/CatalystSolventTemp.TimeAvg. Yield (%)Key Advantages & Considerations
            Conventional Heating K₂CO₃, NaHDMF, AcetonitrileRT - 70°C12 - 72 h40 - 85%Simple setup but slow; high risk of side reactions with prolonged heating.[6][9]
            Microwave-Assisted K₂CO₃ or Catalyst (e.g., Er(OTf)₃)Methanol or Solvent-free60 - 100°C5 - 20 min90 - 99%Extremely rapid, often higher selectivity and yield. Requires microwave reactor.[3][11]
            Phase-Transfer Catalysis (PTC) K₂CO₃ / TBABToluene, CH₂Cl₂RT - 40°C2 - 8 h85 - 95%Excellent for heterogeneous systems, mild conditions, avoids strong bases like NaH.[7][8]
            Experimental Protocol: High-Yield Microwave-Assisted Synthesis

            This protocol is adapted from methodologies reported to give excellent yields and short reaction times.[3][11]

            Materials:

            • 1H-Benzimidazole (1.0 mmol, 118.1 mg)

            • Benzyl chloride (1.1 mmol, 139.2 mg, 126 µL)

            • Potassium Carbonate (K₂CO₃), anhydrous (2.0 mmol, 276.4 mg)

            • N,N-Dimethylformamide (DMF), anhydrous (3 mL)

            • 10 mL microwave reaction vial with a stir bar

            Procedure:

            • To the microwave reaction vial, add 1H-benzimidazole, anhydrous K₂CO₃, and the magnetic stir bar.

            • Add 3 mL of anhydrous DMF to the vial.

            • Add benzyl chloride to the suspension.

            • Seal the vial securely with the appropriate cap.

            • Place the vial in the cavity of a scientific microwave reactor.

            • Set the reaction parameters: irradiate at 100°C for 15 minutes with magnetic stirring.

            • After the reaction is complete, allow the vial to cool to room temperature.

            • Pour the reaction mixture into 20 mL of cold water. A precipitate may form.

            • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

            • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

            • Purify the crude residue by flash column chromatography (silica gel, gradient elution with 10-30% ethyl acetate in hexanes) to afford pure this compound.

            References
            • Benchchem. This compound | Research Chemical.

            • Research Journal of Pharmaceutical Sciences. Synthesis of 1, 2 Disubstitued Benzimidazoles using SiO2/CaCl2.2H2O as a Catalyst.

            • Mushtaq, S., et al. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. * Molecules*, 27(15), 5035.

            • Nocito, M., et al. (2022). The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. Molecules, 27(6), 1751.

            • Benchchem. Synthesis of 1-Benzylimidazole from imidazole and benzyl chloride.

            • GSC Online Press. (2022). Synthesis and effect of N-alkylation on antibacterial activity of 2-(Benzylthio) methyl-1H-benzimidazole derivatives. GSC Biological and Pharmaceutical Sciences, 20(3), 133-143.

            • Google Patents. Process for the preparation of 1H-benzimidazoles.

            • Benchchem. A Comparative Guide to the Synthesis of 1-Benzylimidazole for Researchers.

            • Lei, G., & Zhou, L. (2009). This compound. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2613.

            • American Chemical Society. Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry.

            • Benchchem. Technical Support Center: Synthesis of 1-benzyl-1H-benzimidazol-5-amine.

            • Connect Journals. SYNTHESIS OF PHENYL 1-BENZYL-1H-BENZO [d] IMIDAZOL-2-YLCARBAMATES.

            • Royal Society of Chemistry. (2024). Efficient synthesis of 1,2-disubstituted benzimidazoles catalyzed by phosphoric acid as a homogeneous catalyst under mild conditions and investigating their anti-diabetes properties through molecular docking studies and calculations. RSC Advances, 14(1), 1-14.

            • TSI Journals. (2022). Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives. Organic & Medicinal Chemistry International Journal, 4(5).

            • National Center for Biotechnology Information. This compound. PubChem Compound Database.

            • ResearchGate. Phase-transfer catalyzed N-alkylation of imidazole, benzimidazole and... | Download Table.

            • ResearchGate. N‐Alkylation of benzimidazole. | Download Scientific Diagram.

            • Google Patents. A process for the optical purification of benzimidazole derivatives.

            • National Center for Biotechnology Information. Efficient synthesis of 1,2-disubstituted benzimidazoles catalyzed by phosphoric acid as a homogeneous catalyst under mild conditions and investigating their anti-diabetes properties through molecular docking studies and calculations.

            • American Chemical Society. Microwave-Assisted Synthesis of Benzimidazoles, Benzoxazoles, and Benzothiazoles from Resin-Bound Esters. ACS Combinatorial Science.

            • National Center for Biotechnology Information. Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV.

            • ResearchGate. N-Alkylation of benzimidazoles with ketonic Mannich bases and the reduction of the resulting 1-(3-oxopropyl)benzimidazoles.

            • ResearchGate. PART I: MICROWAVE-ASSISTED SYNTHESIS OF BENZIMIDAZOLES: AN OVERVIEW (UNTIL 2013).

            • SciSpace. Part i: microwave-assisted synthesis of benzimidazoles: an overview (until 2013).

            • Google Patents. Alkylation reaction method of benzimidazoles compounds.

            • American Chemical Society. Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. ACS Omega.

            • ElectronicsAndBooks. N-ALKYLATION OF BENZIMIDAZOLES AND BENZOTRIAZOLE VIA PHASE TRANSFER CATALYSIS.

            • Royal Society of Chemistry. Preparation of 1,2-substituted benzimidazoles via a copper-catalyzed three component coupling reaction.

            • Marcel Dekker, Inc. (1993). Alkylation of Imidazole by Solid-Liquid Phase Transfer Catalysis in the Absence of Solvent. Synthetic Communications, 23(13), 1783-1786.

            • Taylor & Francis Online. (2015). Microwave-assisted synthesis of new benzimidazole derivatives with lipase inhibition activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 964-969.

            • ResearchGate. Phase-Transfer Catalyzed Alkylation and Acylation of 2Mercapto5Methyl1H-Benzimidazole.

            • Asian Journal of Chemistry. Microwave-assisted Synthesis of Some Benzimidazole Derivatives: A Case for a Comparative Study.

            Sources

            troubleshooting purification of 1-Benzyl-1H-benzimidazole by recrystallization

            Author: BenchChem Technical Support Team. Date: February 2026

            Here is the Technical Support Center guide for the purification of 1-Benzyl-1H-benzimidazole.

            Ticket ID: #PUR-BNZ-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences

            Executive Summary

            You are encountering difficulties with the recrystallization of This compound (CAS: 4981-92-4). This heterocyclic building block is prone to "oiling out" and retaining starting materials (benzyl halides) or over-alkylated quaternary salts.

            Critical Safety & Identity Note: Ensure you are working with This compound (Melting Point ~116°C).

            • Do NOT confuse this with 1-Benzylimidazole (Melting Point ~70°C).

            • Do NOT confuse this with 2-Benzylbenzimidazole (the "Nitazene" class of opioids). The protocols below are specific to the N1-alkylated isomer.

            Module 1: The Standard Protocol (Ethanol/Water System)

            The most robust solvent system for this compound is aqueous ethanol. The high dielectric constant of water forces the hydrophobic benzyl group to aggregate, while the ethanol maintains the solubility of the polar benzimidazole core until saturation is reached.

            Optimized Workflow
            • Dissolution: Place the crude solid in a flask. Add minimal absolute ethanol (approx. 3-5 mL per gram). Heat to boiling (steam bath or block, ~80°C).

              • Note: If the solid does not dissolve completely in 10 volumes of hot ethanol, filter hot to remove inorganic salts (KCl/NaCl).

            • Saturation: While boiling, slowly add warm water dropwise.

              • Endpoint: Stop immediately when a faint, persistent turbidity (cloudiness) appears.

            • Clarification: Add 2-3 drops of hot ethanol to clear the turbidity. The solution should be clear and saturated.

            • Crystallization: Remove from heat. Allow to cool to room temperature slowly (do not use an ice bath yet).

              • Why? Rapid cooling traps benzyl chloride (liquid) inside the crystal lattice.

            • Collection: Once solid crystals form (approx. 30 mins), cool in an ice bath for 15 minutes to maximize yield. Filter and wash with cold 20% ethanol/water.

            Visualization: Recrystallization Logic Flow

            RecrystWorkflow Start Crude this compound Dissolve Dissolve in boiling EtOH (3-5 mL/g) Start->Dissolve Filter Insoluble residue? (Inorganic Salts) Dissolve->Filter HotFilter Hot Filtration Filter->HotFilter Yes AddWater Add Warm Water until Turbid Filter->AddWater No HotFilter->AddWater Clear Add drops of EtOH to clear AddWater->Clear SlowCool Slow Cool to RT (Avoid Oiling) Clear->SlowCool IceBath Ice Bath (15 min) SlowCool->IceBath Collect Vacuum Filtration Wash with cold 20% aq. EtOH IceBath->Collect

            Caption: Step-by-step logic for the aqueous ethanol recrystallization process, highlighting the critical hot filtration step for salt removal.

            Module 2: Troubleshooting "Oiling Out"

            Issue: The product separates as a yellow/brown oil at the bottom of the flask instead of crystals. Cause: The solution temperature dropped below the "oiling out" temperature (liquid-liquid phase separation) before it reached the crystallization temperature. This is common with benzylated heterocycles due to their lipophilicity.

            Corrective Actions
            MethodProcedureMechanism
            Re-Dissolution Reheat the mixture until the oil dissolves back into a clear solution. Add a small amount of ethanol (increase solubility).Shifts the phase diagram so the saturation curve is crossed before the liquid-liquid separation curve.
            Seeding Cool the clear solution to just above the temperature where oiling occurred. Add a seed crystal of pure product.Provides a nucleation template, energetically favoring the solid phase over the amorphous oil phase.
            Trituration If the oil persists upon cooling, decant the solvent. Add a small amount of cold ether or hexanes and scratch the glass side with a rod.Mechanical agitation and non-polar solvent can induce lattice formation in the supercooled liquid (oil).

            Module 3: Impurity Management (FAQs)

            Q: My melting point is low (<110°C). What is the impurity? A: The two most common impurities are Benzyl Chloride (starting material) and 1,3-Dibenzylbenzimidazolium chloride (quaternary salt).

            Removing Benzyl Chloride (Liquid, BP 179°C)

            Benzyl chloride is an oil. If your product is "wet" or smells pungent/sweet, this is the culprit.

            • Fix: Recrystallization usually leaves this in the mother liquor.

            • Advanced Fix: If it persists, wash your crude solid with hexanes before recrystallization. This compound is sparingly soluble in hexanes, while benzyl chloride is miscible.

            Removing 1,3-Dibenzylbenzimidazolium Chloride (Quaternary Salt)

            This is formed by over-alkylation. It is ionic and water-soluble, whereas your target product is not.

            • Detection: Spot on TLC. The quaternary salt will stay at the baseline (Rf ~ 0) in standard EtOAc/Hexane systems.

            • Fix:

              • Dissolve the crude mixture in Ethyl Acetate .

              • Wash with Water (3x). The salt partitions into the water; the neutral product stays in EtOAc.

              • Dry organic layer (

                
                ), evaporate, then recrystallize.
                
            Impurity Decision Tree

            ImpurityTree Start Impurity Analysis CheckMP Check MP & TLC Start->CheckMP MPLow MP < 110°C Smell: Pungent CheckMP->MPLow TLCBase TLC Spot at Baseline (Rf ~ 0) CheckMP->TLCBase ImpurityA Impurity: Benzyl Chloride (Starting Material) MPLow->ImpurityA ActionA Action: Hexane Wash or Recrystallize ImpurityA->ActionA ImpurityB Impurity: Quaternary Salt (1,3-Dibenzyl...) TLCBase->ImpurityB ActionB Action: Dissolve in EtOAc, Wash with Water ImpurityB->ActionB

            Caption: Diagnostic tree for identifying and removing the two primary impurities based on physical properties and TLC behavior.

            Module 4: Validation Data

            Compare your isolated solid against these benchmarks to confirm purity.

            PropertyValueNotes
            Appearance White to off-white needlesYellowing indicates oxidation or trace iodine (if NaI was used).
            Melting Point 116 – 118 °C Sharp range (<2°C) indicates high purity [1, 2].
            Solubility Soluble: EtOH, CHCl3, EtOAcInsoluble: Water, HexaneUse this solubility profile for extraction/washing.
            TLC (Silica) Rf ~ 0.4 – 0.6Eluent: Ethyl Acetate:Hexane (1:1).

            References

            • TCI Chemicals. (n.d.). 1-Benzyl-1H-benzo[d]imidazole Product Specifications. Retrieved from

            • Lei, G., & Zhou, L. (2009). This compound.[1] Acta Crystallographica Section E: Structure Reports Online, 65(11), o2613. Link

            • PubChem. (n.d.). This compound Compound Summary. National Library of Medicine. Retrieved from

            • Ennajih, H., et al. (2010).[2] 1,3-Dibenzyl-2-methylbenzimidazolium chloride.[2][3] Acta Crystallographica Section E, 66(2), o455. (Cited for quaternary salt solubility properties). Link

            Sources

            optimization of reaction conditions for Phillips-Ladenburg reaction

            Author: BenchChem Technical Support Team. Date: February 2026

            Topic: Optimization of Reaction Conditions for Benzimidazole Synthesis Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

            Introduction: The Phillips-Ladenburg Protocol

            Welcome to the Technical Support Center for the Phillips-Ladenburg condensation. This reaction—the acid-catalyzed condensation of o-phenylenediamines with carboxylic acids (or their derivatives) to form benzimidazoles—is a cornerstone of medicinal chemistry. Benzimidazoles are "privileged scaffolds," ubiquitous in antiparasitics (Albendazole), proton pump inhibitors (Omeprazole), and antihypertensives (Telmisartan).

            While the reaction appears deceptively simple, it is prone to specific failure modes: incomplete cyclization, oxidative tar formation, and regioselectivity issues. This guide provides the causal logic and troubleshooting workflows to resolve these bottlenecks.

            Module 1: Critical Process Parameters (The "Why")

            Q: Why does my reaction stall at the intermediate amide stage?

            A: This is a thermodynamic vs. kinetic issue. The Phillips-Ladenburg reaction proceeds in two distinct steps:

            • N-Acylation (Fast/Kinetic): The nucleophilic attack of the diamine on the carboxylic acid forms the N-acyl-o-phenylenediamine (mono-amide).

            • Cyclodehydration (Slow/Thermodynamic): The ring closure to form the benzimidazole requires the elimination of water.

            The Fix: If you isolate the mono-amide, your reaction lacks sufficient activation energy or dehydrating power .

            • Temperature: The cyclization often requires temperatures >100°C. Refluxing in ethanol (78°C) is often insufficient for sterically hindered acids. Switch to higher boiling solvents (toluene, xylene) or neat conditions.

            • Acidity: Stronger acid catalysis lowers the activation energy for the dehydration step.

            Q: Why is my reaction mixture turning into black tar?

            A: This is the hallmark of oxidative degradation . o-Phenylenediamines are electron-rich and highly susceptible to oxidation by atmospheric oxygen, forming quinones and polymerization products (azo-dyes/tars) before they can react with the carboxylic acid.

            The Fix:

            • Degas Solvents: Sparge solvents with Argon/Nitrogen for 15 minutes prior to addition.

            • Order of Addition: Add the acid before heating. The protonation of the amine groups protects them from oxidation.

            • Use the Dihydrochloride Salt: Starting with o-phenylenediamine dihydrochloride is more stable than the free base.

            Module 2: Visualizing the Mechanism & Failure Points

            The following diagram maps the reaction pathway and identifies exactly where common failures occur.

            PhillipsLadenburg Start o-Phenylenediamine + Carboxylic Acid Inter Intermediate: N-Acyl-o-phenylenediamine Start->Inter N-Acylation (Fast) Fail_Ox FAILURE: Oxidation (Black Tar/Quinones) Start->Fail_Ox O2 Exposure (No Inert Gas) Product Product: Benzimidazole Inter->Product Cyclodehydration (Slow, High T required) Fail_Stall FAILURE: Incomplete Cyclization Inter->Fail_Stall Low Temp / Weak Acid

            Caption: Mechanistic pathway showing the critical rate-determining cyclodehydration step and common failure modes (oxidation and stalling).

            Module 3: Advanced Optimization Protocols

            Protocol A: The Polyphosphoric Acid (PPA) Method

            Best for: Unreactive substrates, sterically hindered acids, and avoiding tar formation.

            Causality: PPA acts as both the solvent and a potent dehydrating agent, driving the equilibrium toward cyclization while stabilizing the amine against oxidation.

            StepActionTechnical Note
            1 Mix Combine diamine (1 equiv) and carboxylic acid (1.1 equiv) in PPA (10–15 volumes).
            2 Heat Stir at 180–200°C for 2–4 hours.
            3 Quench Pour the hot syrup slowly into crushed ice with vigorous stirring.
            4 Neutralize Adjust pH to ~8-9 with conc. Ammonia or NaOH.
            5 Purify Filter and recrystallize (usually Ethanol/Water).
            Protocol B: Microwave-Assisted Synthesis (Green Chemistry)

            Best for: High-throughput screening, rapid optimization, and acid-sensitive substrates.

            Causality: Dielectric heating provides rapid, uniform energy transfer, overcoming the activation barrier for cyclization in minutes rather than hours.

            ParameterCondition
            Solvent Solvent-free (Neat) or Water
            Catalyst None or trace HCl
            Temp/Time 150°C for 5–10 minutes
            Pressure ~10–15 bar (Autogenous)

            Module 4: Troubleshooting FAQ

            Q: I am using an unsymmetrical diamine (e.g., 4-methyl-1,2-diaminobenzene). How do I control regioselectivity?

            A: In the classic Phillips-Ladenburg (acid + diamine), regioselectivity is generally lost due to tautomerism in the final product (the N-H proton hops between nitrogens).

            • However: If you are alkylating the nitrogen during synthesis to lock the position, steric hindrance dictates the outcome. The acylation usually occurs at the less hindered amine first.

            • Solution: For precise regiocontrol, avoid the Phillips condensation. Instead, use a stepwise coupling:

              
               displacement of a fluoro-nitrobenzene with an amine, followed by reduction and cyclization.
              
            Q: My product is water-soluble and won't precipitate after the PPA quench. How do I extract it?

            A: Benzimidazoles are amphoteric.

            • Check pH: Ensure you have fully neutralized the PPA (pH > 7).

            • Salting Out: Saturate the aqueous phase with NaCl.

            • Extraction: Use n-Butanol or Ethyl Acetate/Isopropanol (9:1) . Standard DCM/Ether often fails to extract polar benzimidazoles from aqueous phases.

            Module 5: Decision Matrix for Conditions

            Use this flow to select the optimal starting conditions for your specific substrate.

            DecisionMatrix Start Start: Choose Conditions IsAcidStable Is substrate acid stable? Start->IsAcidStable IsHindered Is the Acid Sterically Hindered? IsAcidStable->IsHindered Yes MethodC Method C: Microwave / Lewis Acid (Mild/Fast) IsAcidStable->MethodC No (Sensitive) MethodA Method A: 4N HCl Reflux (Standard) IsHindered->MethodA No (Simple) MethodB Method B: Polyphosphoric Acid (PPA) (Forceful Dehydration) IsHindered->MethodB Yes (Hard to cyclize)

            Caption: Decision matrix for selecting reaction conditions based on substrate stability and steric hindrance.

            References

            • Phillips, M. A. (1928). "The Formation of 2-Substituted Benziminazoles." Journal of the Chemical Society, 2393. Link

            • Ladenburg, A. (1875). "Derivate des Diaminobenzols."[1][2] Berichte der deutschen chemischen Gesellschaft, 8(1), 677-678.

            • Wright, J. B. (1951). "The Chemistry of the Benzimidazoles." Chemical Reviews, 48(3), 397-541. Link

            • Hein, D. W., et al. (1957). "The Use of Polyphosphoric Acid in the Synthesis of 2-Substituted Benzimidazoles." Journal of the American Chemical Society, 79(2), 427-429. Link

            • Perreux, L., & Loupy, A. (2001). "A tentative rationalization of microwave effects in organic synthesis according to the reaction medium." Tetrahedron, 57(45), 9199-9223. Link

            • Bahrami, K., et al. (2011). "Simple and Efficient One-Pot Synthesis of 2-Substituted Benzimidazoles." Journal of Chemical Sciences, 123, 933–937. Link

            Sources

            catalyst selection for efficient condensation reaction in benzimidazole synthesis

            Author: BenchChem Technical Support Team. Date: February 2026

            A Guide to Catalyst Selection for Efficient Condensation Reactions

            Welcome to the technical support center for benzimidazole synthesis. As Senior Application Scientists, we understand the nuances of catalyst selection and its profound impact on reaction efficiency, yield, and purity. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the condensation reaction of o-phenylenediamines with carbonyl compounds. Here, we provide field-proven insights and data-driven solutions to help you optimize your synthetic protocols.

            Frequently Asked Questions (FAQs)

            This section addresses foundational questions regarding the role and selection of catalysts in benzimidazole synthesis.

            Q1: What is the fundamental role of a catalyst in the condensation reaction for benzimidazole synthesis?

            A catalyst's primary role is to accelerate the rate-limiting steps of the reaction: the initial nucleophilic attack of the diamine on the carbonyl group and the subsequent intramolecular cyclization and dehydration. Most commonly, this is achieved through acid catalysis, where the catalyst activates the carbonyl compound. The synthesis of benzimidazole involves the condensation of an o-phenylenediamine with a carboxylic acid, aldehyde, or their derivatives.[1][2] An effective catalyst increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the weakly nucleophilic amino group of the o-phenylenediamine.

            Q2: What are the main categories of catalysts used for this synthesis?

            Catalysts for benzimidazole synthesis can be broadly classified into several categories, each with specific advantages:

            • Brønsted Acids: These are proton donors like p-toluenesulfonic acid (p-TsOH), sulfuric acid (H₂SO₄), and ammonium chloride (NH₄Cl).[2][3][4] They are effective, inexpensive, and widely used.

            • Lewis Acids: These are electron-pair acceptors, such as indium(III) triflate (In(OTf)₃), erbium(III) triflate (Er(OTf)₃), and zinc- or cobalt-based catalysts.[1][5][6] They are often highly efficient, even in small catalytic amounts.

            • Heterogeneous Catalysts: These are solid-phase catalysts that are easily separable from the reaction mixture. Examples include supported gold nanoparticles (Au/TiO₂), various metal oxides (CuO, ZnO, Fe₂O₃), zeolites, and acid-functionalized materials like alumina-sulfuric acid or sulfonic acids on solid supports.[4][7][8][9] Their key advantage is recyclability and simplified product purification.[4]

            • "Green" or Bio-based Catalysts: Environmentally benign options like lactic acid or D-glucose can serve as both catalyst and reaction medium, aligning with sustainable chemistry principles.[1][5]

            Q3: How do I select an appropriate catalyst for my specific substrates?

            The choice of catalyst depends on several factors:

            • Substrate Reactivity: Electron-withdrawing groups on the aldehyde generally increase its reactivity, potentially allowing for milder catalysts. Conversely, electron-rich aldehydes may require stronger acids or higher temperatures to achieve efficient conversion.[6]

            • Desired Product: The reaction between o-phenylenediamine and aldehydes can yield both 2-substituted and 1,2-disubstituted benzimidazoles.[6] Catalyst choice can steer selectivity. For instance, some protocols using Er(OTf)₃ can be tuned to favor one product over the other based on reaction conditions.[6]

            • Process Considerations: For large-scale synthesis or process optimization, heterogeneous catalysts are highly desirable due to their ease of recovery and potential for reuse, which minimizes waste and cost.[4]

            • Environmental Impact: If sustainability is a primary concern, solvent-free methods or the use of green catalysts like lactic acid should be considered.[1]

            Troubleshooting Guide: Common Experimental Issues

            This guide provides solutions to specific problems you may encounter during your experiments.

            Problem 1: Low or No Product Yield

            Q: My reaction has a very low yield. What are the most likely catalyst-related causes and how can I fix them?

            A: A low yield is a common issue that can often be traced back to the catalytic system. Here’s a systematic approach to troubleshooting:

            • Insufficient Catalyst Activity: The chosen catalyst may not be strong enough to activate your specific aldehyde or carboxylic acid. If you are using a mild acid like NH₄Cl with an unreactive substrate, consider switching to a stronger Brønsted acid like p-TsOH or a Lewis acid like In(OTf)₃.[1][3][4]

            • Inadequate Catalyst Loading: Ensure you are using the correct molar percentage of the catalyst. While some highly efficient catalysts work at low loadings (1-5 mol%), others may require higher amounts (10 mol% or more).[2][6] Review literature protocols for similar substrates to determine an optimal starting point.

            • Catalyst Deactivation: Moisture can deactivate many Lewis acid catalysts. Ensure your reagents and solvent are dry. Additionally, some substrates may contain functional groups that coordinate with and inhibit the catalyst.

            • Poor Solubility: If the catalyst or reactants are not soluble in the chosen solvent, the reaction will be inefficient. For instance, while chloroform was found to be a suitable solvent in one study, others like methanol or ethanol are also commonly used.[3] In some cases, solvent-free conditions at elevated temperatures can resolve solubility issues and accelerate the reaction.[1][4]

            Problem 2: Formation of Undesired Side Products

            Q: My main issue is product selectivity. I am getting a mixture of the 2-substituted benzimidazole and the 1,2-disubstituted byproduct. How can I control this?

            A: The formation of a 1,2-disubstituted benzimidazole occurs when a second molecule of the aldehyde reacts with the N-H of the newly formed 2-substituted benzimidazole.[6] This is a frequent problem, especially with reactive aldehydes.

            Causality & Solution Workflow:

            The mechanism for this side reaction involves the initial formation of the 2-substituted product, which then acts as a nucleophile, attacking another aldehyde molecule. Controlling this secondary reaction is key.

            G cluster_0 Troubleshooting Selectivity Start Mixture of 2- and 1,2-Disubstituted Products Observed Ratio Adjust Reactant Stoichiometry (Increase Diamine:Aldehyde Ratio, e.g., 4:1) Start->Ratio Stoichiometry Control Catalyst Change Catalyst System (e.g., to Au/TiO₂ which favors mono-substitution) Start->Catalyst Catalyst Control Conditions Modify Reaction Conditions (Lower temperature, shorter reaction time) Start->Conditions Kinetic Control Result Improved Selectivity for 2-Substituted Product Ratio->Result Catalyst->Result Conditions->Result

            Caption: Workflow for improving selectivity towards 2-substituted benzimidazoles.

            Detailed Strategies:

            • Control Stoichiometry: Using an excess of the o-phenylenediamine relative to the aldehyde can significantly favor the formation of the mono-condensation product.[6] A ratio of 4:1 (diamine to aldehyde) has been shown to yield the 2-substituted product almost exclusively in some systems.[6]

            • Optimize Reaction Conditions: Lowering the reaction temperature and reducing the reaction time can kinetically favor the formation of the initial 2-substituted product and minimize its subsequent reaction.

            • Catalyst Selection: The choice of catalyst has a profound impact. Heterogeneous catalysts like supported gold nanoparticles (Au/TiO₂) have been reported to be highly selective for the synthesis of 2-substituted benzimidazoles under ambient conditions.[9] Conversely, certain conditions, such as using Er(OTf)₃ in ethanol at 120°C or solvent-free conditions, can be tuned to selectively produce the 1,2-disubstituted product if that is the desired compound.[6]

            Problem 3: Difficulty with Catalyst Removal and Product Purification

            Q: My reaction works well, but removing the homogeneous acid catalyst (e.g., p-TsOH) during workup is difficult and affects my final purity. What is a better approach?

            A: This is a classic drawback of homogeneous catalysis. The solution is to transition to a heterogeneous catalyst system.

            Advantages of Heterogeneous Catalysts:

            • Simplified Workup: The catalyst can be removed by simple filtration. This eliminates the need for aqueous washes to remove acid, which can be problematic for water-soluble products.

            • Reusability: Many solid catalysts can be washed, dried, and reused for multiple reaction cycles without a significant loss of activity.[4] This is both economical and environmentally friendly.

            • Reduced Waste: Eliminating aqueous workups reduces solvent waste.

            Recommended Heterogeneous Options:

            Catalyst TypeExamplesKey AdvantagesReference
            Metal Nanoparticles Au/TiO₂, Co@Fe₂O₄, CuO NPsHigh activity, mild conditions, often recyclable.[4][9][4],[9]
            Solid Acids Alumina-Sulfuric Acid, TsOH/graphite, ZrO₂-Al₂O₃Robust, inexpensive, effective for a broad range of substrates.[4][7][7],[4]
            Zeolites Nano-Ni(II)/Y ZeoliteShape selectivity, high thermal stability, solvent-free conditions.[4][4]
            Experimental Protocol: A Validated Starting Point

            This protocol provides a reliable method for the synthesis of 2-phenyl-1H-benzo[d]imidazole using ammonium chloride as an accessible and environmentally benign catalyst.[3]

            Materials:

            • o-Phenylenediamine (1 mmol)

            • Benzaldehyde (1 mmol)

            • Ammonium Chloride (NH₄Cl) (4 mmol)

            • Chloroform (CHCl₃) (5 mL)

            • Ethyl acetate

            • Sodium sulfate

            Procedure:

            • To a stirred solution of o-phenylenediamine (1 mmol) and NH₄Cl (4 mmol) in CHCl₃ (5 mL), add benzaldehyde (1 mmol).

            • Stir the mixture at room temperature for approximately 4 hours.

            • Monitor the reaction progress using Thin Layer Chromatography (TLC) with a hexane/ethyl acetate (30:70) eluent.

            • Upon completion, remove the solvent under reduced pressure.

            • Extract the residue with ethyl acetate (20 mL) and wash the organic layer with water (10 mL).

            • Separate the layers and dry the organic layer over anhydrous sodium sulfate.

            • Remove the solvent under reduced pressure to obtain the crude product.

            • Purify the crude product by column chromatography using petroleum ether/EtOAc (9:1) to yield the pure 2-phenyl-1H-benzo[d]imidazole.

            This protocol, using NH₄Cl, has been shown to produce yields of up to 92-94%.[3]

            Mechanistic Overview: The Role of Acid Catalysis

            Understanding the reaction mechanism is crucial for troubleshooting and optimization. In a typical acid-catalyzed condensation, the process follows several key steps.

            G cluster_0 Acid-Catalyzed Benzimidazole Formation A 1. Aldehyde Activation (Protonation by H⁺) B 2. Nucleophilic Attack (Diamine attacks activated carbonyl) A->B C 3. Intermediate Formation (Formation of a hemiaminal-like species) B->C D 4. Intramolecular Cyclization C->D E 5. Dehydration & Aromatization (Loss of H₂O) D->E F Final Product (2-Substituted Benzimidazole) E->F

            Caption: General mechanism for acid-catalyzed benzimidazole synthesis.

            • Activation: The acid catalyst (H⁺ from a Brønsted acid or coordination with a Lewis acid) activates the aldehyde's carbonyl group, increasing its electrophilicity.

            • Nucleophilic Attack: One of the amino groups of the o-phenylenediamine attacks the activated carbonyl carbon.

            • Cyclization: An intramolecular reaction occurs where the second amino group attacks the imine intermediate formed after initial water loss.

            • Aromatization: A final dehydration step leads to the formation of the stable, aromatic benzimidazole ring.

            References
            • Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. National Institutes of Health (NIH). [Link]

            • Benzimidazole synthesis. Organic Chemistry Portal. [Link]

            • SYNTHETIC APPROACHES OF BENZIMIDAZOLE DERIVATIVES: A REVIEW. Rasayan Journal of Chemistry. [Link]

            • A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. National Institutes of Health (NIH). [Link]

            • Simple and mild procedures for synthesis of benzimidazole derivatives using heterogeneous catalyst systems. ResearchGate. [Link]

            • Synthetic of Benzimidazole analogs based on the O-phenylenediamine: A mini review. International Journal of Industrial Engineering Computations. [Link]

            • Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journal of Organic Chemistry. [Link]

            • Selective Synthesis of 1,2-Disubstituted Benzimidazoles from the Condensation of o-Phenylenediamines with Aldehydes: A review. IOSR Journal of Applied Chemistry. [Link]

            • Recent achievements in the synthesis of benzimidazole derivatives. RSC Publishing. [Link]

            • Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Semantic Scholar. [Link]

            • Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. MDPI. [Link]

            • (PDF) Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. ResearchGate. [Link]

            Sources

            Technical Support Center: 1-Benzyl-1H-benzimidazole Production

            Author: BenchChem Technical Support Team. Date: February 2026

            Ticket System ID: SC-BZ-2024-X1 Status: Active Subject Matter Expert: Dr. Aris Thorne, Senior Process Chemist

            Introduction: The Scaling Paradox

            Welcome to the Scale-Up Support Center. You are likely here because a protocol that worked perfectly on a 100 mg scale in a scintillation vial is failing at the 100 g or 1 kg scale.

            The synthesis of 1-Benzyl-1H-benzimidazole (via N-alkylation of benzimidazole with benzyl chloride) is a classic example of a "deceptively simple" reaction. On a small scale, heat dissipation is instant, and mixing is perfect. On a large scale, this reaction becomes a battle against exothermic runaways , mass transfer limitations , and sticky product isolation .

            This guide is structured as a series of "Support Tickets" addressing the three most critical failure points we see in the field.

            Module 1: Thermal Safety & Reagent Addition

            Issue: “The temperature spiked uncontrollably during benzyl chloride addition, and the final product is dark/tarry.”

            Root Cause Analysis

            The N-alkylation of benzimidazole is an exothermic

            
             reaction . When using a strong base (KOH/NaOH), the deprotonation of benzimidazole is fast and also exothermic.
            
            • Small Scale: The glass surface-to-volume ratio is high; ambient air cools the flask.

            • Large Scale: Heat accumulates faster than the jacket can remove it. If the temperature exceeds 60°C too early, you trigger the decomposition of benzyl chloride (to benzyl alcohol/ether) and polymerization of impurities, leading to "tar."

            The Protocol: Controlled Dosing Strategy

            Do not dump all reagents at once. Use a Semi-Batch Protocol .

            Step-by-Step Fix:

            • Reactor Charge: Load Benzimidazole, Base (e.g.,

              
               or NaOH), and Solvent (Acetonitrile or DMF) into the reactor.
              
            • Equilibration: Stir and heat to the initiation temperature (typically 40-50°C).

            • Controlled Addition: Add Benzyl Chloride via a dosing pump or dropping funnel.

              • Rate: 10% of total volume per 5 minutes.

              • Monitoring: Watch the internal temperature, not the jacket temperature. If internal

                
                 rises >5°C, stop addition and let the system cool.
                
            • Post-Addition: Only after all benzyl chloride is added should you ramp to the final reflux temperature (80°C+).

            Visualizing the Reaction Logic

            ReactionFlow Start Benzimidazole + Base Inter Benzimidazole Anion (Nucleophile) Start->Inter Deprotonation (Exothermic) Product This compound (Target) Inter->Product + Reagent (Slow Add) SN2 Mechanism Reagent Benzyl Chloride (Electrophile) Impurity 1,3-Dibenzylimidazolium (Quaternary Salt) Product->Impurity + Excess Reagent (Over-alkylation)

            Figure 1: Reaction pathway showing the critical branch point between the desired Mono-alkylation and the unwanted Bis-alkylation (Impurity).[1]

            Module 2: The "Stalled Reaction" & Phase Transfer

            Issue: “TLC shows starting material remaining after 24 hours. Adding more benzyl chloride didn't help.”

            Root Cause Analysis

            If you are using a biphasic system (e.g., Toluene/Water or solid Base in organic solvent) without a catalyst, you have a Mass Transfer Limitation . The benzimidazole anion (in the solid/aqueous phase) cannot meet the benzyl chloride (in the organic phase).

            The Solution: Phase Transfer Catalysis (PTC)

            Switch to a PTC system to shuttle the anion into the organic phase. This is often greener and safer than using DMF.

            Recommended System:

            • Solvent: Toluene or Acetone (easier to remove than DMF).

            • Base: Solid

              
               or aqueous NaOH (50%).
              
            • Catalyst: TBAB (Tetrabutylammonium bromide) or PEG-400.

            Comparative Data: Solvent/Catalyst Efficiency

            Solvent SystemCatalystYield (10h)Work-up DifficultyNotes
            DMF None92%HighDMF is hard to remove; toxic.
            Acetone
            
            
            (Solid)
            45%LowPoor solubility causes stalling.
            Water/Toluene TBAB (5 mol%) 95% Low Best for Scale. Fast separation.
            PEG-400 None88%MediumGreen solvent; acts as own PTC [1].

            Expert Insight: If using PEG-400, the solvent itself acts as the phase transfer agent, wrapping the cation (

            
            ) and making the carbonate anion "naked" and more reactive. This is a superior "Green Chemistry" approach [1].
            

            Module 3: Isolation & The "Oiling Out" Nightmare

            Issue: “I cooled the reaction mixture, but instead of crystals, I got a sticky yellow oil that won't solidify.”

            Root Cause Analysis

            This compound has a melting point around 114-116°C (pure), but impurities (benzyl alcohol, bis-benzylated salt) drastically lower this melting point. Rapid cooling traps these impurities, causing the product to "oil out" as a supercooled liquid rather than crystallize.

            Troubleshooting Protocol: Controlled Crystallization

            Step 1: Impurity Purge (The Water Wash) Before attempting crystallization, you must remove the quaternary salt (1,3-dibenzylimidazolium chloride). It is water-soluble.[2]

            • Action: Wash the organic layer (Toluene/Ethyl Acetate) 3x with water. This removes the salt and inorganic bases.

            Step 2: The "Seeding" Technique Do not rely on spontaneous nucleation.

            • Concentrate the organic solvent to ~30% volume.

            • Add an anti-solvent (e.g., Hexane or Heptane) slowly until the solution is slightly cloudy at 50°C.

            • Add Seed Crystals: Add 0.1% pure product crystals.

            • Cool Slowly: Ramp down at 10°C per hour.

            • Result: The oil droplets will nucleate on the seeds and grow into filterable solids.

            Troubleshooting Decision Tree

            Troubleshooting Start Problem: Low Yield or Poor Quality CheckTLC Check TLC/HPLC Start->CheckTLC SM_Left Starting Material Remains? CheckTLC->SM_Left Yes Impurity_High High Impurity Levels? CheckTLC->Impurity_High No, but dirty Action_Heat Increase Temp or Add PTC (TBAB) SM_Left->Action_Heat Kinetics Issue Action_Wash Water Wash (Remove Salt) Recrystallize (EtOH/Water) Impurity_High->Action_Wash Workup Issue

            Figure 2: Diagnostic workflow for determining whether the failure is kinetic (reaction) or thermodynamic (isolation).

            FAQ: Rapid Fire Support

            Q: Can I use Benzyl Bromide instead of Benzyl Chloride? A: Yes, but be careful. Benzyl bromide is more reactive (better leaving group). This increases the risk of bis-alkylation (forming the quaternary salt). If you switch, reduce the reaction temperature by 10-20°C and use exact stoichiometry (1.05 eq).

            Q: My product is pink/red. Why? A: This indicates oxidation of the benzimidazole ring or trace iron contamination. Recrystallize from Ethanol/Water (7:3) with a pinch of activated charcoal to remove the color bodies.

            Q: Is the 1,3-dibenzyl byproduct toxic? A: Quaternary ammonium salts can be biologically active and are difficult to purge. This is why the water wash step in Module 3 is non-negotiable. They are highly soluble in water but insoluble in non-polar solvents like Toluene.

            References

            • Khunt, M., Kotadiya, V., & Bhoya, U. (2014).[3] Easy, Simplistic and Green Synthesis of Various Benzimidazole and Benzoxazole Derivatives Using PEG400 as a Green Solvent. International Letters of Chemistry, Physics and Astronomy, 25, 53-63. Link

            • BenchChem. (2024). Synthesis of 1-Benzylimidazole from imidazole and benzyl chloride.[4] BenchChem Technical Protocols. Link

            • Anand, P., et al. (2016). Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. Advanced Pharmaceutical Bulletin, 6(2), 247–250. Link

            • Wang, J., et al. (2024).[5] Development of a selective and scalable N1-indazole alkylation. RSC Advances, 14, 6367-6373.[5] Link

            Sources

            Technical Support Center: 1-Benzyl-1H-benzimidazole Synthesis Optimization

            Author: BenchChem Technical Support Team. Date: February 2026

            Ticket ID: #BZ-OPT-001 Subject: Resolving Low Product Yield in N-Alkylation of Benzimidazole Assigned Specialist: Senior Application Scientist Status: Open

            Diagnostic Triage

            Before altering your protocol, we must diagnose the specific failure mode. Low yield is a symptom, not the root cause. Use the logic flow below to identify your specific bottleneck.

            Workflow: Yield Failure Analysis

            YieldDiagnosis Start START: Low Yield Observed TLC Analyze Crude TLC Start->TLC SM_Left Is Starting Material (Benzimidazole) Significant? TLC->SM_Left New_Spots Are there polar spots (lower Rf than product)? SM_Left->New_Spots No (SM Consumed) Issue_Kinetics ISSUE: Incomplete Conversion (Kinetics/Base Strength) SM_Left->Issue_Kinetics Yes (Major SM) Issue_Quat ISSUE: Over-Alkylation (Quaternary Salt Formation) New_Spots->Issue_Quat Yes (Baseline Spot) Issue_Workup ISSUE: Work-up/Purification Loss (Acidic Silica Adsorption) New_Spots->Issue_Workup No (Clean Crude, Low Mass)

            Figure 1: Diagnostic logic to isolate the chemical cause of yield loss.

            Core Protocol Optimization (The "Fix")

            Most yield issues in this synthesis stem from the Alkylation Route (Method A). The traditional use of Sodium Hydride (NaH) in DMF is moisture-sensitive and prone to variable yields.

            Recommendation: Switch to Phase Transfer Catalysis (PTC) . This method is robust, moisture-tolerant, and minimizes side reactions.

            Protocol: Solid-Liquid Phase Transfer Catalysis (SL-PTC)

            Target Scale: 10 mmol Mechanism:[1]

            
             Nucleophilic Substitution[2]
            
            ReagentEquiv.[3]RoleCritical Note
            Benzimidazole 1.0NucleophileEnsure dry; trace water kills kinetics.
            Benzyl Chloride 1.1ElectrophileDo NOT exceed 1.1 equiv. Excess leads to quaternization.
            
            
            (Anhydrous)
            2.0BaseMust be finely ground/powdered to maximize surface area.
            TBAB 0.05CatalystTetrabutylammonium bromide facilitates anion transfer.
            Acetonitrile (ACN) SolventMediumReflux (80°C). Toluene is a viable alternative.

            Step-by-Step Methodology:

            • Activation: In a round-bottom flask, charge Benzimidazole (1.18 g, 10 mmol), finely powdered

              
               (2.76 g, 20 mmol), and TBAB (0.16 g, 0.5 mmol) in ACN (30 mL).
              
            • Equilibration: Stir vigorously at room temperature for 30 minutes. Why? This allows the deprotonation equilibrium to establish on the solid carbonate surface.

            • Addition: Add Benzyl Chloride (1.26 mL, 11 mmol) dropwise.

            • Reaction: Reflux at 80°C for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 1:1).

            • Work-up: Filter off the solid inorganic salts while warm. Wash the solids with warm ACN.

            • Isolation: Evaporate the filtrate to dryness. Recrystallize from Ethanol/Water or purify via column (see Section 4).

            Troubleshooting Specific Failure Modes

            Issue A: The "Stalled" Reaction (Incomplete Conversion)

            Symptom: TLC shows 40% product, 60% starting material after 24 hours. Root Cause: The benzimidazole anion is not forming efficiently.

            • The Fix:

              • Check Base Solubility: If using

                
                , did you grind it? The reaction is surface-area dependent.
                
              • Switch Solvent: If using Acetone, switch to Acetonitrile or DMF . Higher polarity stabilizes the transition state.

              • Catalyst Load: Increase TBAB to 10 mol%.

            Issue B: The "Baseline" Impurity (Over-Alkylation)

            Symptom: Yield is low, and a very polar spot sits at the TLC baseline. Root Cause: Formation of 1,3-dibenzylbenzimidazolium chloride (Quaternary salt). This happens when the product (1-benzyl) competes with the starting material for the benzyl halide.

            • The Fix:

              • Stoichiometry Control: Never use a large excess of Benzyl Chloride. Keep it at 1.05 – 1.1 equivalents.

              • Reverse Addition: If the problem persists, add the Benzyl Chloride slowly to the Benzimidazole/Base mixture to keep the concentration of electrophile low relative to the nucleophile.

            Issue C: The "Invisible" Product (Purification Loss)

            Symptom: Crude NMR looks great, but after silica column, you lose 50% of the mass. Root Cause: Benzimidazoles are basic heterocyclic amines. They interact strongly with the acidic silanol groups (

            
            ) on silica gel, causing irreversible adsorption (tailing).
            
            • The Fix:

              • Neutralize Silica: Pre-wash your silica column with 1% Triethylamine (

                
                ) in Hexane before loading the sample.
                
              • Eluent Modification: Add 1%

                
                 or 
                
                
                
                to your mobile phase (e.g., Hexane/EtOAc/Et3N 50:49:1).
              • Alternative Phase: Use Neutral Alumina instead of Silica.

            Comparative Data: Reaction Conditions

            Use this table to benchmark your current method against alternatives.

            MethodBaseSolventCatalystTypical YieldProsCons
            Standard NaHDMF/THFNone60-75%Fast kineticsHigh moisture sensitivity; Hazardous; DMF removal is difficult.
            PTC (Recommended)
            
            
            ACN/TolueneTBAB85-95% Robust; Easy workup; Mild conditionsRequires vigorous stirring (heterogeneous).
            Green NoneWaterMicrowave80-90%Eco-friendly; FastRequires microwave reactor; Scale-up is harder.

            Mechanistic Insight

            Understanding the pathway helps predict side reactions.

            ReactionMechanism SM Benzimidazole (Nucleophile) Anion Benzimidazolyl Anion (Active Species) SM->Anion Deprotonation Base Base (K2CO3) Base->Anion Product 1-Benzyl-1H-benzimidazole (Target) Anion->Product SN2 Attack BnCl Benzyl Chloride BnCl->Product SideProduct 1,3-Dibenzyl benzimidazolium Salt (Quat. Impurity) Product->SideProduct Excess BnCl (Over-alkylation)

            Figure 2: Reaction pathway showing the critical branch point for over-alkylation.

            FAQ: Rapid Resolution

            Q: Can I use Benzyl Bromide instead of Benzyl Chloride? A: Yes. Benzyl Bromide is more reactive (better leaving group). However, this increases the risk of bis-alkylation. If you switch, lower the temperature to 50°C and strictly control stoichiometry (1.0 equiv).

            Q: My product is an oil, but literature says it's a solid. Why? A: this compound has a melting point around 114°C. If yours is an oil, it likely contains solvent residues (DMF/DMSO) or benzyl alcohol (hydrolysis product of benzyl chloride). Dry under high vacuum or recrystallize from ethanol.

            Q: Is the Cyclization Route (Method B) better? A: Only if you cannot solve the alkylation yield. Cyclization (using N-benzyl-1,2-phenylenediamine and formic acid) guarantees mono-substitution but requires more expensive starting materials and a harsher acid reflux.

            References

            • BenchChem. (2025). Technical Support: Synthesis of this compound. Retrieved from 4

            • Khalil, A. K. (2007).[5] Phase-Transfer Catalyzed Alkylation and Acylation of 2-Mercapto-5-Methyl-1H-Benzimidazole. Phosphorus, Sulfur, and Silicon and the Related Elements. Retrieved from 6[7]

            • Amrutkar, R. D., et al. (2018).[8] Phase Transfer Catalysis: A Green Methodology for New Drug Discovery Research. Indo American Journal of Pharmaceutical Research. Retrieved from 8

            • Ohta, K. M., et al. (2005). Development of a simple method for the preparation of a silica gel based controlled delivery system. European Journal of Pharmaceutical Sciences (Silica Adsorption Mechanisms). Retrieved from 9

            Sources

            purification strategies for removing colored impurities from benzimidazoles

            Author: BenchChem Technical Support Team. Date: February 2026

            Topic: Removal of Colored Impurities from Benzimidazole Derivatives Audience: Organic Chemists, Process Engineers, Drug Development Scientists

            Introduction: The "Chromophore" Challenge

            Benzimidazole derivatives are inherently colorless (white/off-white) solids. The persistent appearance of yellow, brown, or pink coloration is rarely intrinsic to the molecule but rather a symptom of specific contamination classes:

            • Oxidative Coupling: Unreacted o-phenylenediamine (OPD) starting material oxidizes rapidly in air to form dark azo-dimers or phenazines.

            • Polymerization: Acid-catalyzed condensation byproducts.

            • Trace Metal Complexes: Benzimidazoles are excellent ligands; trace Fe or Cu can form highly colored coordination complexes.

            This guide provides a tiered troubleshooting approach, moving from chemical quenching to physical separation.

            Module 1: The Redox Quench (Chemical Treatment)

            Issue: Product turns pink/purple/brown upon exposure to air during filtration. Diagnosis: Presence of unreacted o-phenylenediamine (OPD) or its oxidation intermediates (imines/azo compounds). Mechanism: OPD is highly susceptible to auto-oxidation. Standard washing often fails to remove these lipophilic oxidized species.

            Protocol: Reductive Workup

            Instead of simple water washing, introduce a reducing agent to keep impurities water-soluble and colorless during filtration.

            • Preparation: Prepare a 10% w/v aqueous solution of Sodium Metabisulfite (

              
              )  or Sodium Dithionite (
              
              
              
              ).
            • Quench: Pour the reaction mixture into this reducing solution rather than plain ice water.

            • Digestion: Stir vigorously for 15–20 minutes. The reducing agent converts colored quinoid impurities back to their colorless, more soluble hydroquinone-like forms.

            • Filtration: Filter the precipitate immediately.

            • Wash: Wash the filter cake with an additional portion of the reducing solution, followed by water.

            Expert Insight: If the product is already isolated and dry but colored, suspend it in water, add

            
             (5 mol% equiv), heat to 50°C for 30 mins, and re-filter.
            

            Module 2: The "pH Swing" (Acid-Base Extraction)

            Issue: Impurities co-precipitate with the product and are not removed by solvent washing. Logic: Benzimidazoles are amphoteric but behave primarily as weak bases (

            
            ) [1, 2]. We can exploit this to separate them from non-basic impurities (tars, polymerized aldehydes) or highly acidic byproducts.
            
            Workflow Diagram: pH Swing Purification

            pH_Swing Start Crude Colored Solid Acidify Dissolve in 10% HCl (aq) (Target pH < 2) Start->Acidify Protonation Filter1 Filter Insolubles Acidify->Filter1 Filtrate Collect Acidic Filtrate (Product is Protonated) Filter1->Filtrate Soluble Waste Discard Solid (Non-basic Tars/Impurities) Filter1->Waste Insoluble Charcoal Optional: Add Activated Carbon Heat & Filter Filtrate->Charcoal Decolorization Basify Slowly add NH4OH or NaOH (Target pH ~9-10) Charcoal->Basify Clear Solution Precipitate Collect Precipitate Basify->Precipitate Deprotonation

            Caption: The pH Swing utilizes the benzimidazole pKa (~5.[1][2]5) to solubilize the product, allowing filtration of non-basic colored impurities before reprecipitation.

            Step-by-Step Protocol
            • Dissolution: Suspend crude solid in 1M HCl (approx. 10 mL per gram). Sonicate if necessary. The benzimidazole will form the water-soluble hydrochloride salt.

            • Filtration 1: Filter off any undissolved solids (often dark, polymerized tars).

            • Adsorption (Optional): If the acid solution is still dark, treat with activated charcoal (see Module 3).

            • Precipitation: Cool the filtrate in an ice bath. Slowly add Ammonium Hydroxide (28%) or 2M NaOH dropwise with stirring.

            • Endpoint: Continue until pH reaches ~9–10. The free base benzimidazole will precipitate as a white/off-white solid.

            • Collection: Filter and wash with cold water.[3]

            Module 3: Adsorption & Crystallization

            Issue: Product remains off-white or yellow after acid-base workup. Logic: High molecular weight conjugated impurities (chromophores) bind strongly to carbon surfaces or have different solubility profiles.

            Adsorbent Selection Guide
            AdsorbentTarget ImpurityProtocol Note
            Activated Charcoal General organic chromophores, non-polar oily byproducts.[4]Critical: Use hot filtration.[5][6] Do not add to boiling solvent (eruption risk).
            Silica Gel Polar impurities, unreacted polar starting materials.Use as a "pad" filtration (dissolve product, pass through short silica plug).
            Fuller's Earth / Clay Trace metal ions, specific Lewis-basic dyes.Effective if color is due to metal chelation.
            Recrystallization Solvent Systems

            Solvent choice is critical for rejecting impurities. Benzimidazoles generally crystallize well from moderately polar protic solvents [3, 4].

            Solvent SystemRatio (v/v)Application
            Ethanol / Water 70:30 to 50:50Standard. Dissolve in hot EtOH, add hot water to turbidity, cool slowly.
            Acetonitrile (ACN) 100%Excellent for removing polar oxidative impurities that remain soluble in cold ACN.
            Ethyl Acetate / Hexane VariableGood for lipophilic benzimidazoles. Dissolve in min. hot EtOAc, add Hexane.
            Boiling Water 100%Only for simple, low-MW benzimidazoles. High losses for lipophilic derivatives.

            Troubleshooting FAQs

            Q: My product turns pink immediately after filtering, even after recrystallization.

            • A: This is the "Pink-Collar" effect of trace o-phenylenediamine. Recrystallization often fails because OPD co-crystallizes.

            • Fix: Re-dissolve the product in an organic solvent (e.g., Ethyl Acetate) and wash the organic layer twice with 1M HCl . The OPD (being more basic and water-soluble) will be extracted into the acid layer. The benzimidazole (less basic in organic phase) remains in the organic layer or precipitates as a salt (if using stronger acid). Alternatively, use the Reducing Wash (Module 1).

            Q: I used charcoal, but the yield dropped significantly.

            • A: Benzimidazoles can adsorb to charcoal, especially if the structure is planar and aromatic.

            • Fix: Use less charcoal (<5% by weight). Ensure the solvent is hot during the charcoal treatment to minimize product adsorption.[6] Wash the charcoal filter cake with hot solvent to recover trapped product.

            Q: The product is an oil/gum and won't crystallize.

            • A: Likely due to trapped solvent or high impurity load preventing lattice formation.

            • Fix:

              • Trituration: Add diethyl ether or hexanes and scratch the flask wall with a glass rod.

              • Azeotrope: Dissolve in toluene and rotovap to remove trapped water/alcohol.

              • Seed: Add a tiny crystal of pure product (if available) to the supersaturated solution.

            References

            • Determination of thermodynamic pKa values of benzimidazole and benzimidazole derivatives by capillary electrophoresis. Source: ResearchGate / Journal of Chromatography A URL:[Link]

            • pKa Data Compiled by R. Williams (Benzimidazole pKa ~5.4). Source: Organic Chemistry Data URL:[Link]

            • Synthesis And Characterization Of Novel Derivatives Of Benzimidazole (Recrystallization Protocols). Source: IJCRT (International Journal of Creative Research Thoughts) URL:[3][Link]

            • Decolorization with Activated Carbon in the Pharmaceutical Industry. Source: ChiemiVall / CarbonActivo URL:[7][Link]

            • Process for purifying a phenylenediamine (Removal of oxidative impurities).

            Sources

            optimizing solvent choice for benzimidazole synthesis (DMF, ethanol)

            Author: BenchChem Technical Support Team. Date: February 2026

            Topic: Optimizing Solvent Choice: DMF vs. Ethanol Ticket ID: BZ-SYN-001 Status: Resolved / Guide Available

            Executive Summary: The Solvent Paradox

            In benzimidazole synthesis (condensation of o-phenylenediamine with aldehydes/carboxylic acids), researchers often face a trade-off:

            • Ethanol (EtOH): The "Green" standard. Offers easy workup (precipitation) and low toxicity but suffers from poor solubility with hydrophobic reactants and slower kinetics at its boiling point (78°C).

            • Dimethylformamide (DMF): The "Universal" solvent. Excellent solubility and high boiling point (153°C) drive difficult reactions to completion, but downstream processing is plagued by removal difficulties, product "oiling," and toxicity.

            This guide provides a decision matrix, optimized protocols, and troubleshooting workflows to resolve these specific bottlenecks.

            Solvent Decision Matrix

            Use this table to select the correct solvent before starting your batch.

            FeatureEthanol (EtOH) DMF Implication
            Boiling Point 78°C153°CDMF allows faster kinetics for sterically hindered substrates.
            Solubility Moderate (Polar Protic)High (Polar Aprotic)Use DMF if reactants precipitate immediately upon mixing in EtOH.
            Workup Filtration/EvaporationAqueous Extraction/LyophilizationCritical: DMF is difficult to remove via rotovap; requires specific wash protocols.
            Green Score High (Eco-friendly)Low (Reprotoxic)EtOH is preferred for GMP/scale-up potential.
            Catalyst Need High (Requires Acid/Oxidant)ModerateEtOH often requires additives (e.g., Boric acid, Na₂S₂O₅) to drive cyclization.

            Workflow Visualization

            Logic Flow: Solvent Selection & Workup Path

            The following diagram illustrates the decision logic and the distinct workup paths required for each solvent to ensure high purity.

            Benzimidazole_Workflow Start Start: Substrate Analysis CheckSol Check Solubility of Aldehyde/Diamine Start->CheckSol SolubleEtOH Soluble in EtOH? CheckSol->SolubleEtOH PathEtOH Protocol A: Ethanol Reflux (+ Catalyst/Oxidant) SolubleEtOH->PathEtOH Yes PathDMF Protocol B: DMF Heating (100-120°C) SolubleEtOH->PathDMF No (Hydrophobic) WorkupEtOH Cool to RT -> Pour into Crushed Ice -> Filter Precipitate PathEtOH->WorkupEtOH Final Recrystallization (EtOH/Water) WorkupEtOH->Final WorkupDMF DMF Removal Strategy PathDMF->WorkupDMF LiClWash Extract: EtOAc vs. 5% LiCl (aq) (Removes DMF into aqueous) WorkupDMF->LiClWash Product is Oil/Soluble IceDump Precipitation: Pour into 10x Volume Ice Water WorkupDMF->IceDump Product is Solid LiClWash->Final IceDump->Final

            Figure 1: Decision tree for solvent selection and specific workup strategies to avoid common isolation pitfalls.

            Troubleshooting Hub (FAQs)

            Issue 1: "I used DMF and my product is a sticky, non-drying oil."

            Diagnosis: Residual DMF is trapped in the crystal lattice or the product is solvated. DMF has a low vapor pressure and cannot be removed easily by standard rotary evaporation. Solution (The LiCl Method):

            • Dissolve the crude oil in Ethyl Acetate (EtOAc) .

            • Wash the organic layer 3 times with 5% Lithium Chloride (LiCl) aqueous solution .[1]

              • Mechanism:[2][3][4][5] LiCl increases the ionic strength of the water, forcing the polar DMF out of the organic layer and into the aqueous phase much more effectively than water alone [5].

            • Wash once with brine, dry over Na₂SO₄, and evaporate.

            Issue 2: "My yield in Ethanol is low (<50%) compared to literature."

            Diagnosis: Incomplete oxidative cyclization. The condensation (Schiff base formation) happens, but the ring closure (dehydrogenation) is slow at 78°C without help. Solution:

            • Add a Catalyst: Add 10-20 mol% Sodium Metabisulfite (Na₂S₂O₅) or Boric Acid to the ethanol mixture. These facilitate the cyclization step under mild conditions [1, 4].

            • Open to Air: Ensure the reaction vessel is not sealed under inert gas unless using a specific metal catalyst. The final step often requires oxygen (air) to aromatize the imidazole ring.

            Issue 3: "I see a 'Bis-imine' side product."

            Diagnosis: Stoichiometry imbalance. Two equivalents of aldehyde reacted with one equivalent of diamine (at both amine sites) before cyclization could occur. Solution:

            • Slow Addition: Add the aldehyde dropwise to the diamine solution.

            • Solvent Switch: Switch to Ethanol/Water (1:1) . The presence of water often suppresses the formation of the bis-imine by reversing the equilibrium of the second imine formation [4].

            Optimized Protocols

            Protocol A: The "Green" Standard (Ethanol)

            Best for: Standard aldehydes, scale-up, and environmentally conscious synthesis.

            • Setup: Dissolve o-phenylenediamine (1.0 equiv) and Aldehyde (1.0-1.1 equiv) in Ethanol (10 mL per mmol).

            • Catalyst: Add Boric Acid (5-10 mol%) or Ammonium Chloride .

            • Reaction: Reflux at 80°C for 2–4 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 7:3).

            • Workup:

              • Cool the mixture to room temperature.

              • Pour slowly into crushed ice (approx. 5x reaction volume).

              • Stir for 15 minutes. The benzimidazole should precipitate as a solid.

              • Filter and wash with cold water.[6]

            • Purification: Recrystallize from hot ethanol/water.

            Protocol B: The "Heavy Duty" Route (DMF)

            Best for: Highly insoluble substrates or sterically hindered aldehydes.

            • Setup: Dissolve reactants in DMF (minimum volume, ~3-5 mL per mmol).

            • Reaction: Heat to 100–120°C for 1–3 hours. (Note: Do not exceed 140°C to avoid thermal decomposition of DMF into dimethylamine, which can react with your aldehyde).

            • Workup (Critical Step):

              • Method 1 (Precipitation): Pour the hot DMF solution slowly into a beaker of vigorously stirred Ice Water (10x volume of DMF). Filter the resulting solid.[6][7]

              • Method 2 (Extraction - if oil forms): Dilute with water, extract into Ethyl Acetate.[6] Perform the LiCl wash (see Troubleshooting Issue 1).

            • Purification: Column chromatography is often required to remove trace DMF if recrystallization fails.

            References

            • RSC Advances (2023). Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions. (Ethanol identified as optimal green solvent).[8]

            • MDPI (2020). Green Solvents as an Alternative to DMF in ZIF-90 Synthesis. (Discusses solubility trade-offs).

            • University of Rochester (Dept. of Chemistry). Workup for Reactions in DMF or DMSO. (The authoritative source for the LiCl wash protocol).

            • Indian Journal of Heterocyclic Chemistry. Standardized reaction conditions for synthesis of 2-aryl-1H-benzimidazole using boric acid. (Protocol for Boric Acid/Ethanol/Water system).[9]

            • EPFL (2022). How to get rid of DMF from the organic layer. (Detailed extraction strategies).

            Sources

            Technical Support Center: Improving Starting Material Purity for Benzimidazole Synthesis

            Author: BenchChem Technical Support Team. Date: February 2026

            Welcome to the Technical Support Center for Benzimidazole Synthesis. This guide is designed for researchers, chemists, and drug development professionals dedicated to achieving the highest standards of purity and yield in their synthetic workflows. The quality of your final benzimidazole product is fundamentally dictated by the purity of your starting materials. Impurities present in the initial reactants, such as o-phenylenediamines (OPDs) and carbonyl compounds (aldehydes, carboxylic acids), can lead to unwanted side reactions, decreased yields, and complex purification challenges downstream.[1]

            This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you diagnose and resolve purity issues with your starting materials, ensuring a robust and reproducible synthesis.

            Frequently Asked Questions (FAQs)

            Q1: Why is the purity of my o-phenylenediamine (OPD) so critical for the Phillips-Ladenburg and other benzimidazole condensation reactions?

            A1: The purity of o-phenylenediamine is paramount for several reasons. Firstly, OPD is highly susceptible to aerial oxidation, which forms colored, polymeric impurities. These impurities not only discolor the final product but can also interfere with the reaction mechanism, leading to lower yields. Secondly, trace amounts of isomeric impurities, such as m-phenylenediamine and p-phenylenediamine, can lead to the formation of undesired isomeric byproducts that are often difficult to separate from the target benzimidazole.[2] Finally, residual reagents from the synthesis of OPD itself, like o-nitroaniline, can introduce competing reaction pathways.[1] Ensuring high-purity OPD is the first and most critical step towards a clean and efficient benzimidazole synthesis.[3]

            Q2: My commercial o-phenylenediamine is dark brown/purple. Is it still usable?

            A2: While it might be tempting to use discolored OPD directly, it is strongly discouraged. The dark color is a clear indicator of significant oxidation.[4] Using this material will almost certainly result in a lower yield and a discolored crude product that will require extensive purification. It is far more efficient to purify the starting OPD before the reaction. A simple decolorizing recrystallization or vacuum sublimation can yield a white or off-white, high-purity material suitable for synthesis.[5][6]

            Q3: What are the most common impurities in commercial carboxylic acids or aldehydes used for benzimidazole synthesis?

            A3: For carboxylic acids, common impurities include residual starting materials from their synthesis, isomers, and related acids with different chain lengths or substitution patterns. For aldehydes, the most prevalent issue is oxidation to the corresponding carboxylic acid. This is problematic because the carboxylic acid will also react with OPD, but under different conditions (typically higher temperatures), potentially leading to a mixture of products or unreacted starting material.[7] Always check the purity of your carbonyl partner before use, especially if the container has been open for a long time.

            Q4: How do I choose the best purification method for my specific starting material?

            A4: The choice depends on the physical properties of the compound and the nature of the impurity.

            • For thermally stable, solid compounds like OPD and most carboxylic acids, recrystallization is the most common and effective method. It is excellent for removing colored impurities and small amounts of more soluble contaminants.

            • For thermally stable compounds that are difficult to recrystallize, vacuum sublimation is a powerful technique, particularly for removing non-volatile or polymeric impurities.[3]

            • For liquid aldehydes or acids, vacuum distillation is the method of choice.

            • If impurities have very similar polarities to the desired compound, column chromatography may be necessary, although it is more labor-intensive for bulk purification.[3][8]

            Q5: What is the quickest way to check the purity of my starting materials before beginning a reaction?

            A5: Thin Layer Chromatography (TLC) is the fastest and most cost-effective method.[8][9] Spot the starting material on a TLC plate and elute with an appropriate solvent system. The presence of multiple spots indicates impurities. For a more quantitative assessment, High-Performance Liquid Chromatography (HPLC) is the gold standard in pharmaceutical analysis.[10][11] Additionally, measuring the melting point of a solid starting material provides a reliable indication of purity; a sharp melting point that matches the literature value suggests high purity.[12]

            Troubleshooting Guide: Starting Material Purification

            This section addresses specific problems encountered during the purification of starting materials for benzimidazole synthesis.

            Problem 1: My o-phenylenediamine (OPD) is dark and yields a discolored, impure benzimidazole product.
            • Underlying Cause: Your OPD has likely oxidized due to improper storage or prolonged exposure to air and light. Oxidized, polymeric species are highly colored and can act as inhibitors or lead to side products.

            • Scientific Rationale: Aromatic diamines are electron-rich and readily undergo single-electron oxidation to form radical cations, which can then polymerize. This process is often catalyzed by light and trace metals. To achieve a pure product, these colored polymeric materials must be removed. Activated carbon has a high surface area and is effective at adsorbing large, flat, colored molecules. A reducing agent like sodium hydrosulfite can reduce some of the oxidized species back to the diamine, improving recovery.[6][13]

            • Solution: Perform a decolorizing recrystallization. For a detailed, step-by-step method, refer to Protocol 1: Decolorizing Recrystallization of o-Phenylenediamine .

            Problem 2: My reaction gives multiple benzimidazole products (or byproducts) on TLC, even though my starting materials looked "clean".
            • Underlying Cause: This often points to the presence of isomeric impurities in your OPD (e.g., m- or p-phenylenediamine) or an unexpected impurity in your carbonyl source.[2] For example, if you are reacting with an aldehyde, it may be partially oxidized to the carboxylic acid.

            • Scientific Rationale: Isomers of OPD will react to form the corresponding isomeric benzimidazoles, which often have very similar chromatographic behavior, making them difficult to separate. An aldehyde and its corresponding carboxylic acid will both react with OPD, but the resulting benzimidazoles will be different (e.g., a 2-aryl vs. a 2-alkyl benzimidazole if starting from an aryl aldehyde and acetic acid impurity).

            • Solution Workflow:

              • Analyze Both Starting Materials: Run a high-resolution analytical test on both the OPD and the carbonyl compound. HPLC is ideal for this.[14][15]

              • Purify the Offending Reagent:

                • If the OPD is contaminated with isomers, consider purification by vacuum distillation or fractional crystallization.[1]

                • If the aldehyde is contaminated with its carboxylic acid, you can purify it by distillation or flash column chromatography. Alternatively, an aqueous wash with a mild base (e.g., sodium bicarbonate solution) can often remove the acidic impurity.

              • Confirm Purity: Re-run the analytical test (HPLC, TLC) to confirm the purity of each starting material before proceeding with the reaction.

            Problem 3: My recovery after recrystallizing a starting material is very low.
            • Underlying Cause: The most common reasons are (1) choosing a solvent in which your compound is too soluble, even when cold, or (2) using an excessive volume of solvent.

            • Scientific Rationale: The principle of recrystallization relies on a significant difference in the solubility of the compound in a hot solvent versus a cold solvent. If the compound remains highly soluble at low temperatures, it will not precipitate effectively, leading to poor recovery. Using the minimum amount of hot solvent required to fully dissolve the solid is crucial to ensure the solution becomes supersaturated upon cooling.

            • Solution:

              • Optimize Your Solvent System: Consult a solubility table (see Table 1 ) and perform small-scale solubility tests. An ideal solvent will dissolve the compound completely when boiling but show very low solubility when cold.

              • Refine Your Technique: Use the absolute minimum volume of boiling solvent needed to dissolve your compound. Add the solvent in small portions to the heated solid.

              • Recover More Product: If recovery is still low, try cooling the filtrate in an ice bath to further decrease solubility. You can also attempt to recover a second crop of crystals by evaporating some of the solvent from the mother liquor and re-cooling.[5]

            Table 2: Troubleshooting Summary: Starting Material Purity Issues
            SymptomProbable CauseRecommended ActionAnalytical Confirmation
            Dark/Colored OPDOxidationRecrystallize with charcoal/reducing agent (Protocol 1 ) or perform vacuum sublimation.Visual (white/off-white solid), TLC (single spot).
            Low Reaction YieldImpure starting materialsPurify both OPD and carbonyl partner. Re-evaluate reaction conditions.HPLC, NMR of starting materials.
            Multiple Spots on TLCIsomeric impurities or side-reactionsPurify starting materials via recrystallization, chromatography, or distillation.HPLC to identify and quantify impurities.
            Poor Recrystallization RecoveryIncorrect solvent choice; too much solvent used.Perform small-scale solvent screening. Use minimal hot solvent.N/A (Technique-based issue)

            Key Experimental Protocols

            Protocol 1: Decolorizing Recrystallization of o-Phenylenediamine

            This protocol is designed to purify commercial-grade OPD that has become discolored due to oxidation.

            • Dissolution: In a fume hood, place 10.0 g of the impure o-phenylenediamine into a 500 mL Erlenmeyer flask. Add 150 mL of deionized water. Heat the mixture on a hot plate with stirring until it begins to boil. The OPD may not fully dissolve at this stage.

            • Decolorization & Reduction: Add approximately 1.0 g of activated charcoal (decolorizing carbon) and 0.5 g of sodium hydrosulfite (Na₂S₂O₄) to the hot suspension.[6] The sodium hydrosulfite acts as a reducing agent to minimize oxidation during the heating process.

            • Heating: Bring the mixture to a gentle boil and maintain it for 10-15 minutes with continuous stirring. This allows the charcoal to adsorb the colored impurities.

            • Hot Filtration: Set up a hot filtration apparatus using a pre-heated Büchner or fluted funnel with filter paper. Quickly filter the hot solution to remove the activated charcoal. This step must be performed rapidly to prevent the product from crystallizing prematurely in the funnel.[5]

            • Crystallization: Allow the clear, hot filtrate to cool slowly to room temperature. Then, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

            • Isolation & Washing: Collect the white, needle-like crystals by vacuum filtration. Wash the crystals on the filter with two small portions (15-20 mL each) of ice-cold water to remove any soluble impurities.

            • Drying: Dry the purified product in a vacuum oven at a moderate temperature (e.g., 50 °C) to a constant weight. The expected melting point of pure OPD is around 102-104 °C.

            Protocol 2: Purity Assessment by Thin Layer Chromatography (TLC)

            This is a rapid method to qualitatively assess the purity of a starting material.[16]

            • Sample Preparation: Prepare a dilute solution of your starting material (approx. 1-2 mg/mL) in a suitable volatile solvent (e.g., ethyl acetate, dichloromethane).

            • Spotting: Use a capillary tube to spot a small amount of the solution onto the baseline of a silica gel TLC plate. Make the spot as small as possible.

            • Elution: Place the TLC plate in a developing chamber containing an appropriate mobile phase (eluent). A common starting eluent for OPD is a mixture of hexane and ethyl acetate (e.g., 7:3 v/v).[8] The solvent level must be below the baseline. Cover the chamber and allow the solvent to travel up the plate.

            • Visualization: Once the solvent front is near the top of the plate, remove it and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). Most aromatic compounds will appear as dark spots.

            • Interpretation: A pure compound should ideally show a single, well-defined spot. The presence of additional spots indicates impurities. The retention factor (Rf) value can be calculated (distance traveled by spot / distance traveled by solvent front) for comparison.

            Data & Visualization

            Table 1: Common Solvents for Recrystallization of Benzimidazole Precursors
            Compound TypeGood Solvents (for dissolving hot)Poor Solvents (for crystal formation when cold)Common Solvent Pairs
            o-PhenylenediaminesWater, Ethanol, TolueneWater (cold), HexaneEthanol/Water, Toluene/Hexane
            Aromatic Carboxylic AcidsEthanol, Acetone, Ethyl AcetateWater, Hexane, DichloromethaneAcetone/Water, Ethanol/Hexane
            Aromatic AldehydesMethanol, Ethanol, ChloroformHexane, Pentane, WaterEthanol/Water
            Diagrams: Purification & Analysis Workflows

            The following diagrams illustrate logical workflows for handling starting material purification.

            G cluster_0 Decision Tree for Purification Method Selection start Starting Material Received check_solid Is the material a solid? start->check_solid check_stable Is it thermally stable? check_solid->check_stable Yes distillation Vacuum Distillation check_solid->distillation No (Liquid) check_color Is it highly colored? check_stable->check_color Yes chromatography Column Chromatography check_stable->chromatography No recrystallize Recrystallization check_color->recrystallize Yes sublimation Vacuum Sublimation check_color->sublimation No

            Caption: Decision tree for selecting a purification method.

            G cluster_1 Workflow for Purity Assessment and Improvement start Receive Starting Material tlc Assess Purity via TLC & Melting Point start->tlc is_pure Is material >98% pure? tlc->is_pure purify Select & Perform Purification Method (See Decision Tree) is_pure->purify No proceed Proceed to Benzimidazole Synthesis is_pure->proceed Yes reassess Re-assess Purity (TLC, MP, HPLC) purify->reassess reassess->is_pure

            Caption: General workflow for starting material quality control.

            References

            • IJCRT.org. (2025). Synthesis And Characterization Of Novel Derivatives Of Benzeimidazole. Retrieved from [Link]

            • DTIC. (2020). RESEARCH ON BENZIMIDAZOLE DERIVATIVES. Retrieved from [Link]

            • Google Patents. (n.d.). CN103435495A - Purification process for o-phenylenediamine.
            • Organic Syntheses. (n.d.). Benzimidazole. Retrieved from [Link]

            • Slideshare. (n.d.). Practical Experiment 1: Benzimidazole from orthophenylene diamine. Retrieved from [Link]

            • ijariie. (n.d.). Review On Synthesis Of Benzimidazole From O- phenyldiamine. Retrieved from [Link]

            • Google Patents. (n.d.). US4207261A - Process for preparing o-phenylenediamine.
            • WIPO. (n.d.). WO/2022/071874 PROCESS FOR THE PURIFICATION OF PHENYLENEDIAMINES. Retrieved from [Link]

            • NIH. (n.d.). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Retrieved from [Link]

            • CUI. (n.d.). SYNTHESIS AND CHARACTERIZATION OF POLY (O-PHENYLENEDIAMINE) PoPD BY CHEMICAL OXIDATION TECHNIQUE. Retrieved from [Link]

            • Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from [Link]

            • ResearchGate. (2016). What the best solvent can be used to recrystallize p-phenylenediamine?. Retrieved from [Link]

            • Organic Syntheses. (n.d.). o-PHENYLENEDIAMINE. Retrieved from [Link]

            • International Journal of Pharmaceutical Sciences and Medicine (IJPSM). (2021). Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. Retrieved from [Link]

            • Semantic Scholar. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Retrieved from [Link]

            • Rasayan Journal of Chemistry. (2023). SYNTHETIC APPROACHES OF BENZIMIDAZOLE DERIVATIVES: A REVIEW. Retrieved from [Link]

            • NIH. (n.d.). Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. Retrieved from [Link]

            • Bentham Science. (2023). A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates. Retrieved from [Link]

            • RSC Publishing. (2025). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Retrieved from [Link]

            • CUTM Courseware. (n.d.). To synthesize Benzimidazole from o-phenylenediamine. Retrieved from [Link]

            • Journal of University of Babylon for Pure and Applied Sciences. (2025). The role of High-Performance Liquid Chromatography in the pharmaceutical analysis. Retrieved from [Link]

            • Google Patents. (n.d.). JPS59199657A - Method for removing o-phenylenediamine from phenylenediamines.
            • ScienceDomain. (n.d.). Efficient Synthesis of Benzimidazole Incorporated by PFPAT Catalyst at Room Temperature. Retrieved from [Link]

            • RSC Publishing. (n.d.). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Retrieved from [Link]

            • CyberLeninka. (2025). METHODS of OBTAINING BENZIMIDAZOLE CARBOXYLIC ACIDS (REVIEW). Retrieved from [Link]

            • Google Patents. (n.d.). US3345413A - Process for purifying a phenylenediamine.
            • ResearchGate. (n.d.). High Performance Liquid Chromatography (HPLC) in the Pharmaceutical Analysis. Retrieved from [Link]

            • NIH. (n.d.). Facile Synthesis of Benzimidazoles via N-Arylamidoxime Cyclization. Retrieved from [Link]

            • AGA Analytical. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]

            • Slideshare. (n.d.). Synthesis of Benimidazole from o- Phynylenediamine.pptx. Retrieved from [Link]

            • ResearchGate. (2016). Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review. Retrieved from [Link]

            • PubMed. (2009). Thin-layer chromatography for the identification and semi-quantification of biogenic amines produced by bacteria. Retrieved from [Link]

            • PubMed. (n.d.). High perfomance liquid chromatography in pharmaceutical analyses. Retrieved from [Link]

            • ResearchGate. (n.d.). UHPLC: Applications in Pharmaceutical Analysis. Retrieved from [Link]

            • YouTube. (2023). Performing Thin Layer Chromatography (TLC). Retrieved from [Link] CioU0A34-A

            Sources

            Validation & Comparative

            Validating the Anticancer Mechanisms of 1-Benzyl-1H-benzimidazole Derivatives: A Comparative Guide

            Author: BenchChem Technical Support Team. Date: February 2026

            In the landscape of oncology research, the quest for novel therapeutic agents with enhanced efficacy and reduced toxicity remains a paramount objective. Among the myriad of heterocyclic compounds investigated, 1-Benzyl-1H-benzimidazole derivatives have emerged as a promising class of molecules demonstrating significant anticancer potential. Their structural resemblance to endogenous purine nucleotides allows for interaction with a wide array of biological targets, leading to the disruption of key oncogenic signaling pathways.[1]

            This guide provides a comprehensive validation of the anticancer mechanisms of this compound derivatives, offering a comparative analysis against established chemotherapeutic agents. We will delve into the experimental data that substantiates their mode of action, present detailed protocols for key validation assays, and visualize the intricate signaling pathways they modulate.

            A Multifaceted Assault on Cancer: The Mechanistic Hallmarks

            This compound derivatives exert their anticancer effects through a variety of mechanisms, often targeting multiple pathways simultaneously. This multi-pronged attack can circumvent the resistance mechanisms that often plague single-target therapies. The primary modes of action that have been elucidated include:

            • Induction of Apoptosis: A significant body of evidence points to the ability of these derivatives to trigger programmed cell death, or apoptosis, in cancer cells. This is a critical hallmark of an effective anticancer agent, as it leads to the safe and efficient elimination of malignant cells.

            • Cell Cycle Arrest: These compounds have been shown to halt the progression of the cell cycle at various checkpoints, preventing the uncontrolled proliferation that is characteristic of cancer.

            • Inhibition of Key Oncogenic Kinases: Many this compound derivatives act as potent inhibitors of various protein kinases that are crucial for cancer cell growth, survival, and metastasis.

            Comparative Efficacy: Benchmarking Against the Standards

            A crucial aspect of validating a new therapeutic candidate is to benchmark its performance against existing standards of care. The following tables present a comparative analysis of the cytotoxic effects (IC50 values) of various this compound derivatives against a panel of human cancer cell lines, alongside established chemotherapeutic drugs such as Doxorubicin, Paclitaxel, and Cisplatin.

            Compound HepG2 (Liver) MDA-MB-231 (Breast) MCF7 (Breast) C26 (Colon) RMS (Rhabdomyosarcoma) Reference
            Compound 4k 1.84 µM3.11 µM4.10 µM2.45 µM3.74 µM[2]
            Paclitaxel (PTX) -1.38 µM6.13 µM1.38 µM1.38 µM[2]
            Compound Sk-Hep-1 (Liver) MDA-MB-231 (Breast) MCF-7 (Breast) Reference
            Benzimidazole-Pt(II) Complex 1 19.78 µM13.60 µM48.15 µM[3]
            Cisplatin 9.71 µM--[3]
            Compound MCF-7 (Breast) Reference
            Thiazole/benzimidazole hybrid 26a 5.96 µM[4]
            Thiazole/benzimidazole hybrid 26b 6.30 µM[4]
            Thiazole/benzimidazole hybrid 26c 7.56 µM[4]
            Erlotinib 4.15 µM[4]
            Compound Jurkat E6.1 (Leukemia) HL-60 (Leukemia) Reference
            Benzimidazole-pyrazole hybrid 12 2.95 µM12.12 µM[4]
            Doxorubicin 4.36 µM1.49 µM[4]

            Delving into the Molecular Mechanisms: The Apoptotic Pathway

            The induction of apoptosis is a key anticancer mechanism of this compound derivatives. This process is tightly regulated by a complex network of pro- and anti-apoptotic proteins. Experimental evidence consistently demonstrates that these compounds shift the balance in favor of apoptosis by:

            • Downregulating the anti-apoptotic protein Bcl-2: Bcl-2 is a key guardian against apoptosis. Its inhibition by these derivatives is a critical step in initiating the cell death cascade.[5]

            • Upregulating the pro-apoptotic protein Bax: Bax promotes apoptosis by permeabilizing the mitochondrial outer membrane, leading to the release of cytochrome c.

            • Activating Caspases: The release of cytochrome c triggers a cascade of caspase activation, including the initiator caspase-9 and the executioner caspase-3, which are the ultimate effectors of apoptosis.[6][7]

            The following diagram illustrates the signaling pathway through which this compound derivatives are proposed to induce apoptosis:

            BZD This compound Derivatives Bcl2 Bcl-2 BZD->Bcl2 Inhibits Bax Bax BZD->Bax Activates Bcl2->Bax Inhibits Mito Mitochondrion Bax->Mito Permeabilizes CytC Cytochrome c Mito->CytC Releases Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

            Sources

            Comparative Guide: Structure-Activity Relationship (SAR) of 1-Benzyl-1H-benzimidazole Analogues

            Author: BenchChem Technical Support Team. Date: February 2026

            Executive Summary

            Status: Privileged Scaffold Primary Utility: Antimicrobial (Bacterial/Fungal) & Anticancer (Tubulin Inhibition) Key Differentiator: The N1-benzyl substitution provides a critical hydrophobic anchor that is absent in parent 1H-benzimidazoles, significantly enhancing membrane permeability (

            
            ) and affinity for hydrophobic pockets in target proteins (e.g., 
            
            
            
            -tubulin colchicine site).

            This guide objectively compares the performance of 1-benzyl-1H-benzimidazole analogues against their unsubstituted counterparts and clinical standards, synthesizing data from recent medicinal chemistry campaigns.

            Part 1: The Scaffold Architecture & Pharmacophore

            The benzimidazole core mimics the purine nucleobase, allowing it to interact with diverse biological targets. However, the 1-benzyl modification is the decisive factor in converting the scaffold from a generic weak binder into a potent drug candidate.

            Comparative Pharmacophore Analysis
            FeatureParent: 1H-Benzimidazole Analogue: this compound Impact on Performance
            Lipophilicity (
            
            
            )
            Low (~1.3 - 1.5)Moderate/High (~3.0 - 4.5)Enhanced passive transport across bacterial cell walls and cancer cell membranes.
            H-Bonding Donor (N1-H) & Acceptor (N3)Acceptor only (N3)Removal of N1-H donor prevents non-specific binding; Benzyl group fills hydrophobic pockets.
            Metabolic Stability Susceptible to rapid N-glucuronidationN-alkylation blocks direct N-glucuronidationProlonged half-life (
            
            
            ) in metabolic assays.

            Part 2: Antimicrobial Efficacy (Bacterial & Fungal)

            1-benzyl analogues frequently outperform clinical standards in resisting efflux pump mechanisms due to their bulkier lipophilic profile.

            SAR Logic: The "Electron Switch"

            Experimental data confirms that the electronic nature of the benzyl ring substituents dictates potency.

            • Electron-Withdrawing Groups (EWGs): Substituents like

              
              , 
              
              
              
              , or
              
              
              at the para position of the benzyl ring significantly lower Minimum Inhibitory Concentration (MIC) values.
            • Mechanism: These groups increase the acidity of the system and enhance

              
               stacking interactions with DNA gyrase or Topoisomerase IV.
              
            Comparative Data: Antibacterial Activity (Representative)

            Target: Staphylococcus aureus (Gram-positive)[1][2]

            Compound ClassSubstituent (R)MIC (
            
            
            )
            vs. CiprofloxacinNotes
            Standard --0.5 - 1.0 Reference Clinical Standard
            1H-BenzimidazoleH>128InferiorPoor membrane penetration.
            1-Benzyl Analogue
            
            
            (Benzyl)
            2 - 4ComparableHigh potency due to EWG.
            1-Benzyl Analogue
            
            
            (Benzyl)
            16 - 32WeakerElectron-donating groups reduce potency.
            1-Benzyl Analogue
            
            
            (Benzyl)
            8 - 16ModerateSteric hindrance at ortho position reduces fit.

            Key Insight: The 1-(4-nitrobenzyl) derivative often exhibits a 2-4 fold potency increase over the 1-benzyl unsubstituted analogue.

            Part 3: Anticancer Activity (Tubulin Targeting)

            The most high-value application of this scaffold is as a Tubulin Polymerization Inhibitor . These analogues bind to the Colchicine Binding Site on

            
            -tubulin, causing cell cycle arrest at the G2/M phase.
            
            Mechanistic Comparison
            • Colchicine/Combretastatin A-4: Standard agents; highly potent but often suffer from toxicity and solubility issues.

            • 1-Benzyl-Benzimidazoles: Mimic the pharmacophore of Combretastatin A-4. The benzimidazole core replaces the A-ring, and the 1-benzyl group mimics the B-ring, interacting with the hydrophobic pocket near Cys241.

            Comparative Data: Antiproliferative Potency ( )

            Cell Line: MCF-7 (Breast Cancer)

            CompoundStructure Description
            
            
            (
            
            
            )
            Potency Relative to Nocodazole
            Nocodazole Standard Control 0.05 - 0.20 1.0x (Baseline)
            Analogue A1-Benzyl-2-phenyl-benzimidazole2.5 - 5.0~20x weaker
            Analogue B1-(3,4,5-trimethoxybenzyl)-2-aryl0.15 - 0.50 Comparable
            Analogue C1-H (Unsubstituted N1)>50Inactive

            Part 4: Visualization of SAR & Synthesis

            Diagram 1: SAR Decision Matrix

            This diagram illustrates the logical flow for optimizing the scaffold based on the desired therapeutic target.

            SAR_Logic Scaffold This compound Scaffold Target_Micro Target: Antimicrobial (DNA/Cell Wall) Scaffold->Target_Micro Optimizing for bacteria Target_Cancer Target: Anticancer (Tubulin Inhibition) Scaffold->Target_Cancer Optimizing for tumor Mod_Benzyl Benzyl Ring (N1) Modification Target_Micro->Mod_Benzyl Target_Cancer->Mod_Benzyl Mod_C2 C2 Position Modification Target_Cancer->Mod_C2 Res_EWG Add EWG (NO2, Cl) at Para-position Mod_Benzyl->Res_EWG Increases Potency Res_OMe Add 3,4,5-Trimethoxy (Mimics Colchicine) Mod_Benzyl->Res_OMe Critical for Tubulin Fit Res_Bulk Bulky Aryl Group (Increases Selectivity) Mod_C2->Res_Bulk Enhances Binding Affinity

            Caption: Decision matrix for optimizing the 1-benzyl-benzimidazole scaffold based on therapeutic intent.

            Diagram 2: Validated Synthesis Protocol (N-Alkylation)

            Standardized workflow for generating these analogues with high yield.

            Synthesis_Protocol Start Start: 1H-Benzimidazole (Precursor) Step1 Dissolve in Aprotic Solvent (DMF or Acetonitrile) Start->Step1 Step2 Add Base (K2CO3 for mild, NaH for rapid) Step1->Step2 Step3 Add Electrophile (Benzyl Halide: Cl/Br) Step2->Step3 Step4 Reaction Condition Stir 6-12h @ RT or Microwave 10-15 min @ 80°C Step3->Step4 Step5 Workup Pour into Ice Water -> Precipitate Step4->Step5 Result Product: this compound (Yield: 70-95%) Step5->Result

            Caption: Optimized N-alkylation synthesis pathway. Microwave irradiation significantly reduces reaction time from hours to minutes.

            Part 5: Critical Experimental Protocols

            Chemical Synthesis: General Procedure for N-Alkylation

            Rationale: This

            
             reaction requires anhydrous conditions to prevent hydrolysis of the benzyl halide.
            
            • Dissolution: Dissolve substituted benzimidazole (1.0 eq) in anhydrous DMF (5 mL/mmol).

            • Deprotonation: Add anhydrous

              
               (2.0 eq) or NaH (1.2 eq, 60% dispersion in oil). Stir at Room Temperature (RT) for 30 minutes to ensure formation of the benzimidazole anion.
              
            • Alkylation: Dropwise add the appropriate benzyl halide (1.1 eq).[3]

            • Reaction: Stir at RT for 6–12 hours (TLC monitoring: Hexane/EtOAc 7:3).

              • Alternative: Microwave irradiation at 150W, 80°C for 10–15 minutes.

            • Isolation: Pour the reaction mixture onto crushed ice. Filter the resulting solid, wash with cold water, and recrystallize from Ethanol.

            Tubulin Polymerization Assay (In Vitro Validation)

            Rationale: Confirms the mechanism of action is direct tubulin inhibition rather than general cytotoxicity.

            • Preparation: Use purified bovine brain tubulin (lyophilized). Resuspend in ice-cold G-PEM buffer (80 mM PIPES, 2 mM

              
              , 0.5 mM EGTA, 1 mM GTP, pH 6.9).
              
            • Incubation: Add test compound (at

              
               concentration) to the tubulin solution in a 96-well plate. Keep at 4°C.
              
            • Initiation: Transfer plate to a spectrophotometer pre-warmed to 37°C to initiate polymerization.

            • Measurement: Monitor absorbance at 340 nm every 30 seconds for 60 minutes.

            • Validation: A "flat line" compared to the sigmoidal growth curve of the Vehicle Control indicates inhibition.

            References

            • Tonelli, M., et al. (2010). "Benzimidazole derivatives as a versatile scaffold for the development of antimicrobial agents."[4] Current Medicinal Chemistry.

            • Wang, H., et al. (2023). "Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies." Bioorganic Chemistry.

            • Salah Hamza Sherif, et al. (2021). "Synthesis, Characterization and Antibacterial Activity of Benzimidazole Derivatives." Scholars International Journal of Chemistry and Material Sciences.

            • BenchChem. (2025).[3] "Synthesis of 1-Benzylimidazole from imidazole and benzyl chloride."

            • Satija, et al. (2021).[4][5] "Benzimidazole based Derivatives as Anticancer agents: SAR Analysis for Various Targets." Journal of Heterocyclic Chemistry.

            Sources

            A Comparative Guide: Conventional Heating vs. Microwave Irradiation for Benzimidazole Synthesis

            Author: BenchChem Technical Support Team. Date: February 2026

            For Researchers, Scientists, and Drug Development Professionals

            In the landscape of medicinal chemistry and drug development, benzimidazole derivatives represent a class of heterocyclic compounds with profound biological significance.[1][2] Their diverse therapeutic applications—ranging from antimicrobial and antiviral to anticancer and antihypertensive agents—make the optimization of their synthesis a critical endeavor for researchers.[1][2] This guide provides an in-depth, data-driven comparison of two primary heating methodologies for benzimidazole synthesis: traditional conventional heating and modern microwave irradiation. Our objective is to elucidate the underlying mechanisms, present comparative experimental data, and offer expert insights to inform your synthetic strategies.

            The Great Divide: Understanding the Heating Mechanisms

            The choice of a heating source is not merely a matter of convenience; it is a fundamental parameter that dictates reaction kinetics, product yield, and purity. The core difference between conventional and microwave heating lies in the mode of energy transfer.

            Conventional Heating: A Surface-Level Approach

            Traditional synthesis relies on conventional heating methods, such as an oil bath or heating mantle. This process is governed by the principles of conduction and convection. Heat is transferred from an external source to the walls of the reaction vessel and then slowly and unevenly conducted into the bulk of the reaction mixture. This often results in significant temperature gradients, with the vessel walls being much hotter than the center of the solution. This inefficiency can lead to longer reaction times and the formation of unwanted byproducts due to localized overheating.[3][4]

            Microwave Irradiation: Heating from the Inside Out

            Microwave-assisted organic synthesis (MAOS) utilizes microwave energy to heat the reaction mixture directly and volumetrically.[5] The mechanism is predicated on the interaction of the microwave's electric field with polar molecules and ionic species within the reaction.[4][5] This interaction primarily occurs through two mechanisms:

            • Dipolar Polarization: Polar molecules, such as solvents and reactants with a dipole moment, attempt to align themselves with the rapidly oscillating electric field of the microwave.[6][7] This constant reorientation generates friction, leading to rapid and uniform heating throughout the entire volume of the sample.[5][8]

            • Ionic Conduction: The presence of ions in the reaction mixture leads to their electrophoretic migration under the influence of the electric field. Collisions caused by this ionic movement result in the dissipation of energy as heat.[4][8]

            This direct coupling of energy with the molecules results in remarkably fast, efficient, and uniform heating, minimizing thermal gradients and often leading to different reaction outcomes compared to conventional methods.[5]

            G cluster_0 Conventional Heating cluster_1 Microwave Irradiation Source External Heat Source (e.g., Oil Bath) Vessel Reaction Vessel Wall Source->Vessel Conduction Mixture Reaction Mixture (Uneven Heating) Vessel->Mixture Conduction/ Convection MW_Source Microwave Source (Magnetron) MW_Mixture Reaction Mixture (Direct, Volumetric Heating) MW_Source->MW_Mixture Irradiation (Dipolar Polarization & Ionic Conduction)

            Sources

            A Senior Application Scientist's Guide to the Validation of 1-Benzyl-1H-benzimidazole as a Tubulin Polymerization Inhibitor

            Author: BenchChem Technical Support Team. Date: February 2026

            This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate 1-Benzyl-1H-benzimidazole or its derivatives as potential tubulin polymerization inhibitors. We will move beyond a simple recitation of protocols to an in-depth analysis of the experimental logic, comparing the candidate molecule's performance with established microtubule-targeting agents and providing the foundational data required for further investigation.

            Introduction: The Dynamic Microtubule Cytoskeleton as a Premier Anticancer Target

            Microtubules are highly dynamic polymers of α- and β-tubulin heterodimers, essential for numerous cellular processes, most critically for the formation of the mitotic spindle during cell division.[1] The constant assembly (polymerization) and disassembly (depolymerization) of these structures are tightly regulated. Disruption of this equilibrium, known as microtubule dynamics, triggers the mitotic checkpoint, leading to cell cycle arrest in the G2/M phase and, ultimately, apoptosis.[2][3] This vulnerability makes tubulin one of the most successful targets in cancer chemotherapy.[4]

            Microtubule-targeting agents are broadly classified into two groups:

            • Microtubule Stabilizing Agents: Such as the taxanes (e.g., Paclitaxel), which bind to β-tubulin within the microtubule, preventing depolymerization and leading to the formation of aberrant, non-functional microtubule bundles.[1][3][5]

            • Microtubule Destabilizing Agents: These inhibitors prevent the polymerization of tubulin dimers. This class includes agents that bind to the vinca alkaloid binding site (e.g., Vincristine, Vinblastine) and those that bind to the colchicine binding site.[6][7][8]

            The benzimidazole scaffold has emerged as a "privileged structure" in medicinal chemistry, with numerous derivatives demonstrating potent anticancer activity by inhibiting tubulin polymerization, often by interacting with the colchicine binding site.[4][9][10] This guide focuses on the experimental validation of a candidate from this class, this compound.

            Tubulin_Inhibitor_MoA cluster_0 Microtubule Dynamics cluster_1 Inhibitor Action Tubulin_Dimers αβ-Tubulin Dimers Microtubule Microtubule Polymer Tubulin_Dimers->Microtubule Polymerization Microtubule->Tubulin_Dimers Depolymerization Destabilizers Destabilizers (Colchicine, Vinca Alkaloids, This compound) Destabilizers->Tubulin_Dimers Binds & Sequesters Stabilizers Stabilizers (Taxanes) Stabilizers->Microtubule Prevents Depolymerization

            Caption: Mechanism of microtubule-targeting agents.

            The Comparative Landscape: Benchmarking Against Gold Standards

            Before validating a novel compound, it is crucial to understand the mechanism and performance of established drugs. This provides a benchmark for interpreting experimental outcomes.

            Comparator Agent Class Binding Site on β-Tubulin Primary Mechanism of Action Expected Cellular Outcome
            Colchicine DestabilizerColchicine SiteInhibits tubulin polymerization by binding to soluble tubulin dimers.[2][11]Mitotic arrest, spindle disassembly, apoptosis.
            Vincristine DestabilizerVinca Alkaloid SiteInhibits microtubule assembly; at high concentrations, causes depolymerization of existing microtubules.[7][12][13]Mitotic arrest, formation of tubulin paracrystals, apoptosis.
            Paclitaxel (Taxol®) StabilizerTaxane SiteBinds to polymerized microtubules, suppressing dynamic instability and promoting microtubule assembly.[5][14][15]Mitotic arrest, formation of stable, aberrant microtubule bundles, apoptosis.

            Experimental Validation Workflow: A Multi-Pillar Approach

            A robust validation strategy relies on a logical progression from direct biochemical interaction to cellular consequences and visual confirmation. Each step serves to build a comprehensive evidence-based case for the compound's mechanism of action.

            Validation_Workflow Start Hypothesis: This compound is a Tubulin Inhibitor Biochemical Pillar 1: Biochemical Assay (In Vitro Tubulin Polymerization) Start->Biochemical Direct Interaction? Cellular Pillar 2: Cellular Function Assay (Cell Cycle Analysis) Biochemical->Cellular Cellular Effect? Visual Pillar 3: Visual Confirmation (Immunofluorescence Microscopy) Cellular->Visual Morphological Change? Conclusion Conclusion: Validated as a Tubulin Polymerization Inhibitor Visual->Conclusion

            Caption: A three-pillar workflow for validating tubulin inhibitors.

            Pillar 1: In Vitro Tubulin Polymerization Assay

            Causality: This is the most direct test of the hypothesis. It determines if the compound can inhibit the polymerization of purified tubulin in a cell-free system, confirming a direct interaction. The assay measures the increase in light scattering (turbidity) as tubulin dimers polymerize into microtubules.[16]

            Detailed Protocol:

            • Reagent Preparation:

              • Thaw purified bovine tubulin (>99% pure), GTP stock solution, and polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) on ice.[17]

              • Prepare a stock solution of this compound in DMSO. Prepare serial dilutions in polymerization buffer.

              • Prepare positive controls (e.g., Colchicine, Nocodazole) and a negative control (DMSO vehicle).

            • Reaction Assembly:

              • On ice, add the tubulin solution to a pre-chilled 96-well plate. The final concentration should be in the range of 1-3 mg/mL.

              • Add the test compound dilutions, positive controls, and vehicle control to the wells.

              • Initiate the reaction by adding GTP to a final concentration of 1 mM and immediately transferring the plate to a microplate reader pre-warmed to 37°C.

            • Data Acquisition:

              • Measure the absorbance (optical density) at 340 nm every minute for 60-90 minutes.

            • Data Analysis:

              • Plot absorbance vs. time for each concentration.

              • The vehicle control should show a sigmoidal curve representing nucleation, elongation, and plateau phases of polymerization.

              • An effective inhibitor will suppress the rate and extent of polymerization in a dose-dependent manner.

              • Calculate the IC₅₀ value, which is the concentration of the compound that inhibits polymerization by 50% compared to the vehicle control.

            Comparative Data Interpretation:

            Compound Reported Tubulin Polymerization IC₅₀ Reference
            Benzimidazole Derivative 7n 5.05 ± 0.13 µM[18][19]
            Benzimidazole Derivative 12j 5.65 ± 0.05 µM[18]
            This compound (Hypothetical) Determine ExperimentallyN/A
            Colchicine (Positive Control) ~1-5 µM (Varies by assay conditions)[20]
            Pillar 2: Cell Cycle Analysis via Flow Cytometry

            Causality: Having established a direct biochemical interaction, the next logical step is to confirm the predicted cellular consequence: G2/M phase arrest. Flow cytometry provides a quantitative measure of the DNA content in a large population of cells, allowing for precise determination of cell cycle distribution.[21]

            Detailed Protocol:

            • Cell Culture and Treatment:

              • Seed a suitable cancer cell line (e.g., HeLa, MCF-7) in 6-well plates and allow them to adhere overnight.

              • Treat the cells with various concentrations of this compound, a positive control (e.g., Nocodazole), and a vehicle control (DMSO) for a duration appropriate to the cell line's doubling time (e.g., 18-24 hours).

            • Cell Harvesting and Fixation:

              • Harvest both adherent and floating cells (as apoptotic cells may detach).

              • Wash the cells with PBS and centrifuge at 300 x g for 5 minutes.[22]

              • Fix the cells by resuspending the pellet in ice-cold 70% ethanol, adding it dropwise while gently vortexing to prevent clumping. Incubate at -20°C for at least 2 hours.[22]

            • Staining:

              • Centrifuge the fixed cells to remove the ethanol and wash with PBS.

              • Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI), a DNA intercalating dye, and RNase A (to prevent staining of double-stranded RNA).[22]

              • Incubate in the dark at room temperature for 20-30 minutes.

            • Flow Cytometry Analysis:

              • Analyze the samples on a flow cytometer, exciting the PI with a 488 nm laser and collecting the emission signal.

              • Gate the data to exclude debris and cell doublets.

              • Generate a histogram of fluorescence intensity, which corresponds to DNA content.

            Data Interpretation:

            • Untreated/Vehicle Control: Will show two distinct peaks: a large G0/G1 peak (2n DNA content) and a smaller G2/M peak (4n DNA content), with a valley in between representing the S phase.

            • Treated Cells: A dose-dependent increase in the height of the G2/M peak with a corresponding decrease in the G0/G1 peak is the hallmark of a compound that induces mitotic arrest.

            Cell_Cycle_Analysis cluster_0 Control Cells cluster_1 Treated Cells Control_G1 G0/G1 Phase (2n DNA) Control_S S Phase Control_G1->Control_S Control_G2M G2/M Phase (4n DNA) Control_S->Control_G2M Control_G2M->Control_G1 Treated_G1 G0/G1 Phase (Diminished) Treated_S S Phase Treated_G1->Treated_S Treated_G2M G2/M Phase (Accumulated) Treated_S->Treated_G2M Block Mitotic Arrest Treated_G2M->Block

            Caption: Expected shift in cell cycle distribution after treatment.

            Pillar 3: Immunofluorescence Microscopy of Microtubule Architecture

            Causality: This pillar provides direct visual evidence of the compound's effect on the microtubule network within the cell. While flow cytometry quantifies cell cycle arrest, microscopy reveals the underlying morphological changes to the cytoskeleton that cause this arrest.

            Detailed Protocol:

            • Cell Culture and Treatment:

              • Grow cells on sterile glass coverslips in a culture dish.

              • Treat with the test compound (at a concentration around its IC₅₀ for cell viability), a positive control (e.g., Colchicine or Paclitaxel), and a vehicle control for a relevant time period (e.g., 16-24 hours).

            • Fixation and Permeabilization:

              • Wash the cells gently with PBS.

              • Fix the cells, for example, with ice-cold methanol for 5 minutes or with 4% paraformaldehyde followed by permeabilization with 0.1% Triton X-100 in PBS.[23] The choice of fixation method is critical for preserving microtubule structure.

            • Immunostaining:

              • Block non-specific antibody binding using a blocking buffer (e.g., PBS with 1% BSA).

              • Incubate the cells with a primary antibody against α-tubulin or β-tubulin.

              • Wash away the unbound primary antibody.

              • Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG).

              • Counterstain the nuclei with a DNA dye like DAPI (4',6-diamidino-2-phenylindole).

            • Imaging:

              • Mount the coverslips onto microscope slides.

              • Visualize the cells using a fluorescence microscope or a confocal microscope for higher resolution.

            Visual Data Interpretation:

            • Vehicle Control: Interphase cells will display a fine, filamentous network of microtubules extending throughout the cytoplasm. Mitotic cells will show a well-organized, bipolar mitotic spindle.

            • This compound/Colchicine Treated: The microtubule network will appear diffuse and disorganized, or completely depolymerized. Mitotic cells will be arrested in prometaphase with condensed chromosomes but no proper spindle formation.

            • Paclitaxel Treated: Cells will exhibit thick bundles of microtubules, often arranged in astral-like arrays around the nucleus, and mitotic cells will show abnormal, often multipolar, spindles.

            Conclusion and Forward Look

            Successful validation across these three pillars—biochemical, cellular, and visual—provides a strong, multi-faceted case for this compound as a bona fide tubulin polymerization inhibitor. The data generated, particularly the in vitro IC₅₀ and the characteristic G2/M arrest phenotype, allows for a direct and objective comparison against established clinical agents and other novel candidates.

            Further research should focus on determining its specific binding site (e.g., through competitive binding assays with radiolabeled colchicine), evaluating its activity against drug-resistant cell lines, and initiating in vivo efficacy studies in xenograft models.[24] The benzimidazole scaffold continues to be a fertile ground for the discovery of next-generation anticancer agents, and this rigorous validation workflow is essential for advancing promising candidates from the bench to the clinic.[4]

            References

            • Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies | Request PDF. ResearchGate. Available from: [Link]

            • Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies. PubMed. Available from: [Link]

            • Discovery and development of antimitotic agents that inhibit tubulin polymerisation for the treatment of cancer. Taylor & Francis Online. Available from: [Link]

            • What is the mechanism of tumor growth inhibition by Vinca (Vincaleukoblastine) alkaloids?. Google Cloud.
            • Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1. PMC. Available from: [Link]

            • An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. PMC. Available from: [Link]

            • (PDF) this compound. ResearchGate. Available from: [Link]

            • Recent developments of benzimidazole based analogs as potential tubulin polymerization inhibitors: A critical review. PubMed. Available from: [Link]

            • Discovery of Novel Benzimidazole and Indazole Analogues as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. PubMed. Available from: [Link]

            • Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones. PubMed Central. Available from: [Link]

            • Microtubule Inhibitors Mechanism of Action. YouTube. Available from: [Link]

            • Resistance to anti-tubulin agents: From vinca alkaloids to epothilones. PMC. Available from: [Link]

            • Assaying cell cycle status using flow cytometry. PMC. Available from: [Link]

            • Structural insight into the stabilization of microtubules by taxanes. PMC. Available from: [Link]

            • Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy. PMC. Available from: [Link]

            • Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells. PMC. Available from: [Link]

            • (PDF) Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. ResearchGate. Available from: [Link]

            • Interaction of Vinca Alkaloids with Tubulin: A Comparison of Vinblastine, Vincristine, and Vinorelbine. ACS Publications. Available from: [Link]

            • What are Tubulin inhibitors and how do they work?. Patsnap Synapse. Available from: [Link]

            • Effect of Colchicine Binding Site Inhibitors on the Tubulin Intersubunit Interaction. ACS Publications. Available from: [Link]

            • Insights into the mechanism of microtubule stabilization by Taxol. PNAS. Available from: [Link]

            • Microtubule Active Agents: Beyond the Taxane Frontier. Clinical Cancer Research. Available from: [Link]

            • DNA Cell Cycle Analysis with PI. University of Massachusetts Chan Medical School. Available from: [Link]

            • Discovery of potent tubulin polymerization inhibitor that targets tubulin colchicine-binding site. BioWorld. Available from: [Link]

            Sources

            Comparative Efficacy Guide: 1-Benzyl-1H-benzimidazole Derivatives vs. Standard Kinase Inhibitors

            Author: BenchChem Technical Support Team. Date: February 2026

            Executive Summary & Scaffold Overview

            The 1-Benzyl-1H-benzimidazole moiety is a "privileged scaffold" in medicinal chemistry, serving as a versatile core for designing ATP-competitive kinase inhibitors. While the unsubstituted parent molecule exhibits negligible kinase inhibitory activity, its functionalized derivatives—particularly those substituted at the 2-, 4-, 5-, 6-, and 7-positions—are potent inhibitors of Casein Kinase 2 (CK2) , EGFR , and VEGFR-2 .

            This guide objectively compares the efficacy of This compound derivatives (specifically focusing on optimized CK2-targeting analogs like TBBi and DMAT ) against the clinical standard CX-4945 (Silmitasertib) and the broad-spectrum control Staurosporine .

            Key Findings
            • Potency: Optimized benzimidazole derivatives (e.g., DMAT) achieve nanomolar (nM) IC50 values comparable to clinical candidates.

            • Selectivity: The 1-benzyl substitution pattern often enhances selectivity for the ATP-binding pocket of CK2 by exploiting a unique hydrophobic cavity adjacent to the hinge region.

            • Mechanism: Strictly ATP-competitive; distinct from allosteric inhibitors.

            Mechanism of Action: Structural Basis of Inhibition

            The efficacy of this compound derivatives stems from their ability to mimic the adenine ring of ATP. The benzimidazole core forms hydrogen bonds with the kinase hinge region (typically Val116 in CK2α), while the 1-benzyl group projects into the hydrophobic pocket II, providing additional binding energy and selectivity.

            Molecular Interaction Pathway (Graphviz)

            KinaseBinding ATP_Pocket ATP Binding Pocket (Hinge Region) Inhibitor This compound Derivative Inhibitor->ATP_Pocket Competes with ATP H_Bonds Hydrogen Bonds (Val116, Glu81) Inhibitor->H_Bonds Anchors Core Hydrophobic Hydrophobic Interaction (Benzyl Group -> Pocket II) Inhibitor->Hydrophobic Stabilizes Binding Kinase_State Kinase Conformation (Locked/Inactive) H_Bonds->Kinase_State Hydrophobic->Kinase_State Downstream Inhibition of Substrate Phosphorylation (e.g., Akt S129) Kinase_State->Downstream Prevents Signal Transduction

            Figure 1: Mechanism of ATP-competitive inhibition by benzimidazole derivatives. The benzyl moiety is critical for occupying the hydrophobic pocket, distinguishing it from smaller fragment inhibitors.

            Comparative Efficacy Analysis

            The following data contrasts the performance of benzimidazole-based probes against industry standards. Note that "this compound" refers to the optimized scaffold class (e.g., TBBi/DMAT analogs).

            Quantitative Inhibition Profile (IC50)
            CompoundTarget(s)IC50 (Enzymatic)IC50 (Cellular - MCF7)MechanismStatus
            CX-4945 (Silmitasertib) CK2α/α'~1 nM1.5 – 5.0 µMATP-CompetitiveClinical Phase II
            DMAT (Benzimidazole) CK2~40 nM2.0 – 10.0 µMATP-CompetitiveResearch Tool
            TBBi (Benzimidazole) CK2~300 nM~20 µMATP-CompetitiveResearch Tool
            1-Benzyl-Benzimidazole (6g) Gal-1 / CK2N/A~7.0 µMDual MechanismPre-clinical
            Staurosporine Broad Spectrum<10 nM<0.1 µMPan-KinasePositive Control

            Analysis:

            • CX-4945 remains the gold standard for potency, with single-digit nanomolar enzymatic inhibition.

            • DMAT , a benzimidazole derivative, approaches this potency (40 nM) and offers a cost-effective alternative for in vitro validation.

            • 1-Benzyl derivatives (e.g., 6g) often show lower enzymatic potency but comparable cellular efficacy due to dual-targeting mechanisms (e.g., simultaneous Galectin-1 inhibition) or improved membrane permeability provided by the benzyl lipophilicity.

            Experimental Protocols for Validation

            To validate the efficacy of a this compound derivative in your specific model, follow these self-validating protocols.

            In Vitro Kinase Assay (ADP-Glo™ Method)

            Objective: Determine the IC50 of the compound against recombinant CK2.

            • Preparation: Dilute compound (10 mM DMSO stock) in 1x Kinase Buffer to 4x working concentrations (e.g., 0.1 nM to 10 µM).

            • Enzyme Reaction:

              • Add 2 µL of Compound to 384-well plate.

              • Add 2 µL of Recombinant CK2 enzyme (0.5 ng/well).

              • Incubate 10 min at RT (allows inhibitor binding).

              • Add 4 µL of ATP/Substrate mix (10 µM ATP, 0.2 µg/µL Casein).

              • Incubate 60 min at RT.

            • Detection:

              • Add 8 µL ADP-Glo™ Reagent (depletes unconsumed ATP). Incubate 40 min.

              • Add 16 µL Kinase Detection Reagent (converts ADP to light). Incubate 30 min.

            • Read: Measure luminescence. Normalize to DMSO control (0% inhibition) and No-Enzyme control (100% inhibition).

            Cellular Target Engagement (Western Blot)

            Objective: Confirm inhibition of downstream signaling (Akt pS129).

            • Treatment: Seed MCF-7 or A549 cells. Treat with Inhibitor (1, 5, 10 µM) vs. CX-4945 (5 µM) for 6 hours.

            • Lysis: Lyse in RIPA buffer + Phosphatase Inhibitor Cocktail.

            • Blotting:

              • Primary Antibody: Anti-Phospho-Akt (Ser129) – Specific marker for CK2 activity.

              • Control Antibody: Anti-Total Akt and Anti-GAPDH.

            • Validation: A successful hit will show dose-dependent reduction in pS129 signal without reducing Total Akt levels.

            Experimental Workflow Diagram

            Workflow Compound_Select 1. Compound Selection (this compound derivative) Enzyme_Assay 2. In Vitro Kinase Assay (ADP-Glo / 33P-ATP) Compound_Select->Enzyme_Assay Determine Potency Cell_Assay 3. Cell Viability Assay (MTT / CellTiter-Glo) Enzyme_Assay->Cell_Assay If IC50 < 1 µM Western 4. Mechanistic Validation (WB: pAkt S129) Cell_Assay->Western Confirm Target Engagement Data_Analysis 5. IC50 Calculation & Selectivity Profiling Western->Data_Analysis Synthesize Data

            Figure 2: Step-by-step validation workflow for benzimidazole kinase inhibitors.

            References

            • Pagano, M. A., et al. (2004).[1] "2-Dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole: a novel powerful and selective inhibitor of protein kinase CK2."[1][2][3] Biochemical and Biophysical Research Communications. Link

            • Siddiqui-Jain, A., et al. (2010). "CX-4945, an orally bioavailable selective inhibitor of protein kinase CK2, inhibits prosurvival and angiogenic signaling and exhibits antitumor efficacy." Cancer Research. Link

            • Goud, N. S., et al. (2019).[4] "Synthesis of 1-Benzyl-1H-benzimidazoles as Galectin-1 mediated anticancer agents." Bioorganic Chemistry. Link

            • Bretner, M., et al. (2008).[2][3] "New inhibitors of protein kinase CK2, analogues of benzimidazole and benzotriazole."[2][3] Molecular and Cellular Biochemistry. Link

            • Ali, A. M., et al. (2022). "Benzimidazole-based protein kinase inhibitors: Current perspectives in targeted cancer therapy." Chemical Biology & Drug Design. Link

            Sources

            Structural & Electronic Profiling: A Cross-Validation Guide for 1-Benzyl-1H-benzimidazole

            Author: BenchChem Technical Support Team. Date: February 2026

            Executive Summary & Strategic Utility

            1-Benzyl-1H-benzimidazole (CAS: 4981-92-4) represents a "privileged scaffold" in medicinal chemistry, serving as a critical pharmacophore for anticancer (specifically Galectin-1 inhibition), antimicrobial, and antiparasitic agents. Unlike its parent compound, benzimidazole, the N-benzylation at position 1 introduces significant lipophilicity and alters the electronic distribution of the imidazole ring, necessitating rigorous cross-validation between experimental observation and computational prediction to ensure successful derivative design.

            This guide outlines a self-validating workflow to cross-reference X-ray Diffraction (XRD) and NMR spectroscopy data against Density Functional Theory (DFT) models. By establishing this baseline, researchers can confidently predict the behavior of more complex derivatives.

            Comparative Analysis: Product vs. Structural Alternatives

            For drug development professionals, selecting the correct starting scaffold is vital. The table below objectively compares this compound against its primary structural "alternatives": the parent scaffold (Benzimidazole) and its regioisomer (2-Benzyl-1H-benzimidazole).

            FeatureThis compound (Subject)Benzimidazole (Parent)2-Benzyl-1H-benzimidazole (Isomer)
            Structure N-substituted (N1 site blocked).N-unsubstituted (Amphoteric).C2-substituted (NH free).
            Lipophilicity (LogP) High (~2.8 - 3.1) . Excellent membrane permeability.Low (~1.3 - 1.5). Water soluble.Moderate to High.
            H-Bonding Acceptor only (N3). No H-bond donor.Donor (NH) & Acceptor (N3).Donor (NH) & Acceptor (N3).
            Electronic Nature Benzyl group acts as weak electron donor/steric bulk.Aromatic, planar, high resonance stability.Benzyl at C2 allows rotation; steric clash different.
            Key Application Galectin-1 Inhibitors , kinase inhibition scaffolds.General antifungal/anthelmintic core.Opioid receptor modulation (Nitazene analogs).
            Crystallography Benzyl ring twisted ~86° relative to benzimidazole plane.Planar packing dominated by N-H...N H-bonds.Planar or twisted depending on polymorph.

            Critical Insight: The N-benzyl group eliminates the NH donor capability, forcing the molecule to interact primarily via

            
            -
            
            
            
            stacking and hydrophobic interactions, which is distinct from the H-bond-driven binding of the parent benzimidazole.

            Experimental Validation Protocols

            To ensure data integrity, the following protocols must be treated as a coupled system: synthesis provides the artifact, and characterization provides the validation metrics for the computational model.

            Protocol A: Synthesis & Purification (The Artifact)
            • Reaction Type:

              
               Nucleophilic Substitution (N-Alkylation).
              
            • Reagents: Benzimidazole (1.0 eq), Benzyl Chloride (1.1 eq),

              
               (Base), DMF or Acetone (Solvent).
              
            • Procedure:

              • Dissolve benzimidazole in DMF. Add

                
                 and stir for 30 min to deprotonate the NH (forming the benzimidazolide anion).
                
              • Add benzyl chloride dropwise. Reflux at 80°C for 4-6 hours.

              • Workup: Pour into ice water. The product precipitates as a solid (unlike the water-soluble starting material).

              • Purification: Recrystallization from Ethanol/Water or Methanol.

            Protocol B: Structural Characterization (The Benchmark)
            • X-Ray Diffraction (XRD):

              • Goal: Determine exact bond lengths and the critical dihedral angle.

              • Key Benchmark: The benzimidazole ring should be planar (RMS deviation < 0.03 Å).[1][2] The benzyl ring should be almost perpendicular to the benzimidazole plane (Dihedral angle

                
                ).
                
            • NMR Spectroscopy (

              
              ): 
              
              • Diagnostic Signal: The methylene (

                
                ) protons of the benzyl group appear as a sharp singlet around 
                
                
                
                5.4 - 5.5 ppm
                . A shift significantly upfield indicates incomplete alkylation or impurities.

            Computational Cross-Validation (DFT)

            Use this workflow to validate your theoretical parameters before modeling complex derivatives.

            Methodology
            • Software: Gaussian 09/16 or ORCA.

            • Functional/Basis Set: B3LYP/6-311G(d,p) (Standard for organic heterocyclic systems).

            • Solvation Model: IEFPCM (Solvent: DMSO or Methanol to match experimental UV/NMR solvents).

            Validation Checkpoints (The "Handshake")

            Compare your calculated values (Calc) with the experimental values (Exp) derived from Protocol B.

            ParameterExperimental Benchmark (Exp)Computational Target (Calc)Acceptance Criteria
            Bond Length (
            
            
            )
            ~1.30 - 1.32 Å~1.31 Å
            
            
            Å
            Dihedral Angle
            
            
            (Benzimidazole vs Benzyl)
            
            
            Qualitatively Perpendicular
            HOMO-LUMO Gap Derived from UV-Vis edge (~4.5 eV)~4.0 - 4.8 eV (B3LYP)Trend Consistency
            IR
            
            
            Stretch
            ~1610 - 1620
            
            
            ~1650
            
            
            (Unscaled)
            Scale factor ~0.961

            Visualizing the Workflow

            The following diagram illustrates the iterative loop required to certify the scaffold's data integrity.

            ValidationWorkflow Start Start: Scaffold Selection Synth Synthesis (N-Alkylation) Start->Synth Comp Comp. Modeling (DFT: B3LYP/6-311G**) Start->Comp Exp Exp. Characterization (XRD, NMR, UV-Vis) Synth->Exp Yields Artifact Compare Cross-Validation (RMSD & Correlations) Exp->Compare Input: Exp Data Comp->Compare Input: Calc Data Decision Decision Node: Is Error < 5%? Compare->Decision Decision->Comp No (Refine Basis Set) Application Application: Drug Design / Docking Decision->Application Yes (Valid)

            Figure 1: The "Twin-Engine" validation workflow. Experimental data (Green) and Computational data (Red) must converge at the Cross-Validation node (Yellow) before the model is deemed safe for predictive drug design.

            Electronic Profile & Reactivity (FMO Analysis)

            Understanding the Frontier Molecular Orbitals (FMO) is crucial for predicting how this scaffold interacts with biological targets (e.g., Galectin-1).

            • HOMO (Highest Occupied Molecular Orbital): Localized primarily on the benzimidazole ring .[3] This region acts as the electron donor (nucleophile) in interactions.

            • LUMO (Lowest Unoccupied Molecular Orbital): Delocalized over the benzimidazole and the benzyl ring. This region accepts electrons.[3][4]

            • The Gap: The energy gap (

              
              ) for benzimidazole derivatives typically ranges from 4.0 to 5.0 eV . A lower gap implies higher chemical reactivity (softer molecule), making it more susceptible to metabolic oxidation by CYP450 enzymes.
              

            FMO_Interaction HOMO HOMO (Benzimidazole Ring) Electron Donor Target Biological Target (e.g., Galectin-1) HOMO->Target Pi-Stacking / Charge Transfer LUMO LUMO (Delocalized) Electron Acceptor Target->LUMO Back-bonding (Rare)

            Figure 2: Simplified FMO interaction map. The HOMO location on the benzimidazole core dictates the primary pi-stacking interactions with protein residues (e.g., Tryptophan).

            References

            • Lei, G., & Zhou, L. (2009).[1] this compound.[1][4][5][6][7][8] Acta Crystallographica Section E: Structure Reports Online, 65(10), o2613.

              • Key Data: Provides the definitive X-ray crystal structure and geometric parameters (dihedral angles)
            • Alvala, M., et al. (2019). Synthesis of 1-benzyl-1H-benzimidazoles as galectin-1 mediated anticancer agents. Bioorganic Chemistry, 89, 103016.

              • Key Data: Validates the biological utility and synthesis protocols of the scaffold.
            • BenchChem. (n.d.). This compound: Structure and Applications.

              • Key Data: General physicochemical properties and industrial applications.[4]

            • Al-Sawaff, Z. H., et al. (2020).[3][9] Quantum Chemical Study on Two Benzimidazole Derivatives. Journal of Amasya University the Institute of Sciences and Technology.

              • Key Data: Establishes the DFT methodology (B3LYP/6-311G**) and FMO analysis standards for this class of compounds.

            Sources

            Validating Molecular Docking of 1-Benzyl-1H-benzimidazole: From In Silico Prediction to In Vitro Reality

            Author: BenchChem Technical Support Team. Date: February 2026

            Executive Summary

            Molecular docking is a hypothesis generator, not a proof of concept. For the privileged scaffold 1-Benzyl-1H-benzimidazole , computational predictions often suggest high affinity for targets like FtsZ (bacterial division), Cholinesterases (neurodegeneration), and EGFR (cancer). However, a high docking score (negative

            
            ) does not guarantee biological efficacy.
            

            This guide bridges the gap between the "virtual" and the "real." We objectively compare the in silico predictions of this compound derivatives against actual in vitro experimental data, providing the rigorous protocols required to validate these computational models.

            Part 1: The Validation Workflow (The "Proof")

            To validate a docking result, one must prove that the molecule not only fits the pocket but also exerts the predicted functional effect. The following workflow outlines the industry-standard path for validating benzimidazole scaffolds.

            Diagram 1: The Integrated Validation Pipeline

            This flowchart illustrates the critical decision gates moving from computational docking to wet-lab confirmation.

            ValidationPipeline Start In Silico: this compound (High Docking Score <-7.0 kcal/mol) Synthesis Chemical Synthesis & Characterization (NMR, MS, HPLC >95% Purity) Start->Synthesis Solubility Solubility Check (DMSO/Buffer Stability) Synthesis->Solubility BiochemAssay Primary In Vitro Assay (Enzymatic IC50 / Ki) Solubility->BiochemAssay Decision Is IC50 < 10 µM? BiochemAssay->Decision Biophys Biophysical Confirmation (SPR or TSA/DSF) Decision->Biophys Yes Review Re-evaluate Docking Pose (Check solvation/entropy) Decision->Review No Cellular Cell-Based Assay (MTT / MIC / Zone of Inhibition) Biophys->Cellular

            Caption: A stepwise decision tree for validating benzimidazole docking results. Success at the enzymatic stage (Yellow) triggers biophysical confirmation (Green).

            Part 2: Comparative Performance Data

            We analyzed specific case studies where this compound derivatives were docked and subsequently tested against standard inhibitors.

            Case Study A: Antimicrobial Activity (Target: FtsZ)

            Benzimidazoles are known to inhibit FtsZ (filamenting temperature-sensitive mutant Z), a protein crucial for bacterial cell division.[1]

            The Comparison:

            • Candidate: 1-Benzyl-2-substituted-benzimidazole derivatives.

            • Standard: Albendazole (Anthelmintic/Antimicrobial standard).[2]

            • Target: Mycobacterium tuberculosis FtsZ (PDB ID: 2Q1Y).[1]

            MetricThis compound Derivative (Lead)Albendazole (Standard)Interpretation
            Docking Score (AutoDock Vina) -9.6 kcal/mol -7.0 kcal/molThe benzyl derivative shows tighter theoretical binding than the standard.
            Key Interactions (In Silico) H-bonds with Arg140;
            
            
            -
            
            
            stacking with Phe137
            H-bonds with Arg140The benzyl group provides additional hydrophobic anchoring (
            
            
            -stacking).
            In Vitro MIC (M. tb) 2.0 - 4.0 µg/mL > 8.0 µg/mLValidated: The superior docking score translated to higher biological potency.
            Cytotoxicity (Vero Cells) IC50 > 200 µMIC50 > 50 µMThe derivative is safer (higher selectivity index) than the standard.

            Data Source: Synthesized from recent benzimidazole-FtsZ inhibition studies [1, 2].

            Case Study B: Cholinesterase Inhibition (Target: AChE)

            For neurodegenerative applications, the benzimidazole core is often validated against Acetylcholinesterase (AChE).[3]

            The Comparison:

            • Candidate: 1-Benzyl-benzimidazole-5-carboxylate derivative (Compound 5IIc).[4]

            • Standard: Donepezil (FDA-approved AChE inhibitor).

            Metric1-Benzyl-benzimidazole LeadDonepezil (Standard)Interpretation
            Binding Energy -10.37 kcal/mol-11.2 kcal/molCandidate has slightly lower affinity than the gold standard but is competitive.
            In Vitro IC50 (AChE) 5.12 µM 0.067 µMValidated: The docking score predicted activity, though the nanomolar potency of Donepezil remains superior.
            Selectivity (AChE vs BChE) High Selectivity for BChEMixedThe benzyl derivative shows a unique selectivity profile useful for specific AD stages.

            Data Source: Derived from structure-activity relationship studies on benzimidazole cholinesterase inhibitors [3, 4].[5]

            Part 3: Experimental Protocols for Validation

            To replicate these results, you must use self-validating protocols. The following methodologies are designed to minimize false positives (e.g., aggregation-based inhibition).

            Protocol 1: The Modified Ellman’s Assay (AChE Inhibition)

            Purpose: To quantify the inhibitory capability of the molecule against Acetylcholinesterase.

            Reagents:

            • Buffer: 0.1 M Phosphate buffer (pH 8.0).

            • Substrate: Acetylthiocholine iodide (ATChI, 0.5 mM).

            • Reagent: 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB, 0.3 mM).

            • Enzyme: Electric eel AChE (0.03 U/mL).

            Step-by-Step Methodology:

            • Preparation: Dissolve this compound in 100% DMSO. Dilute in buffer to ensure final DMSO concentration is <1% (Benzimidazoles can precipitate; verify clarity).

            • Incubation: In a 96-well plate, add:

              • 140 µL Phosphate buffer

              • 20 µL Enzyme solution

              • 20 µL Test Compound (various concentrations)

              • Incubate at 25°C for 10 minutes. (This allows the inhibitor to access the active site).

            • Reaction Trigger: Add 10 µL of DTNB and 10 µL of ATChI.

            • Measurement: Monitor absorbance at 412 nm immediately for 5 minutes (kinetic mode) using a microplate reader.

            • Calculation: Calculate the slope (rate of reaction). Determine % Inhibition:

              
              
              
            • Validation Check: Run a "No Enzyme" control to ensure the benzimidazole does not react directly with DTNB (a common false positive source).

            Protocol 2: FtsZ Polymerization Assay (Light Scattering)

            Purpose: To confirm the molecule inhibits the physical assembly of the Z-ring, validating the mechanism predicted by docking.

            Step-by-Step Methodology:

            • Protein Prep: Purify recombinant FtsZ in 50 mM HEPES (pH 7.2), 5 mM MgCl2.

            • Baseline: Place FtsZ (5 µM) in a fluorescence cuvette. Measure 90° light scattering (Excitation/Emission both at 600 nm) to establish a baseline.

            • Compound Addition: Add this compound (10-50 µM) and incubate for 5 minutes.

            • Activation: Add GTP (1 mM) to trigger polymerization.

            • Monitoring: Record the increase in light scattering for 20 minutes.

              • Result: A validated inhibitor will show a flattened slope compared to the vehicle control (DMSO), indicating failure to polymerize.

            Part 4: Mechanistic Logic & Troubleshooting

            Why Docking Fails (and How to Fix It)

            If your this compound derivative shows a docking score of -9.0 kcal/mol but an IC50 > 100 µM, consider the "Hidden Variables" :

            • Solvation Effects: The benzyl ring is highly hydrophobic. AutoDock Vina approximates desolvation penalties. In reality, the energy required to strip water off the benzyl ring might exceed the binding energy gain.

              • Solution: Run a Molecular Dynamics (MD) simulation (100 ns) to check water bridge stability.

            • Protomeric States: The N1-benzyl substitution fixes the tautomer, but the N3 nitrogen can be protonated. Ensure your docking grid pH matches the assay buffer (usually pH 7.4 or 8.0).

            Diagram 2: Mechanism of Action (FtsZ Inhibition)

            This diagram visualizes the specific pathway validated by the protocols above.

            MOA Ligand This compound Target FtsZ Monomer (Inter-domain Cleft) Ligand->Target Hydrophobic Binding (Val/Leu residues) Complex Ligand-FtsZ Complex Target->Complex Process GTP Hydrolysis Complex->Process Inhibits Result Filament Assembly BLOCKED Process->Result CellEffect Bacterial Cell Death (Septum Failure) Result->CellEffect

            Caption: Mechanism of Action. The ligand binds the inter-domain cleft of FtsZ, preventing the GTP-dependent polymerization required for cell division.

            References

            • Design, synthesis and biological evaluation of 1-benzyl-2-substituted benzimidazoles. Source:European Journal of Medicinal Chemistry. Context: Establishes the core structure-activity relationship (SAR) for antimicrobial activity. (Representative URL)

            • Molecular docking and pharmacokinetics of benzimidazole-based FtsZ inhibitors for tuberculosis. Source:Scientific Reports (Nature), 2025. Context: Provides the specific docking scores (-9.6 kcal/mol) and ADME profiles cited in Case Study A.

            • Synthesis, Molecular Docking, and Biological Evaluation of Benzimidazole Derivatives as Selective Butyrylcholinesterase Inhibitors. Source:Combinatorial Chemistry & High Throughput Screening, 2021. Context: Source of the AChE/BChE IC50 data and comparison with Donepezil.

            • Benzimidazole Derivatives in Identifying Novel Acetylcholinesterase Inhibitors. Source:Physical Chemistry Research, 2021. Context: Validates the correlation between docking scores and enzymatic inhibition.

            • Benzamide Derivatives Targeting the Cell Division Protein FtsZ. Source:Molecules (MDPI). Context: Detailed methodology for the FtsZ polymerization light scattering assay.

            Sources

            comparative study of different catalysts for 1-Benzyl-1H-benzimidazole synthesis

            [1][2]

            Executive Summary & Strategic Overview

            The synthesis of 1-Benzyl-1H-benzimidazole and its derivatives is a cornerstone in the development of antiparasitic, antiviral, and anticancer therapeutics. For the process chemist, the selection of a catalytic system is not merely about yield—it is about selectivity, scalability, and atom economy .

            This guide distinguishes between the two primary synthetic pathways, each requiring distinct catalytic strategies:

            • Route A: Direct Catalytic N-Alkylation (Target: The parent this compound).

            • Route B: One-Pot Oxidative Condensation (Target: 1-Benzyl-2-substituted-benzimidazoles).

            While Route A is the standard for the unsubstituted parent compound, Route B is the preferred catalytic method for generating library diversity (1,2-disubstituted scaffolds) directly from simple precursors (aldehydes + diamines). This guide compares the performance of Phase Transfer Catalysts (PTC), Lewis Acids, and Nanocatalysts across these workflows.

            Mechanistic Causality & Catalyst Selection

            Route A: Phase-Transfer Catalysis (PTC) for N-Alkylation

            The direct alkylation of benzimidazole with benzyl chloride is an

            Phase Transfer Catalysis (PTC)
            
            
            • Mechanism: The quaternary ammonium catalyst transports the benzimidazolide anion from the solid/aqueous interface into the organic phase, increasing its nucleophilicity and reaction rate with benzyl chloride.

            Route B: Lewis Acid-Mediated Selectivity (Condensation)

            In the condensation of o-phenylenediamine (OPD) with benzaldehyde, the reaction can bifurcate.

            • Path 1: Formation of 2-phenylbenzimidazole (Mono-substituted).[1][2][3]

            • Path 2: Formation of 1-benzyl-2-phenylbenzimidazole (Disubstituted).[1][3] Specific Lewis acids, particularly Lanthanides like Erbium(III) Triflate , selectively activate the intermediate imine, promoting the attack of a second aldehyde molecule to favor Path 2 .

            ReactionPathwayscluster_0Route A: N-Alkylationcluster_1Route B: CondensationBZIBenzimidazolePTCCatalyst: TBAB(Phase Transfer)BZI->PTCBnClBenzyl ChlorideBnCl->PTCProdAThis compound(Parent)PTC->ProdA S_N2 OPDo-PhenylenediamineIntMono-ImineIntermediateOPD->IntAldBenzaldehydeAld->IntLACatalyst: Er(OTf)3(Lewis Acid)ProdB1-Benzyl-2-phenyl-benzimidazoleLA->ProdB SelectiveActivationInt->LA

            Figure 1: Mechanistic bifurcation between Direct N-Alkylation and Oxidative Condensation pathways.

            Comparative Analysis of Catalysts

            Catalysts for N-Alkylation (Route A)

            Target: this compound (CAS: 4981-92-4)

            Catalyst ClassSpecific CatalystSolvent SystemYieldTimeProsCons
            Phase Transfer TBAB (Tetrabutylammonium bromide)MeCN / K₂CO₃92-96% 2-4 hMild base, no anhydrous conditions needed, high yield.Catalyst removal requires aqueous wash.
            Phase Transfer TEBA (Triethylbenzylammonium chloride)Toluene / NaOH (aq)85-90%4-6 hCheaper than TBAB.Slightly lower lipophilicity reduces rate vs TBAB.
            Metal Oxide CuO Nanoparticles Ethanol88%6 hRecyclable heterogeneous catalyst.Requires synthesis of nanoparticles; slower than PTC.
            Base (Control) None (NaH)DMF / THF85-95%12 hStandard method.Hazardous (H₂ gas), requires dry solvents, strict inert atm.

            Verdict: TBAB is the superior choice for process simplicity and safety, eliminating the need for hazardous hydrides and dry solvents.

            Catalysts for One-Pot Condensation (Route B)

            Target: 1-Benzyl-2-phenyl-1H-benzimidazole (Scaffold Construction)

            Catalyst ClassSpecific CatalystConditionsYieldSelectivity (1,2-disubst.)Reusability
            Lanthanide Er(OTf)₃ (Erbium Triflate)Water/EtOH, RT91% High Moderate
            Nanoparticle ZnO NPs Ethanol, 70°C94%ModerateHigh (5 cycles)
            Magnetic Fe₃O₄@SiO₂ Solvent-free90%ModerateHigh (Magnetic sep.)
            Homogeneous Acid H₃PO₄ Methanol, Reflux89%Low (Mixed products)Low

            Verdict: Er(OTf)₃ offers the highest selectivity for the 1-benzyl derivative in aqueous media. ZnO NPs are the best choice for green, scalable synthesis due to recyclability.

            Detailed Experimental Protocols

            Protocol A: PTC-Catalyzed Synthesis of this compound

            Best for: Synthesis of the parent core without C2 substitution.

            Materials:

            • Benzimidazole (1.18 g, 10 mmol)

            • Benzyl Chloride (1.39 g, 11 mmol)

            • Potassium Carbonate (

              
              , 2.76 g, 20 mmol)
              
            • Catalyst: Tetrabutylammonium bromide (TBAB, 0.32 g, 1 mmol, 10 mol%)

            • Solvent: Acetonitrile (MeCN, 20 mL)

            Step-by-Step Workflow:

            • Charge: In a 50 mL round-bottom flask, suspend Benzimidazole and

              
               in MeCN.
              
            • Catalyst Addition: Add TBAB in one portion. Stir for 10 minutes at room temperature.

            • Alkylation: Add Benzyl Chloride dropwise over 5 minutes.

            • Reaction: Heat the mixture to reflux (approx. 80-82°C) for 3 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1).

            • Work-up: Filter the hot reaction mixture to remove inorganic salts (

              
              , excess 
              
              
              ).
            • Isolation: Evaporate the filtrate under reduced pressure. The residue is dissolved in

              
               (20 mL) and washed with water (2 x 10 mL) to remove traces of TBAB.
              
            • Purification: Dry organic layer over

              
              , concentrate, and recrystallize from ethanol/water.
              
              • Expected Yield: ~92-95%

              • Appearance: White/Off-white crystals.

            Protocol B: Erbium(III)-Catalyzed Selective Synthesis

            Best for: One-pot synthesis of 1-benzyl-2-phenyl-1H-benzimidazole.[1]

            Materials:

            • o-Phenylenediamine (1.08 g, 10 mmol)

            • Benzaldehyde (2.12 g, 20 mmol) - Note: 2 equivalents required for 1,2-disubstitution.

            • Catalyst: Er(OTf)₃ (0.6 g, 1 mmol, 10 mol%)

            • Solvent: Water:Ethanol (1:1, 10 mL)

            Step-by-Step Workflow:

            • Mixing: Dissolve o-phenylenediamine in the Water:Ethanol mixture.

            • Activation: Add Er(OTf)₃ and stir for 2 minutes.

            • Addition: Add Benzaldehyde rapidly.

            • Reaction: Stir vigorously at room temperature for 15–30 minutes. The product typically precipitates out.

            • Filtration: Filter the solid precipitate.

            • Purification: Wash the solid with cold water (to remove catalyst) and cold ethanol. Recrystallize from hot ethanol.

              • Note: The filtrate containing Er(OTf)₃ can be concentrated and reused, though activity decreases slightly after 3 cycles.

              • Expected Yield: ~88-91%

            Experimental Workflow Diagram

            WorkflowStartStart: Select TargetDecisionTarget Structure?Start->DecisionRouteARoute A: Parent Core(this compound)Decision->RouteA No C2 Subst. RouteBRoute B: 1,2-Disubstituted(1-Benzyl-2-phenyl...)Decision->RouteB C2 Phenyl StepA1Mix Benzimidazole + K2CO3Solvent: MeCNRouteA->StepA1StepB1Mix OPD + Benzaldehyde (1:2)Solvent: H2O/EtOHRouteB->StepB1StepA2Add Catalyst: TBAB (10 mol%)Add Benzyl ChlorideStepA1->StepA2StepA3Reflux 3hStepA2->StepA3StepA4Filter Salts -> Evaporate -> WashStepA3->StepA4EndPure ProductStepA4->EndStepB2Add Catalyst: Er(OTf)3 (10 mol%)StepB1->StepB2StepB3Stir RT 15-30 minStepB2->StepB3StepB4Filter Precipitate -> RecrystallizeStepB3->StepB4StepB4->End

            Figure 2: Decision tree and workflow for catalytic synthesis based on target structure.

            References

            • ResearchGate. (2022). The Nano-Based Catalyst for the Synthesis of Benzimidazoles.[4][5] Retrieved from [Link]

            • Beilstein Journal of Organic Chemistry. (2016). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives: The role of Er(OTf)3.[1][6] Retrieved from [Link]

            • MDPI. (2023).[7] Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs. Retrieved from [Link]

            • NIH/PubMed. (2023). Facile and efficient one-pot synthesis of benzimidazoles using lanthanum chloride.[8] Retrieved from [Link][3]

            assessing the selectivity of 1-Benzyl-1H-benzimidazole for specific biological targets

            Author: BenchChem Technical Support Team. Date: February 2026

            The following guide provides an in-depth technical assessment of 1-Benzyl-1H-benzimidazole and its derivatives.

            Editorial Note: This guide distinguishes between the 1-benzyl scaffold (primarily investigated for oncology and antiparasitic applications) and the structurally isomeric 2-benzyl scaffold (associated with "nitazene" opioids). This distinction is critical for safety and scientific accuracy.

            Executive Summary & Structural Distinction[1][2]

            This compound is a privileged heterocyclic scaffold in medicinal chemistry. Unlike its 2-benzyl isomer (the core of potent "nitazene" opioids), the 1-benzyl variant is primarily characterized by its ability to inhibit Galectin-1 (Gal-1) and Tubulin polymerization .

            The selectivity of this scaffold is not inherent to the unsubstituted parent compound but is driven by specific substitutions at the C-2 and C-5/6 positions. The parent compound serves as a hydrophobic anchor, utilizing

            
            -
            
            
            
            stacking interactions to dock into target pockets.
            Structural Isomerism & Safety Alert

            Researchers must rigorously distinguish between the two benzyl isomers to avoid off-target toxicity or unintended opioid activity.

            Isomerism cluster_0 Target Scaffold: this compound cluster_1 Excluded Isomer: 2-Benzyl-1H-benzimidazole OneBenzyl This compound (Benzyl group at N-1) Targets: Galectin-1 Tubulin Kinases TwoBenzyl 2-Benzyl-1H-benzimidazole (Benzyl group at C-2) Targets: Mu-Opioid Receptor (Nitazene Core) OneBenzyl->TwoBenzyl Structural Isomers (Distinct Pharmacology)

            Figure 1: Structural and pharmacological distinction between 1-benzyl and 2-benzyl benzimidazole scaffolds.

            Primary Biological Targets & Selectivity Profile[1]

            Target A: Galectin-1 (Gal-1)

            Galectin-1 is a

            
            -galactoside-binding protein overexpressed in tumor microenvironments, driving angiogenesis and immune escape. This compound derivatives mimic the carbohydrate structure, occupying the carbohydrate-recognition domain (CRD).
            
            • Mechanism: Competitive inhibition of the Gal-1/glycan interaction.

            • Key Derivative: Compound 6g (4-(1-benzyl-5-chloro-1H-benzo[d]imidazol-2-yl)-N-(4-hydroxyphenyl) benzamide).[1]

            • Selectivity: High specificity for Gal-1 over Gal-3 when optimized with C-2 amides.

            Target B: Tubulin Polymerization

            The benzimidazole core is a classic tubulin binder (colchicine site). 1-Benzyl derivatives destabilize microtubules, leading to G2/M cell cycle arrest.

            • Mechanism: Binding to the colchicine site of

              
              -tubulin, preventing dimerization with 
              
              
              
              -tubulin.
            • Key Derivative: Compound 12b (1-benzyl-2-aryl-benzimidazole analogue).

            • Selectivity: Preferential toxicity towards rapidly dividing cancer cells (e.g., MCF-7, HeLa) vs. normal fibroblasts.

            Off-Target Liability: CYP450 Inhibition

            The imidazole nitrogen (N-3) can coordinate with the heme iron of Cytochrome P450 enzymes, leading to metabolic inhibition.

            • Risk: 1-benzyl scaffolds may act as mechanism-based inhibitors (MBIs) of CYP1A2 and CYP2E1.

            • Mitigation: Substitution at the C-2 position creates steric hindrance, reducing heme coordination affinity.

            Comparative Performance Analysis

            The following table contrasts the performance of optimized this compound derivatives against industry standards.

            Metric1-Benzyl Derivative (Comp 6g/12b)OTX008 (Gal-1 Standard)Colchicine (Tubulin Standard)Interpretation
            Gal-1 IC50 7.01 µM (Comp 6g)~45 µMN/A1-Benzyl derivatives can achieve superior potency to early Gal-1 allosteric inhibitors.
            Tubulin IC50 50 nM (Comp 12b)N/A~10-100 nMPotency is comparable to Colchicine, with potentially lower systemic toxicity.
            Selectivity Index >50 (Tumor vs. Normal)ModerateLow (High Toxicity)1-Benzyl scaffold offers a wider therapeutic window than classic antimitotics.[2]
            Solubility Moderate (Lipophilic)LowHighFormulation may require liposomal delivery or salt formation.[2]
            CYP Inhibition Potential Liability (Ki ~1-10 µM)LowLowRequires screening; C-2 substitution is mandatory to minimize CYP interaction.

            Experimental Protocols for Selectivity Assessment

            To validate the selectivity of a this compound candidate, the following "Self-Validating" protocols are recommended.

            Protocol A: Tubulin Polymerization Inhibition Assay

            Objective: Quantify the IC50 of the compound against purified tubulin.

            • Reagents: Purified porcine brain tubulin (>99%), GTP (1 mM), PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).

            • Preparation: Dilute this compound test compound in DMSO to 100x final concentration.

            • Reaction:

              • Mix tubulin (2 mg/mL) with PEM buffer and GTP on ice.[2]

              • Add test compound (0.1 - 10 µM) or Vehicle (DMSO).

              • Transfer to a pre-warmed (37°C) 96-well plate.

            • Detection: Monitor absorbance at 340 nm every 30 seconds for 60 minutes.

            • Validation:

              • Positive Control: Colchicine (5 µM) must show <10% polymerization.[2]

              • Negative Control: DMSO only must show characteristic sigmoidal polymerization curve.

              • Causality: A decrease in Vmax and plateau height confirms inhibition of assembly, not just aggregation.

            Protocol B: Surface Plasmon Resonance (SPR) for Galectin-1 Binding

            Objective: Determine the dissociation constant (

            
            ) and confirm direct binding to the CRD.
            
            • Chip Preparation: Immobilize Recombinant Human Galectin-1 on a CM5 sensor chip using amine coupling.

            • Running Buffer: HBS-EP+ (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% P20, pH 7.4).

            • Injection:

              • Inject analyte (1-benzyl derivative) at 5 concentrations (e.g., 0.1 µM to 10 µM).

              • Flow rate: 30 µL/min.[2] Contact time: 60s.[2][3] Dissociation time: 120s.

            • Reference: Use a flow cell with BSA or deactivated surface to subtract non-specific binding.[2]

            • Validation:

              • Stoichiometry: Fit data to a 1:1 Langmuir binding model.[2]

              • Competition: Inject Lactose (native ligand) to confirm displacement; if the compound does not compete with lactose, it is not binding the CRD.

            Mechanism of Action Visualization

            The following diagram illustrates the dual-pathway potential of the this compound scaffold in an oncology context.

            MOA cluster_Gal1 Pathway A: Galectin-1 Inhibition cluster_Tubulin Pathway B: Tubulin Destabilization Compound This compound Derivative Gal1 Galectin-1 (Extracellular) Compound->Gal1 Competitive Binding Tubulin Beta-Tubulin (Colchicine Site) Compound->Tubulin High Affinity Binding TCell T-Cell Apoptosis (Immune Evasion) Gal1->TCell Promotes Angio Angiogenesis (VEGF signaling) Gal1->Angio Promotes Block1 Restored Immune Surveillance Gal1->Block1 Inhibition Block2 Reduced Tumor Vascularization Gal1->Block2 Inhibition Polymer Microtubule Polymerization Tubulin->Polymer Inhibits Mitosis Mitotic Spindle Formation Polymer->Mitosis Required for Arrest G2/M Cell Cycle Arrest Mitosis->Arrest Failure leads to

            Figure 2: Dual mechanism of action: Galectin-1 blockade (immunomodulation) and Tubulin inhibition (cytotoxicity).

            References

            • Alvala, M., et al. (2019). "Synthesis of 1-benzyl-1H-benzimidazoles as galectin-1 mediated anticancer agents."[1] Bioorganic Chemistry. Link

            • Wang, Z., et al. (2021). "Discovery of Novel Benzimidazole and Indazole Analogues as Tubulin Polymerization Inhibitors with Potent Anticancer Activities."[4][5] Journal of Medicinal Chemistry. Link[4][5]

            • Vandeputte, M. M., et al. (2021). "Synthesis, Chemical Characterization, and μ-Opioid Receptor Activity Assessment of the Emerging Group of 'Nitazene' 2-Benzylbenzimidazole Synthetic Opioids." ACS Chemical Neuroscience.[2] Link (Cited for structural distinction).

            • Pantaleeva, D., et al. (2021). "1H-benzimidazole-2-yl hydrazones as tubulin-targeting agents." Chemico-Biological Interactions. Link

            • Correia, M. A., et al. (2010). "Inhibition of Cytochrome P450 Enzymes." Principles of Drug Metabolism. (General reference for benzimidazole CYP inhibition mechanisms).

            Sources

            Safety Operating Guide

            A Senior Application Scientist's Guide to the Proper Disposal of 1-Benzyl-1H-benzimidazole

            Author: BenchChem Technical Support Team. Date: February 2026

            As researchers and scientists dedicated to advancing drug development, our work with novel chemical entities like 1-Benzyl-1H-benzimidazole demands the highest standards of safety and environmental stewardship. This compound, a member of the versatile benzimidazole class of heterocycles, is explored for a range of biological activities, including potential anticancer applications.[1][2] The integrity of our research is intrinsically linked to the responsible management of the entire chemical lifecycle, from synthesis to disposal.

            This guide provides a direct, procedural framework for the proper disposal of this compound. It moves beyond a simple checklist to explain the causality behind each step, ensuring that our safety protocols are robust, self-validating, and grounded in established regulatory principles.

            Hazard Identification and Foundational Safety

            Before any disposal procedure can begin, a thorough understanding of the compound's hazard profile is essential. This knowledge forms the basis for all handling and disposal decisions. This compound is not a benign substance; its specific hazards necessitate its classification as a chemical waste that requires professional handling.

            According to its Safety Data Sheet (SDS), the primary hazards are significant.[3] It is classified as a skin and eye irritant and may cause respiratory irritation.[3][4] Therefore, under no circumstances should this chemical or its containers be disposed of in general trash or discharged into the sewer system.[5][6]

            Table 1: Hazard Profile of this compound

            Hazard ClassificationCategoryPrecautionary StatementSource
            Skin Corrosion/IrritationCategory 2Causes skin irritation.[3]
            Serious Eye Damage/IrritationCategory 2Causes serious eye irritation.[3]
            Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation.[3][4]

            Personal Protective Equipment (PPE) and Engineering Controls

            The principle of causality dictates that because this compound is an irritant, direct contact must be prevented. This is achieved through a combination of engineering controls and appropriate PPE.

            Engineering Controls: All handling and preparation for disposal of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[7][8] This is the primary line of defense to minimize the risk of inhaling dust or aerosols.

            Personal Protective Equipment (PPE): The following PPE is mandatory when handling this compound waste.

            Table 2: PPE Checklist for Handling this compound Waste

            Body PartProtection RequiredRationale and StandardSource
            Eyes/Face Safety Goggles with Side-ShieldsProtects against splashes and airborne particles. Must conform to EN 166 (EU) or NIOSH (US) standards.[9]
            Hands Chemical-Impermeable GlovesPrevents skin contact and irritation. Gloves should be inspected before use and disposed of as contaminated waste after handling.[8]
            Body Laboratory Coat / Protective ClothingProtects skin and personal clothing from contamination.[3]
            Respiratory NIOSH-approved RespiratorRequired if dust formation is likely or if work is performed outside of a fume hood.[9]

            Step-by-Step Disposal Protocol

            The following protocol provides a systematic approach to ensure that this compound waste is handled safely and in compliance with regulations. The core principle is that all chemical waste must be collected and managed by a licensed hazardous waste disposal service or the institution's Environmental Health & Safety (EHS) department.[5][10]

            Experimental Protocol: Waste Segregation and Containerization
            • Segregate Waste Streams: At the point of generation, separate this compound waste from other laboratory waste. Do not mix it with incompatible chemicals.[11] Keep solid and liquid wastes in separate containers.[11]

              • Solid Waste: Includes surplus or expired solid this compound, contaminated weigh boats, and contaminated PPE.

              • Liquid Waste: Includes solutions containing the compound. Note that halogenated and non-halogenated solvent waste should typically be kept separate.

              • Sharps Waste: Contaminated needles or broken glass must be placed in a designated sharps container.[12]

            • Select Appropriate Containers: Use only containers designated for hazardous chemical waste.[7]

              • The container must be made of a material compatible with the waste.

              • It must have a secure, tight-fitting lid to prevent leaks or spills.[11]

              • Do not overfill containers; a maximum of 90% capacity is recommended to allow for expansion.[10]

            • Label Containers Clearly: Proper labeling is a critical safety and regulatory requirement.

              • Affix a "Hazardous Waste" label to the container.

              • Clearly write the full chemical name: "this compound".

              • Indicate the approximate concentration and quantity.

              • Note the date when the first waste was added to the container.

            • Temporary Storage: Store the sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA).[13]

              • This area should be located at or near the point of generation.

              • Ensure secondary containment (such as a spill tray) is used to capture any potential leaks.[10]

            • Arrange for Final Disposal:

              • Once the container is full or has been in storage for the maximum allowed time (e.g., 90 days in some jurisdictions), contact your institution's EHS office to arrange for pickup.[10][13]

              • The ultimate disposal method will be determined by the licensed waste facility but often involves controlled high-temperature incineration.[8][9]

            Emergency Procedures for Spills and Exposures

            In the event of an accidental release or exposure, immediate and correct action is vital.

            • For Spills:

              • Evacuate non-essential personnel from the immediate area.[14]

              • Wearing the full PPE detailed in Table 2, contain the spill.

              • For solid spills, carefully sweep up the material to avoid creating dust and place it into a labeled hazardous waste container.[7][15]

              • For liquid spills, absorb the material with an inert absorbent like vermiculite or sand, then collect it into a sealed container for disposal.[14]

              • Clean the spill area thoroughly.

            • For Personal Exposure:

              • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

              • Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water. If irritation persists, seek medical attention.[3]

              • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[3]

              • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]

            The Disposal Logic: A Visual Workflow

            To ensure a clear and repeatable process, the disposal workflow for this compound follows a logical sequence from generation to final removal. This process is designed to minimize risk at every stage.

            G Start Waste Generation (this compound) Segregate Step 1: Segregate Waste (Solid, Liquid, Contaminated PPE) Start->Segregate Container Step 2: Use Designated Hazardous Waste Container Segregate->Container Label Step 3: Label Container Correctly ('Hazardous Waste', Name, Date) Container->Label Store Step 4: Store in Satellite Accumulation Area (SAA) Label->Store Contact Step 5: Contact EHS for Pickup Store->Contact Disposal Final Disposal (Licensed Facility) Contact->Disposal

            Sources

            Personal protective equipment for handling 1-Benzyl-1H-benzimidazole

            Author: BenchChem Technical Support Team. Date: February 2026

            Topic: Personal Protective Equipment & Handling Guide for 1-Benzyl-1H-benzimidazole CAS: 4981-92-4 (Primary); Note: Distinct from 1-Benzylimidazole (CAS 4238-71-5)[1]

            Executive Safety Summary

            Role: Senior Application Scientist Context: Drug Development & Synthetic Organic Chemistry[1]

            While commercial Safety Data Sheets (SDS) often classify this compound as "non-hazardous" or a standard irritant, this compound is a critical pharmacophore in medicinal chemistry.[1] It is structurally significant as a precursor in the synthesis of bioactive benzimidazole derivatives, including high-potency opioids (nitazenes) and antimicrobial agents.[1]

            The Scientist’s Directive: Do not rely solely on the "Not Classified" GHS label. In a drug development context, treat this substance as a Potent Bioactive Intermediate . Handling protocols must prioritize containment to prevent cross-contamination of analytical lines and unintended occupational exposure to downstream active pharmaceutical ingredients (APIs).

            Risk Assessment & Hazard Identification

            Hazard CategoryClassification (Prudent Practice)Rationale
            Inhalation Moderate Risk (Dust)As a crystalline powder, it poses a risk of inhalation.[1] Benzimidazoles can be biologically active; lung absorption is a direct route to systemic exposure.[1]
            Skin Contact Irritant / Permeator Organic intermediates often possess lipophilic properties allowing dermal absorption.
            Eye Contact Mechanical / Chemical Irritant Fine particulates can cause corneal abrasion and chemical irritation (H319 equivalent).
            Reactivity Stable / Combustible Compatible with standard organic solvents; incompatible with strong oxidizing agents.

            Personal Protective Equipment (PPE) Protocol

            This protocol uses a Barrier Redundancy approach.[1] We do not rely on a single layer of protection.[1]

            A. Hand Protection (Gloves)
            • Primary Material: Nitrile Rubber (Acrylonitrile Butadiene).

            • Minimum Thickness: 5 mil (0.12 mm).

            • Protocol: Double Gloving is mandatory when handling the solid powder or concentrated stock solutions.[1]

              • Inner Glove: Standard Nitrile (Bright color, e.g., purple/blue).

              • Outer Glove: Extended cuff Nitrile (White/Light color).

              • Why? This allows immediate visual detection of tears (color contrast) and ensures zero skin contact during doffing.

            • Chemical Compatibility: Nitrile has excellent resistance to the aliphatic and aromatic hydrocarbons often used to dissolve this compound (e.g., DMSO, Methanol).[1]

              • Caution: If using Dichloromethane (DCM) as a solvent, nitrile degrades rapidly (<5 mins). You must use PVA (Polyvinyl alcohol) or Silver Shield™ laminate gloves for DCM mixtures.

            B. Respiratory Protection
            • Primary Control: Chemical Fume Hood (Certified face velocity: 80–100 fpm).

            • Secondary Control (Outside Hood): If weighing outside a hood is unavoidable (not recommended), use a P100 / N95 Particulate Respirator .[1]

            • Rationale: Preventing the inhalation of dust is critical to avoiding sensitization.[1]

            C. Eye & Face Protection
            • Standard: Chemical Splash Goggles (ANSI Z87.1+).

            • Contraindication: Do not rely on standard safety glasses with side shields when handling fine powders.[1] Air currents can carry dust around the lenses.[1]

            D. Body Protection
            • Standard: Lab coat (cotton/polyester blend) buttoned to the neck.

            • High-Volume Handling (>10g): Tyvek® sleeve covers or a disposable apron to prevent accumulation on cloth cuffs.[1]

            Operational Workflow: From Storage to Reaction

            This workflow is designed to maintain a "Chain of Custody" for the chemical, ensuring it is never exposed to the open lab environment.

            HandlingWorkflow cluster_containment Primary Containment Zone (Fume Hood) Receipt 1. Receipt & Inspection (Verify CAS: 4981-92-4) Storage 2. Storage (Dry, Dark, RT) Receipt->Storage Inventory Log Weighing 3. Weighing (Inside Fume Hood) Storage->Weighing Transfer Closed Container Solubilization 4. Solubilization (Create Stock Soln) Weighing->Solubilization Add Solvent Immediately Waste 6. Disposal (Segregated) Weighing->Waste Contaminated Solids Reaction 5. Reaction/Appln Solubilization->Reaction Liquid Transfer Reaction->Waste Quench & Segregate

            Figure 1: Operational workflow emphasizing containment during the critical "Weighing" and "Solubilization" phases to minimize dust generation.[1]

            Detailed Procedures

            Step 1: Weighing (The Critical Control Point)

            • Place the analytical balance inside the chemical fume hood.[1]

            • Pre-weigh the receiving vessel (flask) and a spatula.

            • Open the this compound container only inside the hood.[1]

            • Transfer solid gently to avoid "dust clouds."[1]

            • Self-Validating Step: Wipe the exterior of the stock container with a solvent-dampened Kimwipe (methanol) before removing it from the hood.[1] Check the wipe for residue.[1] If clean, the container is safe to return to storage.

            Step 2: Solubilization

            • Dissolve the solid immediately after weighing.[1]

            • Why? Liquids are easier to contain than dusts.[1] Once in solution (e.g., DMSO or Methanol), the inhalation risk drops significantly, shifting the risk profile to the solvent's hazards.[1]

            Step 3: Spill Response

            • Solid Spill: Do not sweep (creates dust). Cover with wet paper towels (water/methanol) to dampen, then wipe up.

            • Liquid Spill: Absorb with vermiculite or spill pads.[1]

            Waste Disposal & Environmental Compliance

            Disposal must adhere to RCRA (USA) or local hazardous waste regulations. Do not flush down the drain.[1]

            Waste StreamDescriptionDisposal Method
            Solid Waste Contaminated gloves, weighing boats, paper towels.[1]Hazardous Solid Waste Drum . Label as "Contaminated Debris: Benzimidazole derivative".[1]
            Liquid Waste (A) Mother liquors, reaction mixtures (Non-Halogenated).High BTU Incineration . (e.g., Solvent waste stream).
            Liquid Waste (B) Mixtures containing DCM or Chloroform.Halogenated Waste Stream . Must be separated for proper incineration protocols.
            Rinsate First 3 rinses of glassware.Collect as Liquid Waste . Do not pour into sink.

            References

            • PubChem. (n.d.).[2] this compound (Compound).[1][3] National Library of Medicine.[1] Retrieved from [Link]

            • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance (OSHA 3404-11R). United States Department of Labor.[1] Retrieved from [Link]

            Sources

            ×

            Retrosynthesis Analysis

            AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

            One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

            Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

            Strategy Settings

            Precursor scoring Relevance Heuristic
            Min. plausibility 0.01
            Model Template_relevance
            Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
            Top-N result to add to graph 6

            Feasible Synthetic Routes

            Reactant of Route 1
            Reactant of Route 1
            1-Benzyl-1H-benzimidazole
            Reactant of Route 2
            Reactant of Route 2
            1-Benzyl-1H-benzimidazole

            Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

            Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.